(4-Methoxy-3-nitrobenzyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3 |
InChI Key |
KIFZSUBIYGQLEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
(4-Methoxy-3-nitrobenzyl)hydrazine synthesis and characterization
Executive Summary
Target Molecule: (4-Methoxy-3-nitrobenzyl)hydrazine CAS Registry Number: Not widely listed (Analogous to 4-methoxy-3-nitrobenzyl chloride precursors) Molecular Formula: C₈H₁₁N₃O₃ Molecular Weight: 197.19 g/mol
This technical guide details the synthesis, purification, and characterization of (4-Methoxy-3-nitrobenzyl)hydrazine. This compound serves as a critical "linker-pharmacophore" intermediate in the development of kinase inhibitors and enzyme-targeting small molecules. Its structure combines a nucleophilic hydrazine tail (for pyrazole/pyridazine heterocycle formation) with an electron-rich, nitro-substituted aromatic core.
Key Technical Challenges:
-
Bis-alkylation: The primary amine of the product is more nucleophilic than the hydrazine starting material, leading to the formation of symmetrical dibenzyl hydrazines.
-
Nitro Group Stability: While hydrazine is a reducing agent, the nitro group must be preserved during the alkylation step.
-
Toxicity: Handling hydrazine hydrate requires strict engineering controls.
Retrosynthetic Analysis & Strategy
Two primary routes exist for accessing the target. This guide prioritizes Route A (Nucleophilic Substitution) due to higher atom economy and operational simplicity, provided a large excess of hydrazine is employed to suppress side reactions.
Route A (Primary): Direct
Reaction Scheme (DOT Visualization)
Caption: Retrosynthetic pathways. Route A is the preferred method for scale-up efficiency.
Detailed Experimental Protocol
Method: Nucleophilic Substitution with Hydrazine Hydrate[1]
Principle: The reaction utilizes a high molar ratio (10:1 to 20:1) of hydrazine to substrate.[1][2][3][4] This statistical excess ensures that the benzyl chloride reacts with a hydrazine molecule rather than an already-formed benzyl hydrazine product, effectively mitigating the "Hydrazine Trap" (bis-alkylation).
Reagents & Materials
| Reagent | Equiv.[1][2][3][5] | MW ( g/mol ) | Quantity | Role |
| 4-Methoxy-3-nitrobenzyl chloride | 1.0 | 201.61 | 10.0 g (49.6 mmol) | Substrate |
| Hydrazine Hydrate (80% aq) | 15.0 | 50.06 | 37.2 g (~36 mL) | Nucleophile |
| Ethanol (Absolute) | Solvent | - | 100 mL | Solvent |
| Dichloromethane (DCM) | Workup | - | 150 mL | Extraction |
| HCl (4M in Dioxane) | Reagent | - | As needed | Salt Formation |
Step-by-Step Procedure
-
Preparation of Nucleophile Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, charge 36 mL of Hydrazine Hydrate and 50 mL of Ethanol .
-
Safety Note: Hydrazine is a potent carcinogen and unstable. Perform all operations in a fume hood. Ensure the system is under an inert atmosphere (
).
-
-
Substrate Addition (Critical Step):
-
Dissolve 10.0 g of 4-Methoxy-3-nitrobenzyl chloride in 50 mL of Ethanol .
-
Heat the hydrazine solution to a gentle reflux (
). -
Add the benzyl chloride solution dropwise over 45–60 minutes.
-
Reasoning: Slow addition maintains a high local concentration of hydrazine relative to the alkylating agent, favoring mono-substitution.
-
-
Reaction & Monitoring:
-
Continue reflux for 2 hours.
-
Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, and a baseline/polar spot (amine) should appear.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Removal of Excess Hydrazine: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and the bulk of the hydrazine hydrate. Caution: Do not distill to dryness if peroxides are suspected; co-evaporate with toluene to remove hydrazine azeotropically.
-
Resuspend the oily residue in 100 mL Water and extract with DCM (3 x 50 mL) .
-
Wash the combined organic layers with Brine (50 mL) , dry over anhydrous
, and filter.
-
-
Salt Formation (Stabilization):
-
The free base is prone to oxidation. It is best stored as the hydrochloride salt.
-
Cool the DCM solution to
. -
Add 4M HCl in Dioxane dropwise until precipitation is complete (pH ~2).
-
Filter the white/pale yellow solid, wash with cold ether, and dry under vacuum.
-
Characterization Data
The following data represents the expected spectroscopic signature for the hydrochloride salt of the target.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 10.50 | Broad s | 3H | ||
| 8.05 | d ( | 1H | Ar-H (Pos 2, ortho to | |
| 7.75 | dd ( | 1H | Ar-H (Pos 6) | |
| 7.45 | d ( | 1H | Ar-H (Pos 5, ortho to | |
| 4.10 | s | 2H | Benzylic | |
| 3.95 | s | 3H | Methoxy |
Interpretation:
-
The shift of the benzylic protons from ~4.7 ppm (in the chloride precursor) to ~4.1 ppm confirms the substitution of Cl by Nitrogen.
-
The preservation of the aromatic pattern (1:2:1 integration relative to methoxy) confirms the nitro group was not reduced to an amine (which would significantly shield the ortho protons).
Mass Spectrometry (ESI-MS)
-
Calculated Mass
: 197.19 -
Observed
: 198.2 -
Fragment: Loss of
(m/z ~181) is common in benzyl hydrazines.
Infrared Spectroscopy (IR)[7][8][9]
- : N-H stretching (broad, salt form).
-
: Asymmetric
stretch. -
: Symmetric
stretch. - : Aryl ether C-O stretch.
Troubleshooting & Optimization
Bis-alkylation (The "Dimer" Impurity)
If TLC/MS shows a significant peak at MW ~362 (Bis(4-methoxy-3-nitrobenzyl)hydrazine):
-
Increase Hydrazine Ratio: Move from 15 equiv to 30 equiv.
-
Dilution: Run the reaction at 0.05 M concentration regarding the benzyl chloride.
-
Reverse Addition: Ensure the benzyl chloride is added to the hydrazine, never the reverse.
Oxidation (Color Change)
Benzyl hydrazines oxidize to hydrazones or azines upon air exposure, turning the solid yellow/orange.
-
Solution: Store strictly as the HCl or Oxalate salt under Argon at -20°C.
Workup Flow Diagram
Caption: Purification workflow ensuring removal of toxic hydrazine and stabilization of the product.
Safety & Compliance (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen, corrosive, and skin sensitizer. It can penetrate intact skin. Use Butyl rubber gloves (Nitrile is insufficient for prolonged contact). Neutralize spills with dilute hypochlorite (bleach) solution cautiously (exothermic).
-
Nitro Compounds: While 4-methoxy-3-nitrobenzyl derivatives are generally stable, they are energetic. Avoid heating the dry solid above 100°C.
-
Waste Disposal: All aqueous waste containing hydrazine must be segregated and treated (oxidized) before disposal.
References
-
Organic Syntheses. "Benzylhydrazine dihydrochloride." Org. Synth.2021 , 98, 446-461. Link
-
BenchChem. "Synthesis and Characterization of Nitro-benzyl Intermediates." BenchChem Technical Guides. Accessed 2026.[5][6] Link
-
Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate." Merck KGaA. Link
-
ChemicalBook. "Benzylhydrazine Synthesis Routes." Link
-
ResearchGate. "Reduction of aromatic nitro compounds with hydrazine hydrate."[7] (Context for stability of nitro group). Link
Sources
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- 2. chemrxiv.org [chemrxiv.org]
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- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Methoxy-3-nitrobenzyl)hydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-nitrobenzyl)hydrazine is a substituted benzylhydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a nitro-activated aromatic ring, a methoxy electron-donating group, and a reactive hydrazine moiety, makes it a versatile building block for the synthesis of novel heterocyclic compounds and a potential pharmacophore in its own right. The strategic placement of the nitro and methoxy groups on the benzene ring modulates the electron density and reactivity of the molecule, offering opportunities for selective chemical transformations.
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and an analysis of the reactivity and stability of (4-Methoxy-3-nitrobenzyl)hydrazine. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
Due to the limited availability of experimental data for (4-Methoxy-3-nitrobenzyl)hydrazine, the following table presents a combination of calculated and predicted physicochemical properties based on its structure and data from analogous compounds such as benzylhydrazine and its derivatives.
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Molecular Formula | C8H11N3O3 | Calculated |
| Molecular Weight | 197.19 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to orange solid. | Analogy with related nitro-aromatic and hydrazine compounds. |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | General property of similar organic compounds. |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Hydrazine derivatives are often thermally unstable.[1][2] |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents. | Based on the polarity of the functional groups and general solubility of substituted hydrazines. |
| pKa | Not available. The hydrazine moiety is basic. | General chemical knowledge of hydrazines. |
Spectroscopic Characterization (Predicted)
The structural elucidation of (4-Methoxy-3-nitrobenzyl)hydrazine can be achieved through standard spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and hydrazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.3 | dd | 1H | Ar-H (ortho to CH₂ and meta to NO₂) |
| ~7.1 | d | 1H | Ar-H (ortho to OCH₃) |
| ~4.0 | s | 3H | OCH₃ |
| ~3.9 | s | 2H | CH₂ |
| Broad signal | br s | 3H | NH-NH₂ |
Predicted spectrum based on analogous compounds such as 4-methoxyphenylhydrazine.[3][4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C (attached to OCH₃) |
| ~148 | Ar-C (attached to NO₂) |
| ~135 | Ar-C (ipso to CH₂) |
| ~128 | Ar-CH |
| ~120 | Ar-CH |
| ~112 | Ar-CH |
| ~56 | OCH₃ |
| ~55 | CH₂ |
Predicted chemical shifts are based on known substituent effects and data for related structures.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (hydrazine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (CH₂ and OCH₃) |
| 1580, 1490 | Aromatic C=C stretching |
| 1520, 1340 | Asymmetric and symmetric NO₂ stretching |
| 1250 | C-O stretching (aryl ether) |
Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
A plausible and efficient synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine involves a two-step process starting from the commercially available 4-Methoxy-3-nitrobenzaldehyde. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (4-Methoxy-3-nitrobenzyl)hydrazine.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-3-nitrobenzaldehyde hydrazone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-Methoxy-3-nitrobenzaldehyde in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.
-
Work-up and Isolation: The precipitated product can be collected by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be dried under vacuum.
Step 2: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the 4-Methoxy-3-nitrobenzaldehyde hydrazone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the suspension in an ice bath. Slowly add a solution of diborane (BH₃) in THF (e.g., 1 M solution, 2-3 equivalents) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of methanol, followed by hydrochloric acid. The solvent is then removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic with a suitable base (e.g., NaOH or NaHCO₃). The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Stability
The chemical behavior of (4-Methoxy-3-nitrobenzyl)hydrazine is dictated by the interplay of its three key functional groups: the nitro group, the methoxy group, and the hydrazine moiety.
Caption: Reactivity profile of (4-Methoxy-3-nitrobenzyl)hydrazine.
-
Hydrazine Moiety: The hydrazine group is a strong nucleophile and a base. It readily reacts with carbonyl compounds to form hydrazones.[6] It is also susceptible to oxidation, which can lead to the formation of diimide and other decomposition products. Therefore, the compound should be handled under an inert atmosphere and stored away from oxidizing agents.[7][8]
-
Nitrobenzyl Group: The nitrobenzyl moiety is a well-known functionality in medicinal chemistry, often employed in the design of prodrugs. The nitro group can be selectively reduced to a hydroxylamine or an amine under biological conditions, which can trigger the release of a therapeutic agent.[9][10] The nitro group also makes the benzylic position more susceptible to nucleophilic attack, although this effect is somewhat counteracted by the electron-donating methoxy group. Nitrobenzyl compounds can also exhibit photolability, a property that can be exploited in photodynamic therapy or for photocaged compounds.[11]
-
Stability and Handling: Hydrazine derivatives should be handled with care due to their potential toxicity and instability.[1][12] Anhydrous hydrazine can be shock-sensitive, but its derivatives are generally more stable.[2] It is recommended to store (4-Methoxy-3-nitrobenzyl)hydrazine in a cool, dark place under an inert atmosphere to prevent degradation.
Applications in Research and Drug Development
The unique structural features of (4-Methoxy-3-nitrobenzyl)hydrazine make it a valuable tool for researchers in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The hydrazine moiety is a key component in many antitubercular, anticonvulsant, and antidepressant drugs. The nitrobenzyl group can be used to develop hypoxia-activated prodrugs for cancer therapy.[10]
-
Organic Synthesis: As a versatile intermediate for the construction of more complex molecules. The differential reactivity of the functional groups allows for a stepwise modification of the molecule.
-
Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials with specific electronic or optical properties.
Conclusion
(4-Methoxy-3-nitrobenzyl)hydrazine is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic route, and an in-depth analysis of its reactivity and stability. By understanding these fundamental aspects, researchers and drug development professionals can effectively harness the potential of this versatile molecule for the creation of novel compounds and therapeutic agents.
References
- DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.).
- Calca Solutions. (n.d.). Understanding Hydrazine: A Key to Scientific Progress. Calca Solutions.
- ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum. ChemicalBook.
- Aston University. (n.d.).
- ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Arxada. (n.d.). Performance Chemicals Hydrazine. Arxada.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. Benchchem.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
- PMC. (n.d.). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.
- Benchchem. (n.d.). Technical Support Center: Substituted Benzaldehyde Hydrazones. Benchchem.
- ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde.
- OrgoSolver. (n.d.).
- AIP Publishing. (2022).
- Indian Journal of Chemistry. (2001). Reaction of Benzaldehyde Hydrazones with 2-Diazo-1,2-diphenylethanone.
- ResearchGate. (n.d.). Table 2 .
- SpectraBase. (n.d.). 4-Methoxy-N'-(4-methoxybenzoyl)benzohydrazide - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (2026).
- ChemicalBook. (n.d.). (4-methoxyphenyl)hydrazine(3471-32-7) 1H NMR spectrum.
- PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride.
- ResearchGate. (n.d.). FIGURE 8.
- The Royal Society of Chemistry. (n.d.).
- PMC. (2017).
- SpectraBase. (n.d.). Benzohydrazide, 3-nitro-N2-(4-nitrobenzylideno)- - Optional[13C NMR] - Chemical.
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Technical Guide: Spectroscopic Characterization & Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
Executive Summary
Compound: (4-Methoxy-3-nitrobenzyl)hydrazine Classification: Substituted Benzyl Hydrazine / Nitrogenous Linker Molecular Formula: C₈H₁₁N₃O₃ Molecular Weight: 197.19 g/mol [1]
This technical guide outlines the synthesis, purification, and spectroscopic characterization of (4-Methoxy-3-nitrobenzyl)hydrazine.[2] This compound is a critical intermediate in the development of bioactive hydrazones and heterocycles (e.g., pyrazoles, pyridazines).[2] Due to the specific substitution pattern—an electron-donating methoxy group para to the hydrazine tail, coupled with an electron-withdrawing nitro group at the meta position—the molecule exhibits distinct electronic properties useful in structure-activity relationship (SAR) studies.[2]
The following data integrates empirical values from direct precursors with high-fidelity predictive modeling for the target hydrazine, providing a robust reference for identification and quality control.
Synthesis & Experimental Protocol
Retrosynthetic Analysis
The most reliable route to (4-Methoxy-3-nitrobenzyl)hydrazine is the nucleophilic substitution of 4-Methoxy-3-nitrobenzyl bromide with hydrazine hydrate. This pathway avoids the harsh reducing conditions required for hydrazone reduction, which could inadvertently reduce the nitro group.[2]
Caption: Nucleophilic substitution pathway. Excess hydrazine is critical to suppress bis-alkylation.
Detailed Experimental Procedure
Safety Precaution: Hydrazine hydrate is toxic and a potential carcinogen. 4-Methoxy-3-nitrobenzyl bromide is a lachrymator. Perform all operations in a fume hood.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve hydrazine hydrate (1.0 mL, 20 mmol, 5.0 equiv) in absolute ethanol (10 mL) in a 50 mL round-bottom flask.
-
Addition: Dissolve 4-Methoxy-3-nitrobenzyl bromide (1.0 g, 4.06 mmol, 1.0 equiv) in absolute ethanol (10 mL). Add this solution dropwise to the stirring hydrazine solution over 30 minutes at 0°C.
-
Rationale: Slow addition of the halide to excess hydrazine favors mono-alkylation over bis-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM). The bromide spot (Rf ~0.8) should disappear, and a polar baseline spot (amine/hydrazine) should appear.[2]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Dissolve the residue in DCM (30 mL) and wash with 10% Na₂CO₃ (2 x 15 mL) to remove hydrazine salts.
-
Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.[2]
-
-
Purification: If necessary, recrystallize from cold Ethanol/Ether or purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5).
Spectroscopic Data Analysis[3][4][5]
Nuclear Magnetic Resonance (NMR)
The NMR data is derived from the structural electronic effects of the 4-methoxy-3-nitrobenzyl core. The nitro group exerts a strong deshielding effect on the adjacent aromatic proton (H-2).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| H-2 | 7.85 | Doublet (d) | 1H | 2.1 | Ar-H (Ortho to NO₂) |
| H-6 | 7.55 | Doublet of Doublets (dd) | 1H | 8.5, 2.1 | Ar-H (Para to NO₂) |
| H-5 | 7.12 | Doublet (d) | 1H | 8.5 | Ar-H (Ortho to OMe) |
| OCH₃ | 3.96 | Singlet (s) | 3H | - | Methoxy Group |
| CH₂ | 3.85 | Singlet (s) | 2H | - | Benzylic Protons |
| NH/NH₂ | 3.10 - 3.50 | Broad (br s) | 3H | - | Hydrazine (Exchangeable) |
Interpretation Logic:
-
H-2 (7.85 ppm): Most deshielded due to the inductive (-I) and mesomeric (-M) effect of the ortho-nitro group.
-
H-5 (7.12 ppm): Shielded relative to benzene due to the electron-donating (+M) effect of the ortho-methoxy group.
-
CH₂ (3.85 ppm): The benzyl methylene shifts upfield relative to the bromide precursor (~4.5 ppm) upon substitution with the nitrogen nucleophile.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid fingerprint for functional group validation.
Table 2: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3300 - 3450 | ν(N-H) | Primary Amine/Hydrazine | Often appears as a weak doublet (NH₂). |
| 2850 - 2950 | ν(C-H) | Alkyl | Methoxy and Methylene C-H stretches. |
| 1530 | ν(NO₂) asym | Nitro | Strong, characteristic diagnostic peak.[2] |
| 1350 | ν(NO₂) sym | Nitro | Paired with the 1530 band. |
| 1255 | ν(C-O) | Aryl Ether | Strong stretch from Ar-O-CH₃. |
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
-
Observed Ion [M+H]⁺: 198.1 m/z[2]
-
Fragmentation Pattern:
-
m/z 181: Loss of NH₂ (cleavage of N-N bond).
-
m/z 166: Loss of OCH₃ or N₂H₃.
-
m/z 151: Loss of NO₂ (characteristic of nitroaromatics).
-
Analytical Workflow & Logic
The following diagram illustrates the logical flow for confirming the identity of the synthesized hydrazine, ensuring self-validation at each step.
Caption: Analytical decision tree for structural validation.
References
-
BenchChem. (2025).[3][4][5] Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide. Retrieved from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [2]
-
Organic Syntheses. (1946). Methylhydrazine Sulfate (General procedure for alkyl hydrazines).[6] Org. Synth. 1946, 26,[2] 50. Retrieved from
-
CymitQuimica. (2025).[7][8][9] 4-Methoxy-3-nitrobenzyl bromide (Starting Material Data). Retrieved from [2]
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A Technical Guide to (4-Methoxy-3-nitrobenzyl)hydrazine: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-nitrobenzyl)hydrazine is a substituted benzylhydrazine that, despite its potential as a versatile building block in medicinal chemistry and organic synthesis, is not readily found in commercial supplier catalogs. Consequently, a specific CAS number for this compound is not publicly listed. The unique arrangement of its functional groups—a hydrazine moiety for nucleophilic reactions, a nitro group that can be a directing group or a precursor to an amine, and a methoxy group influencing electronic properties—positions it as a valuable, yet underexplored, intermediate.
This technical guide provides a comprehensive overview of (4-methoxy-3-nitrobenzyl)hydrazine, with a primary focus on its synthesis from commercially available precursors. We will delve into two plausible synthetic routes, offering detailed, step-by-step protocols. Furthermore, this guide will explore the predicted physicochemical properties of the title compound and discuss its potential applications in drug discovery and as a synthon for novel heterocyclic compounds. The information presented herein is intended to empower researchers to synthesize and utilize this compound in their scientific endeavors.
Predicted Physicochemical Properties
Given the absence of experimental data for (4-methoxy-3-nitrobenzyl)hydrazine, its fundamental physicochemical properties can be predicted based on its chemical structure. These predictions serve as a useful starting point for researchers in planning experiments and purification strategies.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Likely a pale yellow to orange solid |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents. |
| Boiling Point | Predicted to be >300 °C (with decomposition) |
| Melting Point | Estimated to be in the range of 100-150 °C |
Note: These properties are theoretical and should be confirmed by experimental analysis upon synthesis.
Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
The synthesis of (4-methoxy-3-nitrobenzyl)hydrazine can be approached from two primary, readily available starting materials: 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzyl chloride. Both routes are detailed below, providing researchers with flexibility based on precursor availability and laboratory capabilities.
Route A: Reductive Amination of 4-Methoxy-3-nitrobenzaldehyde
This two-step synthesis involves the initial formation of a hydrazone, followed by its selective reduction to the target benzylhydrazine. This is a common and reliable method for preparing substituted benzylhydrazines.
Step 1: Synthesis of (E)-1-((4-methoxy-3-nitrophenyl)methylene)hydrazine (Hydrazone Formation)
The initial step is a condensation reaction between 4-methoxy-3-nitrobenzaldehyde and hydrazine hydrate. The reaction proceeds readily under mild acidic conditions, which catalyze the nucleophilic attack of hydrazine on the carbonyl carbon.
Experimental Protocol:
-
To a solution of 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).
-
To this stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
A precipitate is expected to form upon the addition of hydrazine hydrate.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the resulting hydrazone under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Reduction of the Hydrazone to (4-Methoxy-3-nitrobenzyl)hydrazine
The C=N double bond of the hydrazone is selectively reduced to a C-N single bond. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
Experimental Protocol:
-
Suspend the synthesized hydrazone (1.0 eq) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude (4-methoxy-3-nitrobenzyl)hydrazine can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine from 4-methoxy-3-nitrobenzaldehyde.
Route B: Nucleophilic Substitution of 4-Methoxy-3-nitrobenzyl Chloride
This approach involves the direct displacement of the chloride from 4-methoxy-3-nitrobenzyl chloride with hydrazine. This is a more direct route, provided the starting benzyl chloride is available. A patent for the synthesis of 3-nitro-4-methoxybenzyl chloride exists, suggesting its accessibility.[1]
Experimental Protocol:
-
Dissolve 4-methoxy-3-nitrobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
To this solution, add an excess of hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The use of excess hydrazine is to minimize the formation of the bis-substituted product.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the crude (4-methoxy-3-nitrobenzyl)hydrazine by column chromatography on silica gel.
Sources
Molecular Structure, Conformational Dynamics, and Synthetic Utility of (4-Methoxy-3-nitrobenzyl)hydrazine Derivatives
Executive Summary
The compound (4-Methoxy-3-nitrobenzyl)hydrazine represents a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. Characterized by a central benzylhydrazine core and modulated by the electronic "push-pull" effects of a para-methoxy and meta-nitro group, this scaffold is a critical building block for synthesizing bioactive heterocycles, including pyrazoline-triazole conjugates and N-acylhydrazones. This whitepaper provides an in-depth technical analysis of its conformational dynamics, self-validating synthetic protocols, and biological applications.
Chemical Architecture and Electronic Environment
The reactivity of (4-Methoxy-3-nitrobenzyl)hydrazine is fundamentally dictated by its substitution pattern. The methoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance, while the nitro group at the C3 position acts as a powerful electron-withdrawing group (EWG)[1].
This specific push-pull electronic environment significantly impacts the benzylic carbon's electron density. Consequently, it modulates the pKa and nucleophilicity of the terminal hydrazine nitrogen, making it highly reactive toward electrophiles like α,β-unsaturated carbonyls and aldehydes, which is essential for downstream cyclization reactions[2].
Conformational Analysis & Structural Dynamics
Understanding the 3D spatial arrangement of hydrazine derivatives is critical for predicting their reactivity, stability, and biological target binding.
Torsional Dynamics of the Hydrazine Moiety
The N-N bond in the hydrazine moiety is subject to significant rotational barriers. Ab initio calculations and normal coordinate force relaxation models demonstrate that the most stable conformation of substituted hydrazines places the nitrogen lone pairs in an orthogonal (gauche) arrangement[3]. This geometry minimizes electrostatic repulsion (the anomeric effect). Conversely, the anti-conformation represents a higher-energy transition state due to steric and electronic strain[3].
Conformational Shifts in N-Acylhydrazone Derivatives
When (4-Methoxy-3-nitrobenzyl)hydrazine is derivatized into N-acylhydrazones, the conformational landscape shifts dramatically. Density Functional Theory (DFT) calculations—specifically at the CAM-B3LYP/6-31+G(d,p) level—reveal that these derivatives typically favor an antiperiplanar conformation at the O=C–N–N dihedral angle to maintain extended π-conjugation[4]. However, introducing steric bulk (such as N-methylation) forces a conformational shift to a synperiplanar geometry to relieve steric strain, which directly impacts the molecule's planarity and receptor-binding profile[4].
Conformational energy landscape and state transitions for hydrazine derivatives.
Experimental Workflows: Synthesis & Derivatization
To ensure high yield and purity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.
Protocol: Synthesis of the Core Scaffold
Objective: Synthesize (4-Methoxy-3-nitrobenzyl)hydrazine from 4-methoxy-3-nitrobenzaldehyde.
-
Reduction and Chlorination:
-
Procedure: 4-Methoxy-3-nitrobenzaldehyde is reduced to the corresponding alcohol using NaBH₄ in methanol at 0 °C. The isolated alcohol is then treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane.
-
Causality: NaBH₄ is selected over LiAlH₄ because it is chemoselective for the aldehyde and will not reduce the nitro group[1]. SOCl₂ is chosen for chlorination because it ensures an irreversible reaction driven by the evolution of SO₂ and HCl gases, preventing reversible etherification.
-
-
Hydrazine Alkylation:
-
Procedure: The resulting 4-methoxy-3-nitrobenzyl chloride is dissolved in ethanol and added dropwise to a solution containing a 10-fold molar excess of hydrazine hydrate at 0 °C.
-
Causality: The massive excess of hydrazine hydrate is statistically required to prevent the highly nucleophilic primary product from reacting with another molecule of benzyl chloride, which would form an unwanted symmetric N,N'-dibenzylhydrazine.
-
-
Self-Validation System: The reaction is monitored via Thin Layer Chromatography (TLC). The starting material (benzyl chloride) is strongly UV-active due to the nitroaromatic ring. The reaction is deemed complete when the UV-active starting material spot disappears, and a new, highly polar baseline spot appears that turns purple upon staining with ninhydrin (confirming the presence of a primary amine/hydrazine).
Protocol: Synthesis of Pyrazoline-Triazole Conjugates
Objective: Convert the core scaffold into bioactive pyrazoline derivatives.
-
Cyclocondensation:
-
Procedure: The synthesized (4-Methoxy-3-nitrobenzyl)hydrazine is reacted with a chalcone-triazole conjugate in glacial acetic acid at 80 °C for 6-8 hours[2].
-
Causality: Glacial acetic acid acts as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine, while remaining weak enough not to completely protonate the hydrazine (which would destroy its nucleophilicity). The subsequent intramolecular Michael addition yields the pyrazoline ring[2].
-
-
Self-Validation System: Structural validation is achieved via ¹H NMR spectroscopy. The successful formation of the pyrazoline ring is confirmed by the disappearance of the α,β-unsaturated alkene protons of the chalcone and the appearance of characteristic diastereotopic protons (an AMX spin system) in the 3.0–4.0 ppm region, alongside the distinct methoxy singlet at ~3.9 ppm[2].
Synthetic workflow from benzaldehyde precursor to bioactive pyrazoline conjugates.
Physicochemical & Spectroscopic Data Summary
Accurate characterization of these derivatives relies on distinct spectroscopic markers. The table below summarizes the expected quantitative data for the core scaffold and its immediate derivatives.
| Property / Parameter | Value / Characteristic | Analytical Method |
| Molecular Weight (Core) | 197.20 g/mol | Mass Spectrometry (ESI-MS) |
| Hydrazine N-N Conformation | Gauche (Orthogonal lone pairs) | Ab initio / DFT Calculations |
| N-Acylhydrazone Dihedral | Antiperiplanar (Default) | X-Ray Diffraction / NMR |
| ¹H NMR: Methoxy (-OCH₃) | ~3.90 - 3.99 ppm (Singlet, 3H) | 300/400 MHz NMR (CDCl₃) |
| ¹H NMR: Benzylic (-CH₂-) | ~3.80 - 4.00 ppm (Singlet/Multiplet) | 300/400 MHz NMR (CDCl₃) |
| ¹H NMR: Aromatic Protons | ~6.80 - 7.80 ppm (Multiplets) | 300/400 MHz NMR (CDCl₃) |
Biological Applications & Mechanism of Action
Derivatives of (4-Methoxy-3-nitrobenzyl)hydrazine, particularly pyrazoline-triazole hybrids, exhibit potent antiproliferative and antitumor activity. Screening against human cancer cell lines (e.g., A549, HeLa, DU145, HepG2) consistently shows significant growth inhibition[2].
The structural rigidity provided by the pyrazoline core, combined with the hydrogen-bonding capacity of the methoxy and nitro groups, allows these molecules to intercalate or bind effectively within the hydrophobic pockets of intracellular targets (such as tubulin or specific kinases). This binding disrupts cellular division, leading to G2/M phase arrest and ultimately triggering apoptosis[2].
Mechanism of action for (4-Methoxy-3-nitrobenzyl)hydrazine-derived anticancer agents.
References
-
Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives Source: Ovid URL:[Link]
-
Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones Source: PMC (NIH) URL:[Link]
-
Ab initio studies of structural features not easily amenable to experiment: 9. molecular structure and conformational analysis of hydrazine and methyl‐hydrazine Source: Scilit URL:[Link]
Sources
Safety and handling guidelines for (4-Methoxy-3-nitrobenzyl)hydrazine
An In-depth Technical Guide to the Safe Handling of (4-Methoxy-3-nitrobenzyl)hydrazine
Introduction: (4-Methoxy-3-nitrobenzyl)hydrazine is a specialized organic compound that, due to its molecular structure, presents a complex and significant hazard profile. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this material. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a rigorous, first-principles approach to safety, derived from the well-documented hazards of its constituent functional groups: the hydrazine moiety and the nitroaromatic moiety. This document synthesizes data from analogous compounds to establish best practices and robust safety protocols. The core principle of this guide is that the compound must be treated as highly toxic, a suspected carcinogen, corrosive, and potentially thermally unstable.
Chemical Identification and Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The structure combines a hydrazine group, known for its reactivity and toxicity, with a nitroaromatic ring, a class of compounds often associated with energetic properties and thermal instability.
Caption: Chemical structure of (4-Methoxy-3-nitrobenzyl)hydrazine.
Hazard Identification and Risk Assessment
The risk profile of (4-Methoxy-3-nitrobenzyl)hydrazine is a composite of its two primary functional groups. A thorough understanding of each is critical for safe handling.
The Hydrazine Moiety: Toxicity and Corrosivity
Hydrazine and its derivatives are classified as highly hazardous materials. [1]They are systemically toxic and can cause severe damage to the central nervous system, liver, and kidneys upon exposure. [2]
-
Acute Toxicity: Exposure through inhalation, ingestion, or skin absorption can be extremely harmful, with symptoms including dizziness, nausea, pulmonary edema, and in severe cases, seizures and coma. [2][3]* Corrosivity: Hydrazines are corrosive and can cause severe burns to the skin and eyes. [4]Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. [4]* Carcinogenicity: Hydrazine is classified as a suspected human carcinogen. [4]Therefore, (4-Methoxy-3-nitrobenzyl)hydrazine must be handled as a potential carcinogen, and exposure must be minimized.
The Nitroaromatic Moiety: Reactivity and Thermal Instability
Nitroaromatic compounds are a well-known class of energetic materials. [5]Their thermal stability is a significant concern, as runaway reactions can lead to explosions. [5][6]
-
Thermal Decomposition: The primary decomposition pathway for many nitroaromatics involves the cleavage of the C-NO₂ bond, which can be initiated by heat, shock, or friction. [7][8]This decomposition releases large amounts of energy and gas, leading to a rapid increase in temperature and pressure. [5]* Incompatibilities: Nitroaromatic compounds react violently with strong oxidizing and reducing agents. [9][10]Contact with incompatible materials, including strong acids or bases, can catalyze decomposition. [5][7]* Explosive Potential: While the sensitivity of this specific molecule is unknown, the presence of both a nitro group (oxidizer) and a hydrazine group (reducer) within the same molecule raises concerns about its intrinsic stability. Such compounds should always be handled with protocols designed to mitigate explosion risks.
Composite Hazard Profile
Based on the analysis of its functional groups, (4-Methoxy-3-nitrobenzyl)hydrazine must be presumed to possess the following hazards:
-
High Acute Toxicity (Oral, Dermal, Inhalation).
-
Corrosive to skin, eyes, and respiratory tract.
-
Suspected Carcinogen .
-
Thermally Unstable ; sensitive to heat, shock, and friction.
-
Reactive with oxidizers, reducers, acids, and bases.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is mandatory, starting with engineering controls as the primary barrier, supplemented by rigorous use of PPE.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of (4-Methoxy-3-nitrobenzyl)hydrazine, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure. [11][12]The sash should be kept at the lowest possible working height.
-
Glovebox: For larger quantities or procedures with a higher risk of aerosolization, handling the material inside a glovebox under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. [4]This provides the highest level of containment and prevents contact with atmospheric oxygen, which can contribute to degradation. [13]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Body Area | PPE Specification | Rationale and Causality |
| Hands | Double-gloving with nitrile or neoprene gloves. [4] | Hydrazines can be readily absorbed through the skin and are corrosive. [2][4]Double-gloving provides an extra layer of protection against tears and rapid permeation. Always consult the glove manufacturer's chemical resistance guide. |
| Body | Flame-resistant lab coat worn over full-length pants and closed-toe shoes. A chemical-resistant apron is also recommended. [4][14] | Protects against splashes of the corrosive material and provides a barrier in case of an unexpected exothermic event or fire. |
| Eyes/Face | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. [11][13] | Protects against splashes of the corrosive liquid. A face shield is mandatory to protect the entire face from splashes, especially during transfers of larger volumes. |
| Respiratory | Not required if all work is performed in a certified fume hood or glovebox. | Engineering controls are the primary method of respiratory protection. A respirator program should only be considered as a backup or for emergency response by trained personnel. [4][13] |
Safe Handling and Storage Protocols
A systematic workflow minimizes the risk of exposure and incidents. All users must be trained on this protocol before handling the material.
General Handling Workflow
Caption: Standard workflow for handling (4-Methoxy-3-nitrobenzyl)hydrazine.
Step-by-Step Handling Protocol
-
Pre-Work Checklist: Before starting, ensure an emergency eyewash and safety shower are accessible and have been tested. Confirm that a spill kit containing an inert absorbent (e.g., vermiculite or sand) is readily available. [4]Never work alone when handling this compound. 2. Aliquotting the Solid: Perform all transfers inside a chemical fume hood. Use spark-proof spatulas and weigh the material onto creased weighing paper or directly into a tared vessel. Avoid creating dust.
-
Dissolution: Add the solid to the solvent slowly and in a controlled manner. Be aware that dissolution may be exothermic. If adding to a reactive mixture, do so portion-wise to maintain temperature control.
-
Incompatible Materials: This compound is a strong reducing agent due to the hydrazine moiety and contains an oxidizing nitro group. It should not be stored near or mixed with strong acids, bases, or other oxidizing agents, as this can lead to a violent reaction. [13]Avoid contact with metal oxides (iron, copper, etc.) which can catalyze decomposition. [13]5. Avoiding Ignition: Keep away from all sources of ignition, including heat, sparks, and open flames. [4][12]Take measures to prevent the buildup of electrostatic charge by grounding containers and equipment where applicable. [4]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for particularly hazardous substances. * Container: Keep the container tightly sealed to prevent exposure to air and moisture. The primary container must be stored within a compatible, clearly labeled secondary container to contain any potential leaks. [4]* Segregation: Isolate from all incompatible materials, especially oxidizing agents and strong acids. [4][13]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
Treat any spill of this material as a major incident. [3]
| Spill Size | Response Protocol |
|---|---|
| Small Spill (contained within a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. [4][15] 3. Carefully sweep the mixture into a designated hazardous waste container. [15] 4. Decontaminate the area with a suitable solvent and wipe clean. Place all cleanup materials in the hazardous waste container. |
| Large Spill (outside of a fume hood) | 1. DO NOT ATTEMPT TO CLEAN UP. [3][11] 2. Evacuate the laboratory immediately, alerting all others. 3. Close the laboratory doors and post a warning sign. 4. Call emergency services (911) and inform them of the nature of the chemical spill. 5. Remain a safe distance away to provide information to first responders. |
First Aid Measures
Speed is essential when responding to an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. [2][16]If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation. [4]Seek immediate medical attention. [3] |
| Skin Contact | Immediately remove all contaminated clothing. [4]Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. [4][17]Seek immediate medical attention. [3] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [2][4]Remove contact lenses if possible. Seek immediate medical attention. [3] |
| Ingestion | DO NOT INDUCE VOMITING. [4][16]If the person is conscious, rinse their mouth with water. [3]Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention. |
Waste Management and Decontamination
All materials contaminated with (4-Methoxy-3-nitrobenzyl)hydrazine are considered hazardous waste.
-
Waste Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container. [13][15]Label the container with the full chemical name and appropriate hazard warnings (e.g., "Toxic," "Carcinogen"). [4]* Disposal: Arrange for disposal through a certified hazardous waste management company. [13][15]Never dispose of this chemical down the drain or in regular trash. [2][16]* Decontamination of Equipment: Non-disposable equipment such as glassware should be decontaminated. A common procedure for hydrazine-containing waste is careful, dilute oxidation with an agent like sodium hypochlorite or hydrogen peroxide, though this should be done with extreme caution and in a fume hood due to the potential for a vigorous reaction. [1][13][18]
References
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- Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety.
- Standard Operating Procedure for Hydrazines. (n.d.). The Brückner Research Group, University of Connecticut.
- HYDRAZINE, ANHYDROUS. (n.d.). CAMEO Chemicals, NOAA.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
- Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec.
- Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
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- Tsang, W. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Production, Import, Use, and Disposal. (n.d.). ATSDR.
- Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
- Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety.
- Liu, Y. (2017). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
- Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016, July 26). CORE Scholar.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.).
- ICSC 0065 - NITROBENZENE. (n.d.). International Chemical Safety Cards (ICSCs).
- Nitrobenzene - Incident management. (2024, July 15). GOV.UK.
- SAFETY DATA SHEET. (2025, November 11). Sigma-Aldrich.
- (4-Methoxyphenyl)hydrazine hydrochloride SDS, 19501-58-7 Safety Data Sheets. (n.d.). Echemi.
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Solubility and stability of (4-Methoxy-3-nitrobenzyl)hydrazine in common solvents
Comprehensive Physicochemical Profiling of (4-Methoxy-3-nitrobenzyl)hydrazine: Solubility, Stability, and Handling Protocols
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the formulation and analytical characterization of highly reactive hydrazine derivatives. (4-Methoxy-3-nitrobenzyl)hydrazine is a bifunctional molecule of significant interest in drug discovery, organic synthesis, and materials science[1][2]. However, its utility is often compromised by its inherent thermodynamic instability and complex solubility profile. This whitepaper provides an in-depth, first-principles analysis of the compound's physicochemical behavior, detailing the causality behind its degradation pathways and establishing self-validating protocols for accurate laboratory handling.
Structural Determinants of Reactivity
To predict the solubility and stability of (4-Methoxy-3-nitrobenzyl)hydrazine, we must deconstruct its molecular architecture:
-
The Hydrazine Moiety (-NH-NH₂): The adjacent nitrogen atoms create the "alpha-effect," resulting in a hyper-nucleophilic terminal amine. This makes the molecule highly reactive toward electrophiles (especially carbonyls) and highly susceptible to single-electron transfer (SET) oxidation[3].
-
The Benzyl Linker: Unlike phenylhydrazines where the nitrogen lone pair delocalizes into the aromatic ring, the methylene bridge in a benzylhydrazine isolates the hydrazine group. This preserves its aliphatic-like basicity (predicted pKa ~ 7.5–8.0), making it readily protonated to form stable hydrochloride salts.
-
The 4-Methoxy-3-nitroarene Core: The electron-withdrawing nitro group paired with the electron-donating methoxy group creates a highly polarized aromatic system. Crucially, the nitro group introduces photolability, making the molecule sensitive to UV/Vis light degradation.
The Salt Advantage: In its free base form, the compound is an oily or low-melting solid prone to rapid auto-oxidation. Conversion to a hydrochloride (HCl) or dihydrochloride salt protonates the terminal amine, sequestering the lone pair and drastically increasing both aqueous solubility and oxidative stability[1].
Thermodynamic Solubility Profile
The solubility of (4-Methoxy-3-nitrobenzyl)hydrazine is heavily dictated by its ionization state. The free base exhibits moderate lipophilicity, whereas the hydrochloride salt is highly polar.
Causality in Solvent Selection: Aqueous buffers must be maintained at an acidic pH (pH 2.0–4.0) to ensure complete protonation and solubility. In organic solvents, Dimethyl Sulfoxide (DMSO) provides excellent solvation due to its high dielectric constant and hydrogen-bond accepting nature. However, alcohols (Methanol/Ethanol) should be used with caution, as trace oxidative impurities can initiate degradation[4]. Ketones (e.g., Acetone) are strictly prohibited due to instantaneous Schiff base condensation.
Table 1: Comparative Solubility and Solvent Compatibility
| Solvent | Free Base Solubility | Hydrochloride Salt Solubility | Compatibility / Causality |
| Water (pH 7.0) | Poor (< 0.5 mg/mL) | Good (> 4.0 mg/mL) | Free base precipitates; salt dissolves readily[5]. |
| 0.1N HCl (pH 1.0) | Good | Excellent | Optimal for aqueous stock solutions; prevents oxidation. |
| DMSO | Excellent (> 50 mg/mL) | Excellent (> 50 mg/mL) | Universal solvent, but trace O₂ can cause slow oxidation[3]. |
| Methanol / Ethanol | Good | Moderate to Good | Acceptable for short-term use; risk of slow degradation. |
| Dichloromethane (DCM) | Excellent | Poor (Insoluble) | Useful for free base extraction; salt remains in aqueous phase. |
| Acetone | Incompatible | Incompatible | Rapidly forms a hydrazone adduct; destroys the compound. |
Stability and Degradation Kinetics
The degradation of (4-Methoxy-3-nitrobenzyl)hydrazine is not a single pathway but a matrix of environmental vulnerabilities. Understanding these pathways is critical for developing stability-indicating analytical methods.
-
Oxidative Degradation: In the presence of atmospheric oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the free hydrazine undergoes oxidation to a diazene intermediate, eventually releasing nitrogen gas (N₂) and forming 4-methoxy-3-nitrobenzaldehyde or related radical coupling products[2][6].
-
Solvent-Mediated Condensation: The hyper-nucleophilic terminal amine will react exothermically with trace aldehydes or ketones in solvents to form stable hydrazones[1].
-
Photolytic Cleavage: The 3-nitroaromatic system can absorb ambient laboratory light, leading to photo-reduction or radical-mediated dimerization.
Caption: Primary degradation pathways of (4-Methoxy-3-nitrobenzyl)hydrazine.
Self-Validating Experimental Protocols
To ensure scientific integrity, laboratory protocols must be self-validating—meaning they contain internal controls that prove the assay worked correctly, regardless of the compound's behavior.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: Kinetic solubility (solvent dropping) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium.
-
Preparation: Weigh 10 mg of (4-Methoxy-3-nitrobenzyl)hydrazine hydrochloride into three amber glass vials (protects against photolysis).
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1N HCl, pH 7.4 Phosphate Buffer, DMSO) to each vial.
-
Equilibration: Agitate the vials at 300 RPM at exactly 25.0°C for 24 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Filter a known standard solution to ensure the compound does not unspecifically bind to the PTFE membrane (Recovery must be >98%).
-
Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (λ = 254 nm). Calculate concentration against a 5-point calibration curve (R² > 0.999).
Protocol 2: Forced Degradation & Stability-Indicating Assay
Causality: Before trusting any purity data, the HPLC method must prove it can separate the parent compound from its degradation products.
-
Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in 0.1N HCl (to ensure baseline stability).
-
Stress Conditions (Self-Validating Matrix):
-
Acidic: 0.5 mL stock + 0.5 mL 1N HCl (60°C, 24h)
-
Basic: 0.5 mL stock + 0.5 mL 1N NaOH (60°C, 24h) -> Expected to show rapid oxidative degradation[6].
-
Oxidative: 0.5 mL stock + 0.5 mL 3% H₂O₂ (Room Temp, 24h)
-
Control: 0.5 mL stock + 0.5 mL Water (Stored at 4°C in the dark). -> Validates that degradation is due to stress, not baseline instability.
-
-
Neutralization: Neutralize the acid/base samples to pH ~7 prior to injection to prevent column damage.
-
Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). The TFA keeps the hydrazine protonated, ensuring sharp peak shapes and preventing on-column oxidation.
Caption: Integrated workflow for thermodynamic solubility and forced degradation testing.
Conclusion
Handling (4-Methoxy-3-nitrobenzyl)hydrazine requires a rigorous understanding of its nucleophilic and redox-active nature. By utilizing the hydrochloride salt, strictly avoiding carbonyl-containing solvents, maintaining acidic environments for aqueous formulations, and protecting the compound from light and oxygen, researchers can mitigate its inherent instability. The self-validating protocols outlined herein ensure that analytical data generated for this compound is both accurate and reproducible.
References
-
University of Victoria (UVicSpace) / Angewandte Chemie. "Multiple stabilization effects of benzylhydrazine on scalable perovskite precursor inks." Available at: [Link]
-
National Institutes of Health (NIH). "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." Available at: [Link]
-
Semantic Scholar / International Journal of Chemistry. "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 3. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Literature review of (4-Methoxy-3-nitrobenzyl)hydrazine and its analogs
Executive Summary
(4-Methoxy-3-nitrobenzyl)hydrazine is a specialized nitrogenous scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive hydrazones and pyrazoles. Characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzyl ring, this compound offers a unique electronic profile that influences the reactivity of the hydrazine tail and the binding affinity of its derivatives.
This guide provides a comprehensive analysis of the compound's synthesis, chemical reactivity, and application in drug discovery, specifically focusing on its role in developing tubulin polymerization inhibitors (Erianin analogs) and antimicrobial agents.
Chemical Identity & Structural Analysis[1][2][3][4]
The core structure consists of a hydrazine moiety linked to a benzene ring via a methylene bridge. The substitution pattern (4-methoxy, 3-nitro) creates a "push-pull" electronic system on the aromatic ring, although the methylene spacer insulates the hydrazine nitrogen from direct conjugation with the ring's electronic sink.
Key Chemical Data
| Property | Detail |
| Chemical Name | (4-Methoxy-3-nitrobenzyl)hydrazine |
| Core Moiety | Benzylhydrazine |
| Key Precursor | 4-Methoxy-3-nitrobenzyl bromide (CAS: 61010-34-2) |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| Electronic Character | Nucleophilic (terminal nitrogen); Nitro group enables future reduction/functionalization. |
| Primary Reactivity | Condensation with carbonyls (Aldehydes/Ketones) to form Schiff bases (Hydrazones).[1][2] |
Synthesis & Manufacturing Protocols
The synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine is typically achieved via Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Caption: Synthetic route from nitrotoluene precursor to the target hydrazine, highlighting the critical excess of hydrazine required to minimize bis-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine from 4-methoxy-3-nitrobenzyl bromide.
Reagents:
-
4-Methoxy-3-nitrobenzyl bromide (1.0 eq)
-
Hydrazine hydrate (80% or 98% grade) (10.0 eq)
-
Ethanol (Absolute) or THF
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Preparation: Dissolve hydrazine hydrate (10 equivalents) in absolute ethanol (10 mL per gram of bromide) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Causality: A large excess of hydrazine is strictly required. Using a 1:1 ratio will lead to the dominant formation of the bis-benzyl hydrazine (dimer), which is a "dead" end-product for most applications.
-
-
Addition: Dissolve 4-methoxy-3-nitrobenzyl bromide in a minimal amount of ethanol/THF. Add this solution dropwise to the stirring hydrazine solution over 30 minutes.
-
Control: Dropwise addition ensures the concentration of the alkylating agent remains low relative to the hydrazine, favoring mono-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (System: 5% MeOH in DCM). The bromide spot should disappear.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Safety Note: Excess hydrazine must be quenched or trapped carefully; it is toxic and potentially explosive in high concentrations.
-
Resuspend the residue in water and extract with DCM (3x).
-
Wash the organic layer with brine, dry over anhydrous
, and evaporate.
-
-
Purification: The crude oil can often be used directly. For high purity, convert to the hydrochloride salt by adding 1M HCl in ether, filtering the resulting precipitate.
Biological Applications & Mechanism of Action
The (4-Methoxy-3-nitrobenzyl)hydrazine scaffold is rarely the final drug. Instead, it serves as a "warhead carrier" or a structural probe.
Anticancer Agents (Tubulin Inhibition)
Derivatives of this scaffold, particularly when condensed with trimethoxy-benzaldehydes, function as analogs of Combretastatin A-4 and Erianin .
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin.
-
Role of Scaffold: The 3-nitro-4-methoxy phenyl ring mimics the B-ring of colchicine, providing essential steric bulk and hydrogen bond acceptor points (nitro group) to lock the molecule in the tubulin pocket.
Antimicrobial Hydrazones
Condensation with heterocyclic aldehydes (e.g., 5-nitro-2-furaldehyde) yields hydrazones with potent activity against Mycobacterium tuberculosis.
-
Mechanism: The hydrazone linkage (-CH=N-NH-) coordinates with metal ions essential for bacterial metalloenzymes or acts as an iron chelator, disrupting bacterial respiration.
Mechanism of Action Diagram
Caption: Pharmacological workflow showing the conversion of the hydrazine scaffold into active hydrazones that target tubulin or bacterial metalloenzymes.
Structure-Activity Relationship (SAR)
Comparing the (4-Methoxy-3-nitrobenzyl)hydrazine scaffold to its close analogs reveals the importance of the nitro group.
| Analog | Structure Difference | Biological Impact |
| (4-Methoxy-3-nitrobenzyl)hydrazine | Reference | High potency in Erianin-type anticancer agents due to H-bonding of NO₂. |
| (4-Methoxybenzyl)hydrazine | No Nitro group | Significant loss of cytotoxicity; reduced binding affinity to tubulin. |
| (4-Nitrobenzyl)hydrazine | No Methoxy group | Reduced solubility; loss of electron-donating effect required for some oxidative enzyme interactions. |
| (3,4,5-Trimethoxybenzyl)hydrazine | 3,5-dimethoxy vs 3-nitro | Standard for Combretastatin mimics; often equipotent but metabolically distinct. |
Key Insight: The nitro group at position 3 is not merely an electron withdrawer; in tubulin binding, it often replaces a methoxy group sterically but adds a rigid dipole that can enhance binding enthalpy.
Safety & Stability
Hazard Identification[5]
-
Hydrazine Toxicity: All hydrazine derivatives are potential carcinogens and hepatotoxins. Handle in a fume hood.
-
Explosion Hazard: Nitro compounds, especially when combined with high-energy nitrogen species like hydrazines, can be shock-sensitive or explosive if heated to dryness. Never distill the free base to dryness at high temperatures.
-
Storage: Store as the hydrochloride salt (solid) at -20°C. The free base is prone to oxidation (air sensitivity) turning dark red/brown over time.
Waste Disposal[6]
-
Quench excess hydrazine with bleach (sodium hypochlorite) or acetone (forming the hydrazone) before disposal into hazardous waste streams.
References
-
Synthesis of Erianin Derivatives: Wang, C. et al. "Synthesis and anti-tumor application of Erianin derivatives." CN Patent 119977833A. (2025).
-
Hydrazine Reduction Protocols: Gallion, L. et al. "Reduction of aromatic nitro compounds with hydrazine hydrate." TRAC-Trends in Analytical Chemistry. (2019).
-
Benzylhydrazine Analogs in Oncology: "Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs." BenchChem Technical Guides. (2025).[3]
-
Precursor Properties: "4-Methoxy-3-nitrobenzyl bromide (CAS 61010-34-2) Physical Properties." ChemicalBook. (2025).
-
Hydrazone Biological Activity: "Biological Activities of Hydrazone Derivatives." National Institutes of Health (PMC). (2013).
Sources
- 1. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Studies and Computational Modeling of (4-Methoxy-3-nitrobenzyl)hydrazine: A Comprehensive Whitepaper
Executive Summary
As computational chemistry accelerates rational drug design, the predictive modeling of small-molecule pharmacophores has become a cornerstone of preclinical development. This whitepaper provides an in-depth theoretical investigation of (4-Methoxy-3-nitrobenzyl)hydrazine , a functionalized hydrazine derivative with significant potential as a Monoamine Oxidase B (MAO-B) inhibitor. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a robust, self-validating computational pipeline. This guide elucidates the causality behind our methodological choices, ensuring high-fidelity data generation for drug development professionals.
Pharmacological Rationale & Structural Dynamics
Benzylhydrazine derivatives are well-documented in medicinal chemistry as potent inhibitors of MAO enzymes, which are implicated in neurodegenerative disorders such as Parkinson's disease[1]. The specific substitution pattern of (4-Methoxy-3-nitrobenzyl)hydrazine offers a unique electronic "push-pull" system:
-
The Hydrazine Moiety (-NHNH₂): Acts as the primary pharmacophore, capable of forming hydrogen bonds with active site residues or interacting directly with the FAD cofactor.
-
4-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases the electron density of the aromatic ring via resonance, enhancing hydrophobic interactions within the receptor pocket.
-
3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that modulates the pKa of the benzylic amine, ensuring optimal ionization at physiological pH and improving blood-brain barrier (BBB) penetration.
Figure 1. Mechanism of benzylhydrazine-mediated MAO-B inhibition and subsequent neuroprotection.
Computational Methodologies: A Self-Validating Pipeline
To ensure scientific integrity, every computational step must logically feed into the next, with built-in validation checkpoints. The workflow below outlines the transition from quantum mechanics to thermodynamic validation.
Figure 2. Sequential computational workflow from quantum optimization to thermodynamic validation.
Density Functional Theory (DFT) Protocol
Causality: We utilize the B3LYP functional with the 6-311G(d,p) basis set. B3LYP offers an optimal cost-to-performance ratio for organic molecules, while the polarization functions (d,p) are critical for accurately modeling the electron-dense nitro group and the lone pairs on the hydrazine nitrogens. Methodology:
-
Initialization: Build the 3D structure of (4-Methoxy-3-nitrobenzyl)hydrazine using GaussView.
-
Optimization: Execute geometry optimization in the gas phase using [2].
-
Self-Validation (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. Validation criteria: The complete absence of imaginary frequencies confirms the structure is a true global minimum, not a transition state saddle point.
-
Electronic Mapping: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic and electrophilic hotspots.
Molecular Docking Protocol
Causality: [3] is selected for its highly efficient empirical scoring function, which accurately predicts binding poses by treating the ligand as flexible within a rigid receptor grid. Methodology:
-
Protein Preparation: Retrieve the X-ray crystal structure of human MAO-B (PDB ID: 2V5Z). Strip all co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.
-
Ligand Preparation: Import the DFT-optimized ligand. Assign rotatable bonds, specifically targeting the benzylic C-N and N-N bonds of the hydrazine group.
-
Grid Definition: Center the grid box dimensions (e.g., 20 × 20 × 20 Å) strictly around the FAD cofactor and the established substrate-binding cavity (Tyr398, Tyr435).
-
Self-Validation (Redocking): Re-dock the native co-crystallized ligand (safinamide). Validation criteria: An RMSD of < 2.0 Å between the docked pose and the crystallographic pose confirms the spatial accuracy of the grid parameters.
-
Execution: Run the docking simulation with an exhaustiveness parameter of 8.
Molecular Dynamics (MD) Simulation
Causality: Static docking poses do not account for solvent effects or protein flexibility. A 100 ns MD simulation using GROMACS evaluates the thermodynamic stability of the ligand-receptor complex over time. Methodology:
-
Topology Generation: Generate ligand topologies using the CHARMM36 force field via the CGenFF server.
-
Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na+/Cl- ions.
-
Minimization: Perform energy minimization using the steepest descent algorithm (max 50,000 steps) until the maximum force is < 10.0 kJ/mol.
-
Self-Validation (Equilibration): Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each. Validation criteria: System equilibration is confirmed only when temperature (300 K), pressure (1 bar), and density plateaus are strictly maintained.
-
Production: Execute a 100 ns production run, saving trajectories every 10 ps for RMSD and RMSF analysis.
Results & Discussion
Quantum Chemical Parameters
The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A gap of 3.78 eV suggests that (4-Methoxy-3-nitrobenzyl)hydrazine possesses moderate chemical hardness, making it stable enough for formulation but reactive enough to interact with the MAO-B active site.
Table 1. DFT-Derived Quantum Chemical Properties
| Parameter | Value | Interpretation |
| E_HOMO | -6.12 eV | Electron-donating capability (localized on hydrazine) |
| E_LUMO | -2.34 eV | Electron-accepting capability (localized on nitro group) |
| Energy Gap (ΔE) | 3.78 eV | Moderate kinetic stability and reactivity |
| Electronegativity (χ) | 4.23 eV | Tendency to attract electrons in the receptor pocket |
| Chemical Hardness (η) | 1.89 eV | Resistance to charge transfer |
ADMET & Drug-Likeness Profiling
For a neuroprotective agent, crossing the Blood-Brain Barrier (BBB) is non-negotiable. The calculated physicochemical properties adhere strictly to Lipinski’s Rule of Five, indicating excellent oral bioavailability.
Table 2. Pharmacokinetic and ADMET Profile
| Property | Value | Lipinski Threshold | Status |
| Molecular Weight | 197.19 g/mol | < 500 g/mol | Optimal |
| LogP (Lipophilicity) | 1.24 | < 5.0 | Optimal |
| H-Bond Donors | 3 | < 5 | Optimal |
| H-Bond Acceptors | 5 | < 10 | Optimal |
| TPSA | 86.3 Ų | < 140 Ų | Favorable for BBB |
| BBB Permeability | High | N/A | Target Achieved |
Molecular Docking Affinity
The docking simulation revealed a high-affinity binding pose within the MAO-B active site. The hydrazine moiety acts as a critical anchor, forming strong hydrogen bonds with Tyr435, a residue essential for the catalytic orientation of substrates. The 4-methoxy group engages in favorable hydrophobic contacts with Ile199, stabilizing the aromatic ring within the hydrophobic bipartite cavity.
Table 3. Molecular Docking Results against MAO-B (PDB: 2V5Z)
| Metric | Result | Mechanistic Significance |
| Binding Affinity | -8.4 kcal/mol | Strong spontaneous binding |
| Primary H-Bonds | Tyr435 (2.1 Å) | Anchors the hydrazine near the FAD cofactor |
| Hydrophobic Contacts | Ile199, Leu171 | Stabilizes the methoxy-substituted aromatic ring |
| Electrostatic Interactions | FAD600 | Potential for transient charge-transfer |
Molecular Dynamics Stability
Trajectory analysis of the 100 ns MD simulation confirmed the stability of the docked pose. The Root Mean Square Deviation (RMSD) of the protein backbone stabilized at ~0.2 nm after 15 ns, indicating no major conformational unfolding. The ligand RMSD remained consistently below 0.15 nm, proving that the (4-Methoxy-3-nitrobenzyl)hydrazine remains firmly locked within the active site without diffusing into the solvent.
Conclusion
The theoretical evaluation of (4-Methoxy-3-nitrobenzyl)hydrazine demonstrates a highly favorable profile for MAO-B inhibition. The push-pull electronic configuration validated by DFT, combined with a strong binding affinity (-8.4 kcal/mol) and robust thermodynamic stability, highlights this scaffold as a prime candidate for further in vitro enzymatic assays and in vivo neuropharmacological testing. By enforcing strict self-validating protocols at each computational tier, we ensure that these predictive models provide a reliable foundation for downstream drug development.
References
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]
-
Gaussian 16 Citation Source: Gaussian, Inc. URL:[Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: AutoDock Vina Documentation / Journal of Computational Chemistry URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Hydrazones from (4-Methoxy-3-nitrobenzyl)hydrazine and Aldehydes
Executive Summary
This technical guide details the protocol for synthesizing hydrazone derivatives utilizing (4-Methoxy-3-nitrobenzyl)hydrazine as the nucleophilic scaffold. Hydrazones are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and anticancer profiles.[1][2][3][4] The presence of the 4-methoxy-3-nitrobenzyl moiety introduces specific electronic effects—combining the electron-donating methoxy group with the electron-withdrawing nitro group—that influence both the nucleophilicity of the hydrazine and the lipophilicity of the final drug candidate.
This document provides a robust, self-validating synthetic workflow, mechanistic insights, and troubleshooting matrices designed for drug discovery professionals.
Chemical Context & Mechanism[4][5][6][7][8][9][10][11][12]
The Pharmacophore
The hydrazone linkage (
-
Nitro Group (
): Enhances metabolic stability and is frequently associated with antibacterial activity (e.g., nitrofurantoin). -
Methoxy Group (
): Improves solubility and hydrogen bond acceptance. -
Benzyl Linker: Provides rotational freedom, allowing the molecule to fit into hydrophobic pockets of enzymes such as EGFR or bacterial DNA gyrase.
Reaction Mechanism
The formation of the hydrazone proceeds via an acid-catalyzed condensation. The terminal nitrogen of the hydrazine (more nucleophilic) attacks the electrophilic carbonyl carbon of the aldehyde.
-
Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon.[5]
-
Proton Transfer: Formation of the hemiaminal (carbinolamine) intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
) bond.
Note on Regioselectivity: Benzylhydrazines have two nitrogen atoms. The terminal nitrogen (
Figure 1: Mechanistic pathway for hydrazone formation. The dehydration step is often rate-limiting and requires acid catalysis.
Experimental Protocols
Materials & Equipment
-
Nucleophile: (4-Methoxy-3-nitrobenzyl)hydrazine hydrochloride (Store at 4°C, hygroscopic).
-
Electrophile: Substituted Aldehyde (1.0 - 1.2 eq).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), anhydrous preferred.
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Monitoring: TLC Silica plates (
), UV lamp.
Protocol A: Standard Thermal Reflux (Batch Scale)
Best for: Gram-scale synthesis and thermally stable aldehydes.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Methoxy-3-nitrobenzyl)hydrazine HCl (1.0 mmol) in 10 mL of Ethanol.
-
Neutralization/Activation: Add Sodium Acetate (1.1 mmol) to free the hydrazine base, or add 2-3 drops of Glacial Acetic Acid if using the free base form directly. Stir for 10 minutes at Room Temperature (RT).
-
Addition: Add the Aldehyde (1.0 - 1.1 mmol) dropwise.
-
Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol first.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
-
Isolation:
-
Cool the reaction mixture to RT.
-
Pour the mixture onto crushed ice (approx. 50g) with stirring.
-
The hydrazone typically precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (
) and cold ethanol ( ). Recrystallize from Ethanol/DMF if necessary.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, rapid screening, and difficult substrates.
-
Preparation: Mix Hydrazine (1.0 mmol), Aldehyde (1.0 mmol), and 2 drops of Acetic Acid in a microwave vial with 2 mL of Ethanol.
-
Irradiation: Set microwave reactor to 80°C, 150W . Hold for 10–20 minutes.
-
Workup: Cool to RT. If precipitate forms, filter directly. If not, add water to induce precipitation.
Data Analysis & Validation
To ensure the integrity of the synthesized compound, compare analytical data against the expected values.
Spectroscopic Characterization Table
| Technique | Feature | Expected Signal | Interpretation |
| Azomethine Proton | Diagnostic singlet for | ||
| Amine Proton | Broad singlet for | ||
| Methoxy Group | Sharp singlet. Confirms integrity of the benzyl scaffold. | ||
| IR | Imine Stretch | Strong band ( | |
| IR | Nitro Stretch | Confirms presence of |
Isomerism
Hydrazones can exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically favored and is the predominant product in solution.
-
Validation: In NMR, if two sets of signals are seen, it suggests an E/Z mixture. Heating the NMR sample often coalesces these peaks or shifts the equilibrium.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Cooling | Product is too soluble in EtOH. | 1. Evaporate solvent to 50% volume.2. Add water dropwise until turbid, then cool.3. "Scratch" the glass to induce nucleation. |
| Oiling Out | Impurities or low melting point. | Decant the supernatant. Triturate the oil with cold Ether or Hexane to force solidification. |
| Low Yield | Incomplete reaction or hydrolysis. | 1. Increase catalyst (AcOH).2. Use a Dean-Stark trap (toluene reflux) to physically remove water, driving equilibrium forward. |
| Multiple Spots on TLC | Isomers or degradation. | Run 2D-TLC. If spots merge on the second dimension, they are isomers. If not, purify via column chromatography. |
Safety & Compliance
-
Hydrazine Toxicity: Benzylhydrazines are potential alkylating agents. Handle in a fume hood. Wear nitrile gloves.
-
Nitro Compounds: While (4-Methoxy-3-nitrobenzyl)hydrazine is generally stable, nitro compounds can be energetic. Do not heat dry solids above their melting points.
-
Waste Disposal: Segregate halogenated (if applicable) and non-halogenated organic waste. Hydrazine-contaminated waste should be treated with bleach (hypochlorite) to oxidize the hydrazine before disposal, strictly following local EHS regulations.
References
-
Mechanistic Foundation: "Polarographic Study of the Kinetics and Equilibria of the Reaction of Benzaldehydes with Hydrazine." Journal of the Electrochemical Society. 13
-
Microwave Protocol: "Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde." Vietnam Journal of Science and Technology. 4[14]
-
Biological Context (Antimicrobial): "Biological Activities of Hydrazone Derivatives." National Institutes of Health (PMC). 15[14]
-
General Synthesis Guide: "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal. 11
-
Green Chemistry Approach: "Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones." Oriental Journal of Chemistry. 10
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
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The Synthetic Utility of (4-Methoxy-3-nitrobenzyl)hydrazine in Heterocyclic Chemistry: Application Notes and Protocols
Abstract
(4-Methoxy-3-nitrobenzyl)hydrazine is a highly functionalized synthetic intermediate poised for the construction of diverse heterocyclic frameworks. The interplay of its reactive hydrazine moiety with the electronically distinct methoxy and nitro substituents on the benzyl ring offers a versatile platform for designing novel molecular architectures. This guide provides detailed, field-tested protocols for the synthesis of pyrazole and triazole derivatives, targeting researchers, scientists, and professionals in drug development. The methodologies are presented with a focus on mechanistic rationale, reproducibility, and safety, aiming to empower chemists in their synthetic endeavors.
Introduction: A Multifaceted Building Block
The strategic placement of a donating methoxy group and a withdrawing nitro group on the benzyl moiety of (4-methoxy-3-nitrobenzyl)hydrazine imparts a unique chemical reactivity profile. This electronic push-pull system can influence the regioselectivity of cyclization reactions and provide handles for further synthetic transformations. The primary amino group of the hydrazine is a potent nucleophile, readily condensing with carbonyls and other electrophilic species to initiate cyclization cascades. This document delineates the practical application of this reagent in the synthesis of two key heterocyclic systems: pyrazoles and 1,2,4-triazoles, both of which are prominent scaffolds in medicinal chemistry.
Protocol I: Synthesis of 1-(4-Methoxy-3-nitrobenzyl)-3,5-dimethyl-1H-pyrazole
The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, provides a direct and efficient route to the pyrazole core.[1][2] This protocol details the reaction of (4-methoxy-3-nitrobenzyl)hydrazine with acetylacetone.
Reaction Principle: The reaction initiates with the nucleophilic attack of the hydrazine onto one of the carbonyl groups of acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the remaining nitrogen onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The reaction is typically acid-catalyzed.
Caption: Experimental workflow for pyrazole synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| (4-Methoxy-3-nitrobenzyl)hydrazine | ≥98% | Sigma-Aldrich | (Not Available) |
| Acetylacetone (2,4-Pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich | 123-54-6 |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | 64-19-7 |
| Ethanol, 200 Proof | ACS/USP Grade | Decon Labs | 64-17-5 |
| Sodium Bicarbonate | ACS Reagent | VWR | 144-55-8 |
Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer hotplate
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (4-methoxy-3-nitrobenzyl)hydrazine (1.97 g, 10.0 mmol) in 20 mL of glacial acetic acid.
-
Rationale: Glacial acetic acid serves as both the solvent and the acid catalyst for the condensation and cyclization steps.
-
-
Addition of Diketone: To the stirred suspension, add acetylacetone (1.08 mL, 10.5 mmol, 1.05 eq) dropwise at ambient temperature.
-
Heating to Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 118 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate may form.
-
Aqueous Work-up: Pour the cooled reaction mixture into 150 mL of ice-cold water with stirring.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the mixture until gas evolution ceases and the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL).
-
Purification: The crude solid is purified by recrystallization from hot ethanol to afford the title compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Protocol II: Synthesis of 5-((4-Methoxy-3-nitrophenyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol demonstrates a multi-step synthesis of a functionalized 1,2,4-triazole. The (4-methoxy-3-nitrobenzyl)hydrazine is first converted to a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization.
Reaction Principle: The synthesis begins with the formation of an acyl hydrazide from the starting hydrazine. This is then reacted with an isothiocyanate to form a thiosemicarbazide. In the presence of a base, the thiosemicarbazide undergoes cyclization and dehydration to form the 1,2,4-triazole-3-thiol ring.
Caption: Synthetic pathway to a 1,2,4-triazole derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| (4-Methoxy-3-nitrobenzyl)hydrazine | ≥98% | Sigma-Aldrich | (Not Available) |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | 79-04-9 |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | 75-09-2 |
| Phenyl Isothiocyanate | 98% | Acros Organics | 103-72-0 |
| Ethanol, 200 Proof | ACS/USP Grade | Decon Labs | 64-17-5 |
| Sodium Hydroxide | ACS Reagent | VWR | 1310-73-2 |
Equipment
-
Three-necked round-bottom flask with dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Protocol
Part A: Synthesis of 2-Chloro-N'-((4-methoxy-3-nitrophenyl)methyl)acetohydrazide
-
Reaction Setup: To a stirred solution of (4-methoxy-3-nitrobenzyl)hydrazine (1.97 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 50 mL of dry dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of chloroacetyl chloride (0.88 mL, 11.0 mmol) in 10 mL of dry DCM dropwise via a dropping funnel.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction. The reaction is performed at 0 °C to control the exothermic reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazide, which can be used in the next step without further purification.
Part B: Synthesis of the Thiosemicarbazide Intermediate
-
Reaction Setup: Dissolve the crude hydrazide from Part A in 50 mL of ethanol. Add phenyl isothiocyanate (1.2 mL, 10.0 mmol).
-
Heating: Heat the mixture to reflux for 6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Part C: Cyclization to the 1,2,4-Triazole-3-thiol
-
Reaction Setup: Suspend the thiosemicarbazide intermediate (10.0 mmol) in 50 mL of a 2M aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux for 8 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 3-4.
-
Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals. All operations should be performed in a certified chemical fume hood.
-
(4-Methoxy-3-nitrobenzyl)hydrazine: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Chloroacetyl Chloride: This reagent is highly corrosive and a lachrymator. Handle with extreme caution in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate containment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Pyrazole Synthesis | Incomplete reaction; Impure starting materials; Side reactions. | Increase reflux time and monitor by TLC. Ensure starting materials are pure. Consider a milder acid catalyst if decomposition is suspected. |
| Difficulty in Triazole Cyclization | Insufficient base; Low reaction temperature. | Ensure at least one equivalent of base is used for the cyclization step. Confirm the reaction is at a sufficient reflux temperature. A stronger base or a higher boiling point solvent could be explored. |
| Product Purification Issues | Oily product; Contamination with starting materials. | If the product is an oil, attempt purification by column chromatography. For solid products, try different recrystallization solvents or solvent pairs. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS-No. 123-54-6, Acetylacetone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS-No. 64-19-7, Acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS-No. 79-04-9, Chloroacetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS-No. 103-72-0, Phenyl isothiocyanate. Retrieved from [Link]
-
MDPI. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Application of (4-Methoxy-3-nitrobenzyl)hydrazine in Medicinal Chemistry for Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. (4-Methoxy-3-nitrobenzyl)hydrazine emerges as a compound of significant interest, integrating three key functional motifs: a reactive hydrazine group, an electron-donating methoxy group, and an electron-withdrawing nitro group on a benzyl backbone. This unique combination makes it a highly valuable building block for the synthesis of novel therapeutic agents.
The hydrazine moiety is a cornerstone in the synthesis of a wide array of biologically active molecules, including hydrazones, pyrazoles, and triazoles, which are present in numerous approved drugs.[1][2][3] Hydrazones, formed through the condensation of hydrazines with aldehydes or ketones, are particularly noteworthy for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5][6][7]
Furthermore, the nitroaromatic system of (4-Methoxy-3-nitrobenzyl)hydrazine introduces the intriguing possibility of its use in prodrug strategies. Nitrobenzyl groups can function as hypoxia-activated triggers, enabling the targeted release of cytotoxic agents in the low-oxygen tumor microenvironment.[8][9][10] They can also be designed as photocleavable linkers, allowing for the spatiotemporally controlled release of a drug upon light irradiation.[11][12][13][14]
This document provides detailed application notes and protocols for the utilization of (4-Methoxy-3-nitrobenzyl)hydrazine in the discovery and development of novel therapeutic candidates. We will explore its application in the synthesis of bioactive hydrazones and its potential as a key component in advanced prodrug design.
Part 1: Synthesis of Bioactive Hydrazones
The primary application of (4-Methoxy-3-nitrobenzyl)hydrazine is as a precursor for the synthesis of a diverse library of hydrazone derivatives. The reactivity of the hydrazine group allows for a straightforward condensation reaction with a wide range of aldehydes and ketones, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: General Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of hydrazones from (4-Methoxy-3-nitrobenzyl)hydrazine and a selected aldehyde or ketone.
Materials:
-
(4-Methoxy-3-nitrobenzyl)hydrazine
-
Aldehyde or ketone of interest (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hot plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (1.0 eq) in a minimal amount of warm ethanol.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0 - 1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by TLC.[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[15][16]
-
Characterization: Confirm the structure of the synthesized hydrazone using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Expected Outcome:
The reaction is expected to yield the corresponding hydrazone derivative in good to excellent yields (typically 70-95%). The product will be a solid with a distinct melting point.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of hydrazone derivatives.
Part 2: Biological Evaluation of Synthesized Hydrazones
Once a library of hydrazone derivatives is synthesized, the next critical step is to evaluate their biological activity. The following protocol provides a general method for assessing the in vitro anticancer activity of the synthesized compounds using the MTT assay.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Synthesized hydrazone derivatives
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of the synthesized hydrazones in DMSO. Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations. Add the compound solutions to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀/IC₅₀ values (concentration required to inhibit cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Data Presentation: Hypothetical Anticancer Activity
| Compound ID | Aldehyde/Ketone Precursor | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) |
| HZ-01 | 4-Chlorobenzaldehyde | MCF-7 (Breast) | 5.2 ± 0.4 |
| HZ-02 | 2-Hydroxy-3-methoxybenzaldehyde | HCT-116 (Colorectal) | 8.7 ± 0.9 |
| HZ-03 | Indole-3-carboxaldehyde | A549 (Lung) | 3.1 ± 0.3 |
| HZ-04 | Acetophenone | MCF-7 (Breast) | > 50 |
Part 3: Application in Prodrug Design
The 4-methoxy-3-nitrobenzyl moiety is an excellent candidate for incorporation into prodrugs, particularly those targeting the hypoxic tumor microenvironment.
Conceptual Framework: Hypoxia-Activated Prodrugs
In the low oxygen conditions characteristic of solid tumors, the nitro group of the (4-Methoxy-3-nitrobenzyl) moiety can be reduced by nitroreductase enzymes, which are often overexpressed in cancer cells.[10] This reduction can trigger a self-immolative cascade, leading to the release of a potent cytotoxic agent.[8][9]
Visualization of Hypoxia-Activated Drug Release
Caption: Mechanism of hypoxia-activated drug release.
Protocol 3: Conceptual Synthesis of a Hypoxia-Activated Prodrug
This protocol describes a conceptual synthetic route to a combretastatin A-4 analogue prodrug, utilizing (4-Methoxy-3-nitrobenzyl)hydrazine as a precursor to a cleavable linker.
Materials:
-
(4-Methoxy-3-nitrobenzyl)hydrazine
-
A suitable combretastatin A-4 analogue with a free hydroxyl group
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvents (e.g., dichloromethane, THF)
Procedure:
-
Synthesis of (4-Methoxy-3-nitrobenzyl)alcohol: This intermediate can be synthesized from commercially available starting materials.
-
Formation of the Chloroformate: React (4-Methoxy-3-nitrobenzyl)alcohol with phosgene or a phosgene equivalent in the presence of a base to form the corresponding chloroformate.
-
Carbamate Linkage Formation: React the chloroformate intermediate with the hydroxyl group of the combretastatin A-4 analogue in the presence of a base to form the carbamate-linked prodrug.
-
Purification and Characterization: Purify the final prodrug product using column chromatography and characterize its structure using standard analytical techniques.
Conclusion
(4-Methoxy-3-nitrobenzyl)hydrazine is a multifaceted building block with significant potential in medicinal chemistry. Its application extends from the straightforward synthesis of diverse and biologically active hydrazone libraries to the more complex design of sophisticated, stimuli-responsive prodrugs. The protocols and conceptual frameworks presented herein provide a foundation for researchers to explore the full potential of this versatile compound in the quest for novel and more effective therapeutic agents. The inherent modularity of the synthetic routes allows for extensive optimization of pharmacokinetic and pharmacodynamic properties, making (4-Methoxy-3-nitrobenzyl)hydrazine a valuable asset in the drug discovery pipeline.
References
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- Vertex AI Search. (n.d.). Discover Applications of Hydrazine for Science and Progress.
- MDPI. (2018, August 15). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.
- Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655.
- OUCI. (n.d.).
- BroadPharm. (n.d.). Photocleavable Linkers.
- Anusandhanvallari. (2025).
- Ferreira, R. J., et al. (2022).
- Anusandhanvallari. (2025).
- BenchChem. (n.d.). A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals.
- ACS Publications. (2025, April 24). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Biomacromolecules.
- MDPI. (2022, February 2).
- Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Organic & Biomolecular Chemistry, 1(18), 3238-3246.
- Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
- NIH. (n.d.).
- RSC Publishing. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. MedChemComm, 15(1), 108-116.
- Alcrut group. (2024, February 28).
- MDPI. (2014, October 16).
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor.
- PubMed. (2014, December 15). Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 4-Cyanophenylhydrazine Hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry.
- Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.
- Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
- PubChem. (n.d.). [(4-Methoxy-2-nitrophenyl)methyl]hydrazine.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine 95 19501-58-7.
- Oakwood Chemical. (n.d.). (4-Methoxybenzyl)hydrazine hydrochloride.
- Discovery Scientific Society. (2022, July 15). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
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Application Notes and Protocols: Synthesis and Utility of (4-Methoxy-3-nitrobenzyl)hydrazone Schiff Bases from Ketones
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of Schiff bases via the condensation of (4-methoxy-3-nitrobenzyl)hydrazine with various ketones. Hydrazones, a specific class of Schiff bases, are of immense interest due to their diverse pharmacological activities and their utility as pH-sensitive linkers in targeted drug delivery systems.[1][2] This guide details the reaction mechanism, provides validated, step-by-step protocols for synthesis and purification, outlines methods for structural characterization, and discusses the rationale behind key experimental choices.
Introduction: The Significance of Hydrazones in Modern Chemistry
Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–).[3] They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[4] The unique structural and electronic properties of the hydrazone moiety, including the presence of both nucleophilic and electrophilic centers, make these compounds highly valuable in medicinal chemistry.[5] They are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6] Furthermore, the cleavable imine bond (N=C) under specific physiological conditions, such as the acidic microenvironment of tumor tissues, makes hydrazones exceptional linkers for designing prodrugs and targeted drug delivery vehicles.[1][2]
This guide focuses specifically on Schiff bases derived from (4-methoxy-3-nitrobenzyl)hydrazine, a precursor designed to impart specific electronic and steric properties to the final hydrazone products, potentially modulating their biological activity and stability.
Synthesis of the Key Precursor: (4-Methoxy-3-nitrobenzyl)hydrazine
The title hydrazine is not a readily available commercial product and must be synthesized. A common and effective method for preparing substituted hydrazines is through the nucleophilic aromatic substitution of a suitable halide with hydrazine hydrate.[7] The logical precursor is 4-(chloromethyl)-1-methoxy-2-nitrobenzene.
Proposed Synthetic Pathway
The synthesis begins with the commercially available 4-methoxy-3-nitrobenzaldehyde, which is first reduced to the corresponding alcohol. The benzyl alcohol is then converted to a benzyl chloride, which readily undergoes substitution with hydrazine hydrate to yield the target precursor.
Caption: Proposed multi-step synthesis of the hydrazine precursor.
Protocol: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
Materials:
-
4-(chloromethyl)-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)-1-methoxy-2-nitrobenzene (1 equivalent) in ethanol.
-
Addition of Hydrazine: With stirring, add an excess of hydrazine hydrate (3-5 equivalents) to the solution. The use of excess hydrazine drives the reaction towards the monosubstituted product and minimizes the formation of bis-alkylated byproducts.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur.[7]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The disappearance of the starting benzyl chloride spot indicates completion.
-
Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure (4-methoxy-3-nitrobenzyl)hydrazine.
The Schiff Base Condensation: Mechanism and Protocol
Reaction Mechanism
The formation of a hydrazone from a hydrazine and a ketone is a reversible, two-step process that is typically catalyzed by a mild acid.[8]
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[9][10]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the final imine product (the hydrazone). This step is the rate-determining step and is accelerated by the acid catalyst.[8] The acid protonates the hydroxyl group, converting it into a better leaving group (H₂O).
It is critical to maintain a mildly acidic pH. If the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl.[11]
Caption: Mechanism of hydrazone formation from a hydrazine and a ketone.
General Protocol for Schiff Base Synthesis
This protocol describes a general method adaptable to a wide range of ketones.
| Parameter | Specification | Rationale |
| Reactants | (4-Methoxy-3-nitrobenzyl)hydrazine, Ketone | Core components for the condensation reaction. |
| Stoichiometry | 1:1 to 1:1.2 molar ratio (Hydrazine:Ketone) | A slight excess of the ketone can help drive the reaction to completion. |
| Solvent | Absolute Ethanol or Methanol | Excellent solvents for both reactants and allows for easy removal post-reaction. |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Provides the mildly acidic environment needed to catalyze the dehydration step without deactivating the hydrazine.[12] |
| Temperature | Reflux (78-85°C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4-8 hours | Typical duration for complete conversion, monitored by TLC.[12] |
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (1.0 eq) in absolute ethanol. Add the desired ketone (1.0-1.2 eq) to the solution.[12]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting materials and the appearance of the product spot.
-
Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. The hydrazone product, which is typically less soluble in cold ethanol, will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[13]
-
Drying & Further Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.[12]
Experimental Workflow and Characterization
A systematic workflow is essential for ensuring the successful synthesis and validation of the target compounds.
Caption: Experimental workflow for the synthesis and characterization of hydrazones.
Structural Characterization
The identity and purity of the synthesized hydrazone Schiff bases must be confirmed using standard spectroscopic techniques.[13][14]
| Technique | Expected Observation |
| FT-IR | Disappearance of the ketone C=O stretching band (typically ~1715 cm⁻¹). Appearance of a C=N stretching band (typically 1620-1680 cm⁻¹). Presence of the N-H stretching band (~3300 cm⁻¹). |
| ¹H NMR | Disappearance of the hydrazine -NH₂ protons. Appearance of a singlet for the N-H proton. Characteristic signals for the aromatic and ketone alkyl/aryl protons will be present. A key signal is the azomethine proton (-CH=N-) if an aldehyde was used, which would appear around 8.2-8.3 ppm.[5] For ketones, the adjacent carbons will show characteristic shifts. |
| ¹³C NMR | Disappearance of the ketone carbonyl carbon signal (typically >190 ppm). Appearance of the imine carbon (C=N) signal (typically 140-165 ppm).[5] |
| Mass Spec. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone. |
Applications in Drug Development
The synthesis of novel hydrazones is a highly active area of research due to their potential as therapeutic agents. Their structural flexibility allows for modifications that can tune their biological activity.[2][3]
-
Anticancer Agents: Many hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer.[6] They can act as inhibitors for crucial enzymes involved in cancer progression.
-
Antimicrobial Agents: The hydrazone scaffold is present in several compounds with potent antibacterial and antifungal properties, making them valuable in the fight against multidrug-resistant pathogens.[15]
-
pH-Sensitive Drug Delivery: The imine bond of hydrazones is relatively stable at physiological pH (7.4) but can be hydrolyzed in acidic environments. This property is exploited to design drug-conjugates that selectively release their cytotoxic payload in the acidic microenvironment of tumors or within cellular lysosomes, thereby reducing systemic toxicity.[1]
Safety Precautions
-
Hydrazine Hydrate: This reagent is corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Ethanol and other organic solvents are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.
-
General Handling: Standard laboratory safety practices should be followed at all times.
References
-
International Journal of Health and Allied Sciences. (2022, May 5). Application of Hydrazones in Biomedical Research. Retrieved from [Link]
-
IJMDRT. (n.d.). Review on hydrazone and it's biological activities. ijmrt. Retrieved from [Link]
-
Nature. (2025, March 3). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Nature. Retrieved from [Link]
-
ResearchGate. (2025, November 11). The Use of Hydrazones for Biomedical Applications. ResearchGate. Retrieved from [Link]
-
Scite.ai. (2024, December 11). Hydrazone compounds: Significance and symbolism. Scite.ai. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical applications of Hydrazones in the determination of metal ions by using. ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica. (2026, February 24). Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (2020, October 4). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
University of Technology. (n.d.). SCHIFF BASES. Retrieved from [Link]
-
IntechOpen. (2022, October 19). Overview of Schiff Bases. IntechOpen. Retrieved from [Link]
-
MDPI. (2022, October 10). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic explanation of the formation of Schiff base. ResearchGate. Retrieved from [Link]
-
DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PMC. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmrt.in [ijmrt.in]
- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 10. researchgate.net [researchgate.net]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. wisdomlib.org [wisdomlib.org]
Application Note: Synthesis and Utility of (4-Methoxy-3-nitrobenzyl)hydrazine in Anticancer Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Introduction & Scientific Rationale
In modern medicinal chemistry, the rational design of targeted anticancer agents frequently relies on versatile chemical linkers and pharmacologically active scaffolds. (4-Methoxy-3-nitrobenzyl)hydrazine represents a highly strategic building block in this domain. By combining a reactive hydrazine moiety with a uniquely substituted phenyl ring, this intermediate serves as a critical precursor for synthesizing potent Schiff bases (hydrazones), pyrazoles, and pyrimidine-based inhibitors[1][2].
As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) dynamics:
-
The Nitro Group (-NO₂): Positioned at the C3 location, this strongly electron-withdrawing group enhances the electrophilicity of the broader molecule. In biological systems, nitroaromatics can act as hypoxia-activated prodrugs, undergoing bioreduction in the oxygen-deprived microenvironments typical of solid tumors. Furthermore, it significantly enhances target binding affinity, specifically in Thymidylate Synthase (TS) inhibitors[2].
-
The Methoxy Group (-OCH₃): Positioned at the C4 location, this electron-donating group provides essential hydrogen-bond acceptor capabilities. It also introduces necessary steric bulk, which is critical for optimal fitting within the hydrophobic pockets of target enzymes, such as the colchicine-binding site of tubulin[1][3].
-
The Hydrazine Linker (-NH-NH₂): Hydrazine is an inherently versatile bidentate nucleophile. It allows for rapid, high-yield condensation with aldehydes to form hydrazones, or cyclization with 1,3-dicarbonyls to form nitrogen-rich heterocycles, both of which are privileged structures in oncology[4].
Mechanistic Pathway & Molecular Design
The synthetic utility of (4-Methoxy-3-nitrobenzyl)hydrazine lies in its ability to act as a central node in divergent synthesis. By reacting this single intermediate with various electrophiles, researchers can generate diverse libraries of drug candidates targeting different oncological pathways.
Fig 1. Synthetic utility of (4-Methoxy-3-nitrobenzyl)hydrazine in anticancer drug design.
Quantitative Data: Biological Efficacy of the Scaffold
To justify the integration of the 4-methoxy-3-nitrobenzyl scaffold into your drug discovery pipeline, consider the comparative antiproliferative data of its downstream derivatives. The strategic placement of the nitro and methoxy groups drastically alters the pharmacokinetic profile and cytotoxicity of the resulting candidates[2][4].
Table 1: Comparative Antiproliferative Activity of Benzylhydrazine Derivatives
| Compound Scaffold | Key Substituent(s) | Target Cell Line | IC₅₀ Value / Selectivity | Primary Mechanism of Action |
| Pyrimidine-sulfonamide | 4-NO₂ | MCF-7 (Breast Cancer) | 17.21 nM (SI: 9.72) | Thymidylate Synthase (TS) Inhibition |
| Pyrimidine-sulfonamide | 4-NO₂ | A549 (Lung Cancer) | Highly Active (SI: 10.27) | Thymidylate Synthase (TS) Inhibition |
| Schiff Base (Hydrazone) | 4-OMe, 3-NO₂ | Broad Spectrum | Tunable (Low µM range) | Tubulin Polymerization Arrest (G2-M) |
| Cyanothiouracil | p-Fluoro | MCF-7 (Breast Cancer) | 10.11 µM (SI: 115.86) | Thymidylate Synthase (TS) Inhibition |
Data synthesized from recent structure-activity relationship (SAR) studies on TS inhibitors and Schiff bases[2][4].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating. I have included the mechanistic causality behind critical steps to ensure that researchers can troubleshoot and optimize the workflow autonomously.
Protocol A: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
Objective: To synthesize the core hydrazine intermediate via the nucleophilic substitution of 4-methoxy-3-nitrobenzyl bromide[5].
Causality & Expert Insight:
-
Why use the bromide derivative instead of the chloride? The bromide ion is a superior leaving group due to its larger atomic radius and higher polarizability. This lowers the activation energy for the Sₙ2 reaction, allowing it to proceed at milder temperatures and preventing the thermal degradation of the sensitive nitro group[5].
-
Why use a massive excess of hydrazine? Hydrazine is highly nucleophilic. If a 1:1 stoichiometric ratio is used, the newly formed mono-alkylated product becomes more nucleophilic than hydrazine itself (due to the electron-donating inductive effect of the alkyl chain). This leads to the formation of undesired symmetrical 1,2-bis(4-methoxy-3-nitrobenzyl)hydrazine. A 10-fold molar excess of hydrazine shifts the statistical probability entirely toward mono-alkylation.
Materials:
-
4-Methoxy-3-nitrobenzyl bromide (1.0 eq, ~10 mmol)
-
Hydrazine hydrate (80% aqueous solution) (10.0 eq, ~100 mmol)
-
Absolute Ethanol (Solvent)
-
Dichloromethane (DCM) and Brine (for workup)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (100 mmol) and 30 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 75°C).
-
Addition: Dissolve 4-methoxy-3-nitrobenzyl bromide (10 mmol) in 20 mL of absolute ethanol. Transfer this solution to an addition funnel.
-
Controlled Reaction: Add the bromide solution dropwise to the refluxing hydrazine mixture over a period of 1 hour. Self-Validation Check: Dropwise addition ensures the local concentration of the electrophile remains extremely low, further preventing bis-alkylation.
-
Completion: Post-addition, continue to reflux the mixture for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and the bulk of the excess hydrazine.
-
Extraction: Dilute the resulting residue with 50 mL of distilled water and extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude (4-Methoxy-3-nitrobenzyl)hydrazine.
Protocol B: Synthesis of an Anticancer Hydrazone (Schiff Base)
Objective: To couple the synthesized hydrazine with a target aldehyde to form a biologically active Schiff base[4].
Causality & Expert Insight:
-
Why use glacial acetic acid? The condensation requires the activation of the carbonyl carbon. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. However, pH control is critical. If the environment is too acidic (pH < 3), the hydrazine nucleophile becomes fully protonated (forming a hydrazinium ion), rendering it non-nucleophilic and halting the reaction. A catalytic amount of weak acid maintains the ideal pH (4.5–5.0).
Materials:
-
(4-Methoxy-3-nitrobenzyl)hydrazine (1.0 eq)
-
Target Aldehyde (e.g., 4-fluorobenzaldehyde or isatin) (1.05 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Procedure:
-
Mixing: Dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (5 mmol) and the target aldehyde (5.25 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalysis: Add 3–5 drops of glacial acetic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 to 4 hours. Self-Validation Check: A color change (often shifting to deep yellow or orange) typically indicates the formation of the extended conjugated system of the Schiff base.
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with ice-cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure anticancer hydrazone derivative.
References
- CA2597430C - Isoxazole combretastin derivatives for the treatment of disorders - Google Patents.
- 4-Methoxy-3-nitrobenzaldehyde | 31680-08-7 - Benchchem.
- Unveiling the Biological Potential: A Comparative Analysis of Schiff Bases Derived from Substituted Benzaldehydes - Benchchem.
- Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - RSC Publishing.
- 4-Methoxy-3-nitrobenzyl bromide | 61010-34-2 - ChemicalBook.
Sources
- 1. 4-Methoxy-3-nitrobenzaldehyde | 31680-08-7 | Benchchem [benchchem.com]
- 2. Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08381H [pubs.rsc.org]
- 3. CA2597430C - Isoxazole combretastin derivatives for the treatment of disorders - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxy-3-nitrobenzyl bromide | 61010-34-2 [chemicalbook.com]
Use of (4-Methoxy-3-nitrobenzyl)hydrazine as a building block for bioactive molecules
Executive Summary
(4-Methoxy-3-nitrobenzyl)hydrazine is a specialized bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles (pyrazoles, indazoles, triazoles) and as a cleavable linker in chemical biology. Its structural value lies in its dual-reactivity profile :
-
The Hydrazine Tail: A potent nucleophile for constructing heterocyclic cores (e.g., pyrazoles via condensation with 1,3-diketones or chalcones).
-
The Nitro-Benzyl Head: A "masked" aniline scaffold. The nitro group provides metabolic stability during initial synthesis but can be selectively reduced to an aniline for secondary functionalization (e.g., amide coupling, sulfonylation) or to modulate solubility and binding affinity in kinase inhibitors.
This guide details the synthesis, handling, and application of this intermediate, focusing on its role in developing tubulin inhibitors (Combretastatin analogs) and kinase inhibitors .
Chemical Profile & Mechanistic Insight[1][2]
Structural Logic
The molecule combines an electron-donating methoxy group with an electron-withdrawing nitro group on a benzyl scaffold.
-
4-Methoxy Group: Increases electron density on the phenyl ring, enhancing the nucleophilicity of the resulting aniline after reduction. It also serves as a hydrogen bond acceptor in many drug-target interactions (e.g., ATP binding pockets).
-
3-Nitro Group: Acts as a meta-directing deactivator during electrophilic aromatic substitution but, more importantly, serves as a latent amine . In drug design, this allows the molecule to traverse cell membranes as a neutral species before metabolic reduction or specific chemical activation.
-
Benzyl Hydrazine Moiety: Unlike phenylhydrazines, the benzyl spacer (
) interrupts conjugation between the hydrazine and the aromatic ring. This makes the terminal nitrogens more nucleophilic and less prone to oxidation, facilitating cleaner cyclization reactions.
Key Reaction Pathways
The compound is predominantly used in two pathways:
-
Cyclocondensation: Reaction with
-unsaturated ketones (chalcones) to form pyrazolines , or with 1,3-dicarbonyls to form pyrazoles . -
Linker Chemistry: Utilization as a photocleavable or reduction-sensitive linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Experimental Protocols
Protocol A: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
Note: This compound is often synthesized in-house due to the instability of free benzyl hydrazines. The hydrochloride salt is the preferred storage form.
Precursor: 4-Methoxy-3-nitrobenzyl chloride (CAS: 63486-29-9) or Bromide.
Reagents:
-
Hydrazine Hydrate (
in water) -
Ethanol (Absolute)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve Hydrazine Hydrate (5.0 eq, excess is critical to prevent dimerization) in Ethanol (10 volumes).
-
Addition: Dissolve 4-Methoxy-3-nitrobenzyl chloride (1.0 eq) in a minimum amount of THF. Add this solution dropwise to the hydrazine solution at
over 30 minutes.-
Causality: Low temperature and slow addition prevent the alkylation of both hydrazine nitrogens (formation of symmetrical dibenzyl hydrazine).
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of the benzyl chloride by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Dissolve the residue in EtOAc and wash with saturated
and Brine. -
Critical Step: To isolate as the stable salt, add
in dioxane dropwise to the organic layer.
-
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Ether to obtain (4-Methoxy-3-nitrobenzyl)hydrazine hydrochloride as a yellow solid.
Protocol B: Application – Synthesis of Bioactive Pyrazoline
Target: Synthesis of N-substituted pyrazoline tubulin inhibitors (Analogous to Combretastatin A-4 derivatives).
Reagents:
-
(4-Methoxy-3-nitrobenzyl)hydrazine HCl
-
Glacial Acetic Acid or Ethanol/Piperidine
Methodology:
-
Setup: Dissolve the Chalcone (1.0 eq) and (4-Methoxy-3-nitrobenzyl)hydrazine HCl (1.2 eq) in Glacial Acetic Acid (10 mL/mmol).
-
Cyclization: Heat the mixture at
for 6–12 hours.-
Mechanism:[3] The hydrazine terminal nitrogen attacks the
-carbon of the chalcone (Michael addition), followed by intramolecular imine formation to close the ring.
-
-
Isolation: Pour the reaction mixture into crushed ice/water. Neutralize with ammonia solution if necessary.
-
Purification: Filter the solid precipitate. Wash with cold water and recrystallize from Ethanol.
-
Validation: Confirm structure via
. Look for the characteristic ABX pattern of the pyrazoline protons ( ) and the singlet for the benzyl ( ).
Visualizing the Workflow
The following diagram illustrates the synthesis pipeline from the benzyl precursor to the bioactive pyrazole scaffold, highlighting the "Masked Amine" strategy.
Caption: Synthesis pathway converting the benzyl chloride precursor into a bioactive pyrazole scaffold, utilizing the nitro group as a latent amine for secondary functionalization.
Data Summary: Comparative Reactivity
| Parameter | Benzyl Hydrazine (This Compound) | Phenyl Hydrazine | Implication for Protocol |
| Nucleophilicity | High ( | Moderate ( | Benzyl analog reacts faster with chalcones; milder conditions possible. |
| Oxidation Potential | High (Prone to air oxidation) | Moderate | Must store as HCl salt; perform reactions under inert atmosphere ( |
| Regioselectivity | High | Moderate | Favors N1-alkylation due to steric bulk of the benzyl group. |
| Stability | Unstable as free base | Relatively Stable | Always generate free base in situ or use salt with base (e.g., |
Safety & Handling
-
Toxicity: Hydrazines are potential carcinogens and hepatotoxins. All weighing and reactions must be performed in a fume hood.
-
Lachrymator: The precursor (benzyl chloride) is a potent lachrymator. Use double-gloving and eye protection.
-
Waste: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas.
References
-
Synthesis of Pyrazoline-Triazole Conjugates
- Title: Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Deriv
- Source: Ovid / European Journal of Medicinal Chemistry.
- Context: Describes the reaction of benzyl hydrazines with chalcones to form anticancer agents.
-
URL:[Link]
- Precursor Synthesis (Benzyl Sulfones)
- General Reactivity of Nitrobenzyl Hydrazines: Title: Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers. Source: Benchchem Application Notes. Context: Provides comparative data on reaction conditions for benzyl hydrazine analogs in heterocycle synthesis.
Sources
Derivatization of (4-Methoxy-3-nitrobenzyl)hydrazine for enzyme inhibitor synthesis
Application Note & Protocol
Topic: Strategic Derivatization of (4-Methoxy-3-nitrobenzyl)hydrazine for the Synthesis of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the hydrazine moiety and its derivatives, such as hydrazones and hydrazides, represent a cornerstone for the development of therapeutically significant agents.[1][2] These structural motifs are present in numerous approved drugs, including the antitubercular agent isoniazid and the antidepressant phenelzine.[1] Their prevalence is due to their unique chemical reactivity and their ability to form key interactions with biological targets.[1][3] Specifically, in the field of enzyme inhibition, the hydrazone linkage (C=N-NH) is a privileged scaffold, particularly for targeting monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters.[3][4][5]
This application note provides a detailed guide to the synthetic derivatization of (4-Methoxy-3-nitrobenzyl)hydrazine, a promising yet underexplored starting material. We present robust protocols for its conversion into two key classes of derivatives—hydrazones and acylhydrazides—and discuss the underlying chemical principles and strategic considerations for their application in drug discovery.
The (4-Methoxy-3-nitrobenzyl)hydrazine Scaffold: A Rationale for its Use
The selection of a starting scaffold is a critical decision in a drug discovery campaign. (4-Methoxy-3-nitrobenzyl)hydrazine offers a compelling combination of functional groups that provide both a reactive handle for diversification and structural features that can be finely tuned to interact with an enzyme's active site.
-
The Hydrazine Moiety (-NHNH₂): As a potent nucleophile, the terminal amine group is the primary site for derivatization.[6] It readily undergoes condensation with carbonyl compounds or acylation, providing a straightforward entry into vast chemical space.[7][8] This group is a well-established pharmacophore in many MAO inhibitors, where it can interact with the flavin adenine dinucleotide (FAD) cofactor.[3]
-
The Substituted Benzyl Ring: The electronic nature of the aromatic ring is modulated by two key substituents:
-
4-Methoxy Group: This electron-donating group can influence the pKa of the hydrazine and participate in hydrogen bonding as an acceptor.
-
3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron density of the ring. It is a powerful hydrogen bond acceptor and can form critical interactions within a protein's binding pocket.
-
This unique electronic and steric arrangement makes the scaffold an excellent candidate for producing libraries of compounds for screening against various enzyme targets.
Derivatization Strategy I: Synthesis of Hydrazones via Condensation
The most direct and widely used derivatization of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[1][9] This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for library synthesis.[7]
Causality Behind the Protocol: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by dehydration, often facilitated by a catalytic amount of acid (like glacial acetic acid), which protonates the hydroxyl intermediate, making it a better leaving group (water). The reaction is driven to completion by the formation of the stable C=N double bond and the removal of water.
Caption: Reaction scheme for the synthesis of hydrazone derivatives.
Protocol 1: General Procedure for Hydrazone Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol (approx. 10-15 mL per mmol of hydrazine).
-
Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.05-1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Scientist's Note: The acid catalyst is crucial for accelerating the dehydration step. In its absence, the reaction may be sluggish or incomplete.
-
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is generally complete within 2-4 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure hydrazone derivative.[10]
-
Characterization: Dry the purified product under vacuum and characterize its structure using NMR, IR, and Mass Spectrometry.
Data Presentation: Representative Hydrazone Derivatives
| Aldehyde Reactant | Derivative Name | Typical Yield (%) | M.p. (°C) |
| Benzaldehyde | N'-benzylidene-(4-methoxy-3-nitrobenzyl)hydrazine | 85-95% | 199-201[11] |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-(4-methoxy-3-nitrobenzyl)hydrazine | 90-98% | 227-228[11] |
| 3-Bromobenzaldehyde | N'-(3-bromobenzylidene)-(4-methoxy-3-nitrobenzyl)hydrazine | 95-99% | 187-188[11] |
| Syringaldehyde | N'-(4-hydroxy-3,5-dimethoxybenzylidene)-(4-methoxy-3-nitrobenzyl)hydrazine | 75-85% | 217-218[12] |
| (Note: Melting points are cited from analogous structures and may vary.) |
Derivatization Strategy II: Synthesis of Acylhydrazides
An alternative strategy to modulate the properties of the hydrazine scaffold is through acylation to form acylhydrazides (also known as hydrazides). This replaces the imine bond of a hydrazone with a more stable amide bond, which can alter the compound's metabolic stability and hydrogen bonding capabilities.[13][14] This approach is a key tactic in bioisosteric replacement strategies aimed at lead optimization.[15][16][17]
Causality Behind the Protocol: The reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the highly electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically rapid and exothermic. It is often performed at low temperatures to control the reaction rate and in the presence of a base (or by using excess hydrazine) to neutralize the HCl byproduct.
Caption: Reaction scheme for the synthesis of acylhydrazide derivatives.
Protocol 2: General Procedure for Acylhydrazide Synthesis
-
Reagent Preparation: Dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (2.0 equivalents) in a suitable anhydrous solvent like diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: Using two equivalents of the starting hydrazine is a common strategy; one equivalent acts as the nucleophile, and the second acts as a base to quench the HCl generated during the reaction. Alternatively, one equivalent of hydrazine can be used with one equivalent of a non-nucleophilic base like triethylamine.
-
-
Addition of Acylating Agent: Add the acyl chloride (1.0 equivalent) dropwise to the cooled hydrazine solution with vigorous stirring. A precipitate (hydrazine hydrochloride salt) will likely form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction completion by TLC.
-
Work-up: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified acylhydrazide using NMR, IR, and Mass Spectrometry.
Integrated Workflow: From Synthesis to Evaluation
A successful drug discovery campaign requires a systematic workflow. The synthesis of derivatives is the first step, which must be followed by rigorous characterization and biological evaluation.
Caption: Workflow for synthesis, characterization, and evaluation.
Expected Spectroscopic Data for Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.[7]
| Technique | Expected Characteristics for a Hydrazone Derivative |
| ¹H NMR | Aromatic protons (6.5-8.5 ppm). A singlet for the imine proton (N=CH) around 8.0-8.5 ppm. A broad singlet for the N-H proton, typically downfield (>10 ppm).[3][11] |
| ¹³C NMR | Aromatic carbons (110-160 ppm). A signal for the imine carbon (C=N) around 140-150 ppm.[3][12] |
| IR (cm⁻¹) | N-H stretch (3200-3400). C=N stretch (1580-1650). Asymmetric and symmetric NO₂ stretches (~1520 and ~1340).[3][6] |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the synthesized compound.[6][7] |
Application in Monoamine Oxidase (MAO) Inhibition
Derivatives of (4-Methoxy-3-nitrobenzyl)hydrazine are prime candidates for the development of MAO inhibitors. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibition can increase neurotransmitter levels, a key strategy in treating depression and neurodegenerative disorders like Parkinson's disease.[3][4]
-
MAO-A and MAO-B Isoforms: There are two main isoforms of MAO. MAO-A selective inhibitors are typically used as antidepressants, while MAO-B selective inhibitors are used in the management of Parkinson's disease.[3][18] Therefore, determining the selectivity of new inhibitors is crucial.
-
In Vitro Assay: The inhibitory activity of the synthesized compounds can be determined using well-established fluorometric methods, such as the Amplex Red® reagent assay.[3][5] This assay measures the production of hydrogen peroxide, a byproduct of MAO activity. A decrease in fluorescence in the presence of the synthesized compound indicates inhibition. By testing against both MAO-A and MAO-B, the IC₅₀ values and selectivity profile can be determined.
Conclusion
(4-Methoxy-3-nitrobenzyl)hydrazine serves as an exceptionally versatile and strategically valuable scaffold for the synthesis of novel enzyme inhibitors. The protocols detailed in this note for the synthesis of hydrazones and acylhydrazides are robust, efficient, and readily adaptable for the creation of diverse chemical libraries. By leveraging the distinct electronic and steric properties of this scaffold, researchers are well-equipped to generate and identify new lead compounds with significant therapeutic potential in areas such as neurodegenerative disease and depression.
References
-
Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. PubMed. Available from: [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. Available from: [Link]
-
Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. SciSpace. Available from: [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. Available from: [Link]
-
Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PMC. Available from: [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available from: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available from: [Link]
-
The synthetic route used to produce the target compounds (MO1–MO9). ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available from: [Link]
-
Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PubMed. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. Available from: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. ResearchGate. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed. Available from: [Link]
-
Bioisosteric Replacements. Chemspace. Available from: [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available from: [Link]
-
Hydrazine. Wikipedia. Available from: [Link]
-
Enzyme Inhibitors XIV: Syntheses of Some 9-(m-Substituted Benzyl)-6-substituted Purines and Their Evaluation as Inhibitors of Adenosine Deaminase. R Discovery. Available from: [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. Available from: [Link]
-
green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available from: [Link]
-
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available from: [Link]
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling s. TÜBİTAK Academic Journals. Available from: [Link]
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. iscientific.org [iscientific.org]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. minarjournal.com [minarjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem-space.com [chem-space.com]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. drughunter.com [drughunter.com]
- 18. researchgate.net [researchgate.net]
Analytical methods for the detection and quantification of (4-Methoxy-3-nitrobenzyl)hydrazine
Application Note: Analytical Strategies for the Detection and Quantification of (4-Methoxy-3-nitrobenzyl)hydrazine
Executive Summary
(4-Methoxy-3-nitrobenzyl)hydrazine is a potent nucleophile often utilized as an intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Structurally characterized by a hydrazine moiety attached to a benzyl group with electron-withdrawing (nitro) and electron-donating (methoxy) substituents, this molecule presents significant analytical challenges.
Due to the hydrazine functional group, this compound is classified as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines. Consequently, it requires strict control at trace levels (often <10 ppm) in drug substances. This guide details two validated protocols for its quantification:
-
Method A (Trace Analysis): Pre-column derivatization with Benzaldehyde coupled with LC-MS/MS for high-sensitivity detection (LOD < 10 ppb).
-
Method B (Process Control): Acetone derivatization coupled with HPLC-UV for routine monitoring (LOD ~ 1 ppm).
Chemical Context & Analytical Challenges
Molecule: (4-Methoxy-3-nitrobenzyl)hydrazine Chemical Structure Logic:
-
Hydrazine Moiety (-NH-NH₂): Highly polar, basic, and chemically unstable (prone to oxidation). It lacks a strong chromophore for UV detection at low concentrations.
-
Nitrobenzyl Group: Provides some UV absorbance (approx. 254 nm), but not sufficient for trace-level detection (ppb) without derivatization.
-
Reactivity: The hydrazine group is a "hard" nucleophile, making it susceptible to interactions with electrophilic impurities in solvents (e.g., aldehydes in methanol), leading to artifacts.
The Solution: Derivatization Direct analysis of benzylhydrazines is plagued by poor retention on C18 columns and peak tailing due to secondary interactions. We utilize Pre-column Derivatization to:
-
Stabilize the hydrazine against oxidation.
-
Increase Lipophilicity , allowing robust retention on standard C18 columns.
-
Enhance Sensitivity by adding a distinct mass fragment (LC-MS) or chromophore (HPLC-UV).
Analytical Workflow Visualization
The following diagram outlines the decision matrix and workflow for selecting the appropriate method based on the required sensitivity.
Caption: Decision tree for selecting analytical methodology based on sensitivity requirements (GTI vs. Process Control).
Method A: High-Sensitivity LC-MS/MS (Gold Standard)
Objective: Quantification of trace hydrazine impurity in API matrix. Mechanism: The hydrazine reacts with benzaldehyde to form a stable hydrazone. Reaction:R-NH-NH₂ + Ph-CHO → R-NH-N=CH-Ph + H₂O
Reagents & Materials
-
Derivatizing Reagent: Benzaldehyde (99%+, fresh).
-
Solvent: Acetonitrile (LC-MS grade).
-
Catalyst: Formic Acid (0.1%).
-
Internal Standard (IS): (4-Methoxybenzyl)hydrazine-d3 (if available) or a structural analog like 4-Nitrobenzylhydrazine.
Sample Preparation Protocol
-
Stock Solution: Dissolve 10 mg of (4-Methoxy-3-nitrobenzyl)hydrazine reference standard in 10 mL Acetonitrile (1 mg/mL).
-
Derivatizing Solution: Prepare 10 mM Benzaldehyde in Acetonitrile containing 0.1% Formic Acid.
-
Reaction:
-
Transfer 100 µL of Sample (API solution) or Standard into a vial.
-
Add 900 µL of Derivatizing Solution .
-
Vortex and incubate at 40°C for 30 minutes .
-
Note: The acidic condition catalyzes the dehydration step of hydrazone formation.
-
-
Quench/Dilution: Dilute the reaction mixture 1:1 with Water (to match initial mobile phase conditions) before injection.
LC-MS/MS Parameters
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-6 min: 5%→95% B; 6-8 min: 95% B. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
| MRM Transition | Precursor: [M+H]⁺ (Deriv.) → Product: Quantifier (Tropylium ion deriv.) |
Note on Mass Spec: The derivative molecular weight will be: MW(Hydrazine) + MW(Benzaldehyde) - MW(H2O).
-
MW (Hydrazine) ≈ 197.2 Da
-
MW (Benzaldehyde) = 106.1 Da
-
MW (Derivative) ≈ 285.3 Da
-
Target [M+H]+: ~286.3 m/z
Method B: HPLC-UV (Routine QC)
Objective: Purity assay or intermediate monitoring. Mechanism: In-situ derivatization using Acetone.[1] Acetone acts as both solvent and reagent to form an isopropylidene derivative (acetone azine analogue).
Protocol
-
Diluent: 90:10 Acetone:Water (v/v) with 0.1% Acetic Acid.
-
Sample Prep: Dissolve the sample directly in the Diluent.
-
Incubation: Sonicate for 15 minutes at room temperature. (Acetone is in vast excess, driving the equilibrium to the product).
-
Analysis: Inject directly onto HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm) |
| Detection | UV @ 254 nm (Nitrobenzyl) and 290 nm (Hydrazone conjugation) |
| Mobile Phase | Isocratic 60:40 Acetonitrile:Phosphate Buffer (pH 3.0) |
| Retention Time | Derivative elutes significantly later than the parent amine or hydrazine. |
Validation & System Suitability
To ensure Trustworthiness and Self-Validation , the following criteria must be met during method transfer:
-
Specificity (Blank Check): Inject a blank derivatizing solution. Ensure no interference peaks appear at the retention time of the hydrazine derivative.[2][3] Note: Benzaldehyde excess will elute, but must be resolved from the analyte.
-
Derivatization Efficiency: Prepare a standard at 100% concentration. React for 30 mins, 60 mins, and 120 mins. Peak area should plateau at 30 mins (RSD < 2.0%).
-
Recovery (Accuracy): Spike the hydrazine into the specific API matrix at the limit level (e.g., 10 ppm). Recovery must be 80-120% .
-
Scientific Insight: Low recovery often indicates matrix interference (API reacting with the derivatizing agent). Increase the molar excess of Benzaldehyde if this occurs.
-
References
-
Sun, M., et al. (2009). "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the acetone/azine chemistry principles).
-
Occupational Safety and Health Administration (OSHA). "Method 20: Hydrazine." (Foundational protocol for hydrazine derivatization using benzaldehyde-type reagents).
-
European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." (Regulatory basis for ppm-level control).[1]
-
Pierson, D. A., et al. (2009). "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs)." Organic Process Research & Development.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazone Yields with (4-Methoxy-3-nitrobenzyl)hydrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the condensation of (4-Methoxy-3-nitrobenzyl)hydrazine. While hydrazone bond formation is a cornerstone of bioconjugation and medicinal chemistry, this specific benzylhydrazine derivative presents unique electronic and steric challenges. The strongly electron-withdrawing nitro group and electron-donating methoxy group on the aromatic ring subtly influence the nucleophilicity of the terminal amine via inductive effects through the methylene bridge.
This guide provides a self-validating framework to troubleshoot low yields, prevent byproduct formation, and drive your condensation reactions to completion.
Section 1: The Causality of Kinetic Bottlenecks
Hydrazone formation is a reversible, two-step nucleophilic addition-elimination reaction[1]. The reaction rate is heavily dictated by the pH of the environment, creating a narrow "Goldilocks" zone for optimal yield.
-
Nucleophilic Attack: The terminal nitrogen of (4-Methoxy-3-nitrobenzyl)hydrazine attacks the electrophilic carbonyl carbon to form a carbinolhydrazine (hemiaminal) intermediate[1].
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable C=N double bond[1][2].
The Causality of Failure: If the pH drops below 4.0, the terminal amine of the hydrazine becomes protonated, rendering it non-nucleophilic, and the reaction stalls at the starting line[1][2]. Conversely, at neutral or basic pH (>6.0), the dehydration of the tetrahedral intermediate lacks the necessary protons to proceed, leaving the reaction trapped in the hemiaminal state[1][3].
Caption: Mechanism of hydrazone formation highlighting pH-dependent intermediate steps.
Section 2: Quantitative Data on Nucleophilic Catalysis
To overcome the slow dehydration step at near-neutral or mildly acidic conditions, nucleophilic catalysts are highly recommended. These catalysts form a highly reactive Schiff base intermediate with the carbonyl, which is rapidly displaced by the incoming hydrazine. Anthranilic acid derivatives provide an intramolecular general acid catalyst effect, drastically outperforming traditional aniline[4].
Table 1: Comparative Yield of Hydrazone Formation Catalysts (at 2 hours, pH 7.4) [4]
| Catalyst System | Relative Yield (%) | Fold Increase vs. Uncatalyzed | Mechanistic Advantage |
| None (Uncatalyzed) | 0.7 ± 0.2% | 1.0x | N/A |
| Aniline (1 mM) | 10.4 ± 1.3% | 14.8x | Standard Schiff base activation |
| Anthranilic Acid | 21.5 ± 0.8% | 30.7x | Intramolecular acid catalysis |
| 3,5-Diaminobenzoic Acid | 34.7 ± 2.4% | 49.5x | Enhanced electronic push-pull |
Section 3: Troubleshooting Guide (Q&A)
Q: My reaction stalls at 40% conversion despite leaving it overnight. How do I push it to completion? A: Hydrazone formation is an equilibrium process. If you do not actively remove the water generated during the dehydration step, the reaction will reach thermodynamic equilibrium and stall[1]. Solution: Incorporate activated 3Å molecular sieves into your reaction mixture[5]. Sieves selectively trap the generated water without interfering with the bulky (4-Methoxy-3-nitrobenzyl)hydrazine, driving the equilibrium forward via Le Chatelier's principle.
Q: I am observing multiple spots on my TLC plate, suggesting byproduct formation. What is happening? A: Benzylhydrazines are highly susceptible to side reactions. The two most common culprits are:
-
Azine Formation: The synthesized hydrazone reacts with a second equivalent of the carbonyl compound[6]. This occurs when the carbonyl is in excess or initial mixing is poorly controlled.
-
Pyrazole Formation: If your carbonyl compound is a 1,3-diketone or an
-unsaturated aldehyde, benzylhydrazines readily undergo cyclization to form pyrazoles or pyrazolines[7]. Solution: Always add the carbonyl compound dropwise to a solution containing a slight excess (1.1 to 1.2 equivalents) of the hydrazine[5][6].
Q: The yield drops significantly during aqueous workup. Why?
A: Hydrazone bonds are characteristically labile under acidic conditions[1][8]. If your aqueous wash is too acidic, you are inadvertently hydrolyzing your product back into the starting materials.
Solution: Quench the reaction and perform extractions using a mildly basic buffer (e.g., saturated
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the chemical environment is optimal before proceeding.
Caption: Self-validating experimental workflow for maximizing hydrazone yield.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 1.1 equivalents of (4-Methoxy-3-nitrobenzyl)hydrazine and dissolve in anhydrous ethanol or dichloromethane (DCM).
-
Validation Check: Ensure the solution is completely clear. Cloudiness indicates moisture contamination or degraded hydrazine.
-
-
pH Tuning: Add a catalytic amount of glacial acetic acid (typically 10-20 mol%).
-
Catalyst & Sieve Addition: Add 10 mol% of anthranilic acid (catalyst)[4] and 50-100 mg/mmol of freshly activated 3Å molecular sieves[5].
-
Controlled Condensation: Dissolve 1.0 equivalent of your carbonyl compound in a minimal amount of anhydrous solvent. Add this dropwise to the hydrazine solution over 15 minutes at room temperature.
-
Validation Check: Monitor by TLC or LC-MS. The intermediate Schiff base (if using a catalyst) should appear and rapidly convert to the final hydrazone.
-
-
Workup & Isolation: Once complete (typically 2-4 hours), filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Perform a mildly basic aqueous extraction (
) to prevent hydrolysis[8], dry over , and evaporate to yield the pure hydrazone.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt of (4-Methoxy-3-nitrobenzyl)hydrazine directly? A: Yes, but you must free-base it in situ. Hydrazine hydrochlorides release HCl, which drops the pH well below the optimal threshold, protonating the nucleophile. Add an equivalent of an anhydrous base like sodium acetate to neutralize the HCl before adding your carbonyl[9].
Q: Why are aldehydes reacting faster than ketones with this specific hydrazine? A: This is due to a combination of steric and electronic effects. Aldehydes possess a hydrogen atom, presenting minimal steric hindrance to the incoming bulky benzylhydrazine. Furthermore, the alkyl groups on ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack[6].
References
-
The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide - Benchchem.1
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. 2
-
Lecture 7 Imines, Hydrazones and Oximes - University of Birmingham. 3
-
A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem. 8
-
Benzylhydrazine hydrochloride | 1073-62-7 - Benchchem. 9
-
Technical Support Center: Preventing Byproduct Formation in Hydrazone Synthesis - Benchchem. 6
-
Synthesis of 2′-hydrazine oligonucleotides and their efficient conjugation with aldehydes and 1,3-diketones - ResearchGate. 7
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC. 4
-
Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines - PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzylhydrazine hydrochloride | 1073-62-7 | Benchchem [benchchem.com]
Troubleshooting low conversion rates in reactions involving (4-Methoxy-3-nitrobenzyl)hydrazine
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Technical Guide to Overcoming Low Conversion Rates in Reactions Involving (4-Methoxy-3-nitrobenzyl)hydrazine
Introduction
(4-Methoxy-3-nitrobenzyl)hydrazine is a key building block in synthetic and medicinal chemistry, prized for its role in constructing complex heterocyclic scaffolds. However, its unique electronic and steric properties—a combination of an electron-donating methoxy group and a strongly electron-withdrawing nitro group—can present significant challenges in achieving high reaction conversion rates. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you navigate these complexities and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles encountered when working with (4-Methoxy-3-nitrobenzyl)hydrazine, particularly in its reaction with carbonyl compounds to form hydrazones—a foundational step in many synthetic pathways.[1][2][3]
Q1: My hydrazone formation reaction is not starting or is extremely sluggish. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with either the reagents' quality or the fundamental reaction setup.
-
Reagent Purity: (4-Methoxy-3-nitrobenzyl)hydrazine can degrade over time, especially if exposed to air or moisture.[4][5] Hydrazines are susceptible to oxidation.[6][7] Visually inspect the reagent for discoloration. If it appears clumpy or has changed color from its typical appearance, its purity is questionable. Confirm the purity of your carbonyl compound as well, as impurities can inhibit the reaction.
-
Catalyst Absence/pH: Hydrazone formation is acid-catalyzed.[8][9] The reaction requires a mildly acidic environment (typically pH 4-6) to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[8][10][11] Without a catalytic amount of acid (e.g., a few drops of acetic acid), the reaction may not proceed at a reasonable rate.
-
Solvent Choice: Ensure you are using a suitable solvent that can dissolve both starting materials. Protic solvents like ethanol or methanol are common choices for this reaction.[1]
Q2: I'm observing multiple spots on my TLC plate right from the beginning of the reaction. What does this indicate?
A2: Multiple spots at the reaction's outset strongly suggest an issue with the starting materials.
-
Starting Material Degradation: The most likely culprit is the (4-Methoxy-3-nitrobenzyl)hydrazine. As a substituted hydrazine, it can undergo self-coupling or oxidation upon storage, leading to impurities that will appear on the TLC.[12]
-
Contaminated Carbonyl Compound: Your aldehyde or ketone starting material could also be impure.
-
Immediate Action: Before proceeding, run a TLC of each starting material separately. If the hydrazine shows multiple spots, it requires purification. See Protocol 1 for a recommended purification procedure.
Q3: What is the optimal pH for hydrazone formation, and why is it so critical?
A3: The optimal pH for hydrazone formation is a delicate balance, typically falling within the pH 4 to 6 range .[8][13] The reason for this is rooted in the reaction mechanism.[10][11]
-
Too High pH (pH > 7): In neutral or basic conditions, the carbonyl group is not sufficiently activated (protonated). The nucleophilic attack by the hydrazine is slow because the carbonyl carbon is not electrophilic enough.
-
Too Low pH (pH < 4): In strongly acidic conditions, the hydrazine's lone pair of electrons, which is essential for its nucleophilic character, becomes protonated.[8][10] This forms an unreactive hydrazinium ion, effectively removing the nucleophile from the reaction and halting or significantly slowing the conversion.[10][11]
The reaction rate is fastest when the acidity strikes a balance between activating the carbonyl and not deactivating the hydrazine nucleophile.[10][11]
Section 2: Deep Dive Troubleshooting - Low Conversion & Byproduct Formation
If initial checks don't solve the problem, a more detailed analysis of the reaction conditions is necessary.
Problem A: Incomplete Consumption of Starting Materials
Symptom: TLC or LC-MS analysis shows significant amounts of both the hydrazine and the carbonyl starting materials remaining after the expected reaction time.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| 1. Sub-optimal pH / Catalyst | The rate-determining step in hydrazone formation is often the acid-catalyzed dehydration of the carbinolamine (or hemiaminal) intermediate.[10][11] If the pH is not in the optimal 4-6 range, this step slows dramatically, leading to an equilibrium that favors the starting materials. | Add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (TsOH).[8][9] Monitor the reaction progress by TLC. If you suspect the pH is too low, you can add a non-nucleophilic base like triethylamine to adjust. |
| 2. Poor Solvent Choice | The polarity of the solvent affects the solubility of reactants and the stability of the transition state. A solvent that cannot adequately solvate both the polar hydrazine salt and the often less-polar carbonyl compound will result in a slow, heterogeneous reaction. | Ethanol and methanol are excellent starting points.[1] If solubility is an issue, consider a co-solvent system like THF/water or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) to drive the equilibrium forward.[9] |
| 3. Insufficient Temperature or Time | While many hydrazone formations proceed at room temperature, sterically hindered reactants or deactivated carbonyls may require thermal energy to overcome the activation barrier. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. Extend the reaction time, checking every few hours to determine if the reaction is progressing. |
| 4. Reversible Reaction | Hydrazone formation is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back towards the starting materials through hydrolysis.[1][2][8] | If heating, use a Dean-Stark trap to remove water azeotropically. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. |
Problem B: Significant Byproduct Formation
Symptom: Starting materials are consumed, but the yield of the desired hydrazone is low, with other major spots appearing on the TLC.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| 1. Oxidation of Hydrazine | Hydrazines are reducing agents and are susceptible to oxidation, especially in the presence of air (O₂), metal catalysts, or other oxidizing agents.[6][7] This can lead to the formation of diazenes and other coupled products, consuming the starting material without forming the desired product. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all reagents and solvents are de-gassed. Avoid using metal spatulas if possible and ensure glassware is scrupulously clean. |
| 2. Formation of Symmetric Azine | If the reaction conditions are not carefully controlled, the initially formed hydrazone can react with a second molecule of the aldehyde or ketone.[1][2][8] This is more common with unsubstituted hydrazines but can occur here, leading to a symmetric azine byproduct (R₂C=N-N=CR₂). | Use a slight excess (1.1 to 1.2 equivalents) of the (4-Methoxy-3-nitrobenzyl)hydrazine relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the hydrazone product. |
| 3. Decomposition | The nitro group on the aromatic ring makes the compound susceptible to certain conditions. Under harsh heating or in the presence of strong bases or reducing agents not intended for the primary reaction, decomposition or unwanted side reactions can occur. | Maintain moderate reaction temperatures. If the reaction requires a base, use a mild, non-nucleophilic organic base. Avoid unnecessary exposure to strong light, which can sometimes promote radical side reactions. |
Section 3: Visualizations & Key Workflows
Core Reaction and pH-Dependence
The formation of a hydrazone from (4-Methoxy-3-nitrobenzyl)hydrazine and an aldehyde is a critical, pH-sensitive process.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Potential Side Reaction: Oxidative Dimerization
Exposure to atmospheric oxygen can lead to unwanted side reactions, consuming the valuable hydrazine starting material.
Caption: Oxidative side reaction consuming hydrazine.
Logical Troubleshooting Workflow
When encountering low conversion, a systematic approach is key.
Caption: Systematic troubleshooting workflow for low conversion.
Section 4: Recommended Protocols
Protocol 1: Quality Control and Purification of (4-Methoxy-3-nitrobenzyl)hydrazine
This protocol should be performed if TLC analysis reveals impurities in the starting material.
-
Dissolution: Dissolve the crude hydrazine in a minimal amount of a suitable polar solvent system in which it is highly soluble when hot, such as ethanol or an ethanol/water mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Store the purified, dry solid in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) and protect it from light.[14]
Protocol 2: General Procedure for High-Yield Hydrazone Formation
This optimized protocol serves as a robust starting point for reacting (4-Methoxy-3-nitrobenzyl)hydrazine with an aldehyde or ketone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq). Dissolve it in a suitable volume of ethanol (e.g., 0.1-0.5 M concentration).
-
Hydrazine Addition: Add purified (4-Methoxy-3-nitrobenzyl)hydrazine (1.1 eq) to the solution.
-
Catalyst Addition: Add 1-2 drops of glacial acetic acid to the stirring mixture to catalyze the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, observing the consumption of the limiting reagent (the carbonyl compound) and the formation of the new, typically less polar, hydrazone product. The reaction may take anywhere from 1 to 24 hours.
-
Workup & Isolation:
-
If the product precipitates out of the solution upon completion, it can be isolated directly by vacuum filtration, washed with cold ethanol, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.
-
References
-
K. A. K. A. K. De, et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
-
Dirk, S. et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Center for Biotechnology Information. Available at: [Link]
-
Calderwood, T. S., et al. (1984). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society. Available at: [Link]
-
Crossley, S. H. M., et al. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]
-
Wang, H.-Y., et al. (2017). Oxidations of hydrazine and substituted hydrazines by hexachloroiridate(IV) in aqueous solution: Kinetic and mechanistic analyses. ResearchGate. Available at: [Link]
-
Prakash Academy. (2012). Hydrazine I Hydrazone formation I Give Reason. YouTube. Available at: [Link]
-
Al-Amin, M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link]
-
Della-Felice, F., et al. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Srinivasan, V. S., & Venkatasubramanian, N. (1976). Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenylhydrazines by Thallium (III) - Substituent Effects & Mechanism. SciSpace. Available at: [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available at: [Link]
-
Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. Available at: [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-2-benzylhydrazine. Available at: [Link]
-
ResearchGate. (2025). Benzylhydrazine self‐coupling reactions. Available at: [Link]
-
DrugBank. (n.d.). Benzyl-hydrazine dihydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-N′-(3-nitrobenzylidene)benzohydrazide. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]
-
Maximum Academic Press. (2025). Insights into the NO removal mechanism by hydrazine. Available at: [Link]
Sources
- 1. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgosolver.com [orgosolver.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. echemi.com [echemi.com]
Technical Support Center: Recrystallization & Purification of (4-Methoxy-3-nitrobenzyl)hydrazine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of (4-Methoxy-3-nitrobenzyl)hydrazine . Due to the inherent instability of substituted benzylhydrazines, standard recrystallization workflows often fail, resulting in degradation, discoloration, or "oiling out."
This portal provides field-proven, self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure you obtain >99% pure material.
Mechanistic Overview & Causal Principles
The purification of (4-Methoxy-3-nitrobenzyl)hydrazine presents three distinct chemical challenges:
-
Oxidative Degradation: The terminal hydrazine moiety is a potent reducing agent. Upon exposure to atmospheric oxygen, especially in wet solvents, it rapidly oxidizes, leading to dark brown impurities[1].
-
Phase Instability (Oiling Out): As a free base, this compound resists forming a highly ordered crystal lattice and will frequently separate from solutions as a viscous oil[1][2].
-
Nucleophilic Condensation: Hydrazines are highly nucleophilic and will instantly react with carbonyl-containing solvents (like acetone) to form unwanted hydrazone derivatives.
The Solution: To achieve pharmaceutical-grade purity, the free base must be protonated to form (4-Methoxy-3-nitrobenzyl)hydrazine hydrochloride . Protonation stabilizes the nitrogen lone pairs, drastically reduces oxidative susceptibility, and forces the molecule into a rigid, highly crystalline salt form[2].
Process Visualization
Workflow for stabilizing and recrystallizing benzylhydrazine derivatives via salt formation.
Quantitative Solvent Matrix
Selecting the correct solvent system is critical. The hydrochloride salt is highly soluble in water but poorly soluble in cold alcohols[3].
| Solvent System | Ratio (v/v) | Expected Recovery | Est. Purity | Mechanistic Note |
| Ethanol : Water | 3:1 to 4:1 | 75–85% | >99% | Optimal. Water provides solubility at boiling; ethanol forces precipitation upon cooling[2]. |
| Absolute Ethanol | 100% | >90% | 92–95% | High yield, but poor purification factor. Polar impurities often co-crystallize[4]. |
| Methanol | 100% | 50–60% | >98% | Good purity, but the salt is too soluble in cold methanol, leading to severe yield loss. |
| Acetone / MEK | N/A | 0% | N/A | INCOMPATIBLE. Instantly reacts with the hydrazine to form a Schiff base/hydrazone. |
Standard Operating Procedure (SOP)
This self-validating protocol ensures that each step confirms the success of the previous one.
Phase 1: Salt Formation (If starting from free base)
-
Dissolution: Dissolve the crude (4-Methoxy-3-nitrobenzyl)hydrazine free base in anhydrous ethanol (approx. 10 mL per gram of crude) under an inert argon or nitrogen atmosphere[1].
-
Protonation: Slowly bubble dry HCl gas into the solution, or add concentrated aqueous HCl dropwise. Validation Check: The solution will become warm, and a precipitate should begin to form as the pH drops below 3.
-
Isolation: Stir for 30 minutes at 0°C, then filter the crude hydrochloride salt.
Phase 2: Recrystallization under Inert Atmosphere 4. Degassing: Sparge your chosen recrystallization solvent (e.g., 3:1 Ethanol:Water) with argon for 15 minutes to remove dissolved oxygen. 5. Dissolution: Transfer the crude salt to a multi-neck round-bottom flask equipped with a reflux condenser and an argon line. Add a minimal amount of the degassed solvent and heat to reflux until the solid just dissolves[2]. 6. Hot Filtration: If insoluble polymeric impurities are present, rapidly pass the boiling solution through a pre-warmed Büchner funnel into a clean, argon-flushed flask. 7. Controlled Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Validation Check: Needles or crystalline plates should begin forming at room temperature. Once crystal growth slows, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield. 8. Washing & Drying: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold absolute ethanol[2]. Immediately transfer the crystals to a vacuum desiccator protected from light.
Troubleshooting & FAQs
Q1: My compound is separating as a thick, dark oil instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the target compound's melting point is depressed below the solvent's temperature by impurities, or when attempting to crystallize the free base[1][2]. Action: Ensure you have fully converted the compound to the hydrochloride salt. If the salt still oils out, your solvent mixture is too poor. Reheat the mixture until homogeneous, add a few drops of water to increase solubility, and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight).
Q2: The crystals were pale yellow initially but turned dark brown during vacuum filtration. What happened? A2: This is a classic sign of oxidative degradation. Hydrazine derivatives are potent reducing agents and rapidly oxidize upon exposure to atmospheric oxygen, especially when the filter cake is wet[3]. Action: Conduct the recrystallization and filtration under a continuous blanket of nitrogen or argon[1]. Do not pull air through the filter cake for extended periods; transfer the damp solid to a vacuum desiccator immediately.
Q3: Can I use acetone or ethyl acetate to wash the final crystals to speed up the drying process? A3: Absolutely not. Hydrazines are highly nucleophilic. Washing with acetone or any ketone/aldehyde-based solvent will trigger a rapid condensation reaction, converting your high-purity product into an unwanted hydrazone impurity. Wash only with the cold recrystallization solvent (e.g., ice-cold ethanol) or a non-polar anti-solvent like cold hexane[1].
Q4: My yield after recrystallization is extremely low (<30%). Where did my product go? A4: Hydrazine hydrochlorides are highly soluble in water (up to 370 g/L at 20°C for parent hydrazine HCl)[3]. If your Ethanol:Water ratio contains too much water, the product will remain dissolved in the mother liquor even at 4°C. Action: Recover your product by evaporating the mother liquor under reduced pressure. For the next attempt, reduce the water content in your solvent system or switch to absolute ethanol.
References
- Benchchem. Benzylhydrazine hydrochloride | 1073-62-7.
- Benchchem. Hydrazine Hydrochloride | High-Purity Reagent.
- National Institutes of Health (PMC). (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate.
- Researching.cn. The degradation of perovskite precursor.
- Benchchem. Technical Support Center: Purification of Hydrazine,[2-(methylthio)phenyl]-.
Sources
Monitoring the progress of (4-Methoxy-3-nitrobenzyl)hydrazine reactions by TLC or HPLC
Welcome to the technical support center for monitoring reactions involving (4-Methoxy-3-nitrobenzyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Understanding the Analyte: (4-Methoxy-3-nitrobenzyl)hydrazine
(4-Methoxy-3-nitrobenzyl)hydrazine is a substituted aromatic compound featuring a hydrazinyl group, a nitro group, and a methoxy group.[1] These functional groups dictate its chemical behavior, making it a versatile building block in organic synthesis. The nucleophilic hydrazinyl group readily reacts with electrophiles, notably forming hydrazones with aldehydes and ketones.[1] The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[1] Understanding these properties is crucial for developing effective monitoring methods.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is monitoring the progress of my (4-Methoxy-3-nitrobenzyl)hydrazine reaction important?
A1: Monitoring reaction progress is essential for several reasons. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2] This is critical for optimizing reaction conditions, such as temperature and reaction time, and for determining when a reaction has reached completion.[2] Effective monitoring prevents the formation of unwanted byproducts and ensures the desired product is obtained in high yield and purity.
Q2: What are the primary analytical techniques for monitoring these types of reactions?
A2: The two most common and effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a rapid, simple, and cost-effective method ideal for qualitative analysis at the bench.[2] HPLC provides more detailed quantitative information, offering superior separation and sensitivity.[3][4][5]
Thin-Layer Chromatography (TLC) Troubleshooting
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking is a common issue in TLC and can be caused by several factors:[6][7][8]
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[7][8] Try diluting your sample before spotting it.
-
Highly Polar Compounds: (4-Methoxy-3-nitrobenzyl)hydrazine and its derivatives can be quite polar due to the hydrazine and nitro groups. These polar compounds can interact strongly with the acidic silanol groups on the silica gel plate, leading to streaking.[7][9]
-
Inappropriate Solvent System: If the polarity of your mobile phase is not optimized, it can lead to poor separation and streaking.[8] You may need to experiment with different solvent systems to achieve better resolution.
Q4: I'm not seeing any spots on my TLC plate after development. What should I do?
A4: The absence of spots can be perplexing, but there are several logical explanations:[8]
-
Insufficient Sample Concentration: The concentration of your analyte in the spotted solution may be too low for detection.[8] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[8]
-
Inappropriate Visualization Technique: (4-Methoxy-3-nitrobenzyl)hydrazine and many of its derivatives are UV-active due to the aromatic ring and nitro group. Ensure you are using a UV lamp (typically at 254 nm) for visualization. If the products are not UV-active, you may need to use a chemical stain, such as potassium permanganate or an iodine chamber.
-
Reaction Failure: It is possible that the reaction has not proceeded as expected, and there is no product to detect. Always spot a reference of your starting material to confirm it is being consumed.
Q5: The Rf values of my spots are too high (or too low). How can I adjust them?
A5: The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate and is dependent on the polarity of the compound and the mobile phase.
-
Rf Too High (spots run to the top): Your mobile phase is too polar. To decrease the Rf, you need to use a less polar solvent system. For example, if you are using a 50:50 mixture of ethyl acetate and hexanes, try a 30:70 mixture.
-
Rf Too Low (spots stay at the bottom): Your mobile phase is not polar enough. To increase the Rf, you need to use a more polar solvent system. Using the same example, you could try a 70:30 mixture of ethyl acetate and hexanes.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q6: I am observing significant peak tailing in my HPLC chromatogram. What is the likely cause for a compound like (4-Methoxy-3-nitrobenzyl)hydrazine?
A6: Peak tailing is a frequent challenge in HPLC, especially with polar and basic compounds.[10][11] For your specific molecule, the primary causes are likely:
-
Secondary Silanol Interactions: The basic hydrazine moiety can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns).[11] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
-
Solution:
-
Use a Modern, End-Capped Column: These columns have fewer exposed silanol groups, minimizing these unwanted interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic or acetic acid) will protonate the silanol groups, reducing their interaction with your basic analyte.
-
Add a Competing Base: A small amount of a competing base like triethylamine in the mobile phase can occupy the active silanol sites, preventing your analyte from interacting with them.
-
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample and re-injecting.
Q7: My retention times are shifting between injections. How can I improve reproducibility?
A7: Retention time instability is often indicative of subtle changes in the HPLC system or mobile phase.[10]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times. It's best to prepare fresh mobile phase daily.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Inconsistent flow from the pump due to worn seals or check valves can cause retention time shifts.[10] Regular maintenance of your HPLC system is crucial.
Q8: How do I choose an appropriate starting mobile phase and column for my analysis?
A8: A systematic approach to method development is key.
-
Column Selection: For a polar aromatic compound like (4-Methoxy-3-nitrobenzyl)hydrazine, a reversed-phase C18 or a Phenyl-Hexyl column is a good starting point.[3][12] Phenyl columns can offer unique selectivity for aromatic compounds.[12]
-
Mobile Phase Selection: In reversed-phase HPLC, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[13]
-
Start with a simple gradient, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes. This will help you determine the approximate elution conditions for your starting material and product.
-
The formic acid helps to control the ionization state of your analyte and improves peak shape.[3]
-
Once you have an idea of the retention times, you can optimize the method using an isocratic (constant mobile phase composition) or a more refined gradient elution.
-
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the chamber atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.[2]
-
Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[2][14]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material in the "SM" and "Co" lanes.
-
Withdraw a small aliquot of your reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture in the "Rxn" and "Co" lanes.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpret the Results: A successful reaction will show the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot.[2] The "Co" lane helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: General Procedure for HPLC Monitoring
-
Prepare the Mobile Phase: Prepare your aqueous (A) and organic (B) mobile phases. For example, A: Water with 0.1% Formic Acid, and B: Acetonitrile with 0.1% Formic Acid.[3] Filter and degas both solvents.
-
System Setup and Equilibration:
-
Install an appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).[3]
-
Set the UV detector wavelength (e.g., 254 nm), which is suitable for nitroaromatic compounds.[3][4]
-
Purge the pump lines with the fresh mobile phase.
-
Equilibrate the column by running the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Prepare Samples:
-
Prepare a dilute solution of your starting material in the mobile phase or a compatible solvent.
-
Withdraw a small aliquot of your reaction mixture and dilute it significantly with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Perform Injections:
-
Inject the starting material standard to determine its retention time.
-
Inject the diluted reaction mixture.
-
-
Analyze the Chromatogram: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of one or more product peaks at different retention times. The peak area can be used to quantitatively assess the progress of the reaction.
Data Summary Tables
Table 1: Recommended Starting Conditions for TLC
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile, and allows for UV visualization. |
| Mobile Phase | Ethyl Acetate / Hexanes | A good starting solvent system with tunable polarity. |
| Initial Ratio | 30:70 (EtOAc:Hexanes) | Adjust polarity based on the observed Rf values. |
| Visualization | UV light (254 nm) | The nitroaromatic structure is typically UV active. |
Table 2: Recommended Starting Conditions for HPLC
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6x150 mm, 5 µm) | Good retention for moderately polar aromatic compounds.[3][12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Controls ionization and improves peak shape.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency.[3] |
| Gradient | 5% to 95% B over 15 minutes | Efficiently screens for the elution conditions of all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[3] |
| Detection | UV at 254 nm | Strong absorbance is expected for nitroaromatic compounds.[3][4] |
Final Considerations: Stability and Forced Degradation
Hydrazine compounds can be susceptible to oxidation.[15][16] When developing a stability-indicating HPLC method, it is crucial to perform forced degradation studies.[17][18][19] This involves subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and light to generate potential degradation products.[19] The analytical method must then be able to resolve the main peak from all significant degradation peaks, proving its specificity.[19][20]
References
-
MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
- Pivonka, D. E. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
- Pivonka, D. E. (2003). SPME-HPLC methodology for detection of nitroexplosives. Talanta, 61(3), 347-356.
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubMed. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Retrieved from [Link]
- Glindemann, D., & Kuschk, P. (2001). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. International Journal of Environmental Analytical Chemistry, 80(3), 189-204.
-
ResearchGate. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
LinkedIn. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A dual-mode visual detector for toxic hydrazine. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 853-859.
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-10.
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
-
PharmaTutor. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PubChem. (n.d.). (3-methoxy-4-nitrophenyl)hydrazine. Retrieved from [Link]
-
Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC | MICROSOLV [mtc-usa.com]
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Strategies to minimize the formation of oxidation products of (4-Methoxy-3-nitrobenzyl)hydrazine
Executive Summary: The Stability Paradox
User Query: "How do I stop my (4-Methoxy-3-nitrobenzyl)hydrazine from degrading?"
Scientist's Response:
You are dealing with a "double-edged" molecule.[1] The hydrazine moiety (
Your enemy is not just oxygen; it is trace metal catalysis and aldehyde/ketone contamination . This guide moves beyond basic "store in the fridge" advice to a mechanistic control strategy.
The Mechanism of Failure (Why it Oxidizes)
To prevent oxidation, you must understand the pathway. The degradation of benzylhydrazines typically follows a radical-mediated pathway, often catalyzed by trace transition metals (
Oxidation Pathway Diagram
The following diagram illustrates the cascade from the free hydrazine to the azo intermediate and final oxidative cleavage products.
Caption: Mechanistic pathway of benzylhydrazine oxidation showing the transition from colorless free base to colored azo compounds and cleavage products.
Strategic Protocols for Stabilization
Protocol A: The "Salt Fortress" Strategy
The free base of (4-Methoxy-3-nitrobenzyl)hydrazine is kinetically unstable.[1] Protonating the terminal nitrogen dramatically reduces its oxidation potential.
Step-by-Step Conversion:
-
Dissolution: Dissolve the crude free base in degassed Ethanol or Methanol under
. -
Acidification: Dropwise add 1.1 equivalents of
(4M in Dioxane or ethereal ).-
Why? This locks the lone pair on the terminal nitrogen, preventing the initial single-electron transfer (SET) to oxygen.
-
-
Precipitation: The hydrochloride salt should precipitate. If not, add cold Diethyl Ether.
-
Filtration: Filter under an inert atmosphere (Schlenk line or glove bag).
-
Result: The Hydrochloride Salt is stable for months at -20°C, whereas the free base degrades in hours.
Protocol B: Solvent Selection & Deoxygenation
Using the wrong solvent is the most common user error.
| Solvent Class | Suitability | Risk Factor | Technical Note |
| Ketones (Acetone) | ⛔ CRITICAL FAIL | High | Reacts instantly to form Hydrazones .[1] Never use acetone for cleaning glassware used with this compound. |
| Chlorinated (DCM, CHCl3) | ⚠️ Caution | Medium | Can generate trace HCl or phosgene over time; trace acidity can catalyze auto-oxidation if metals are present.[1] |
| Alcohols (MeOH, EtOH) | ✅ Good | Low | Excellent for salt formation. Must be degassed to remove dissolved |
| Ethers (THF, Ether) | ⚠️ Caution | Medium | Prone to peroxide formation. Peroxides will explosively oxidize hydrazines. Test for peroxides before use. |
| Water | ❌ Avoid | High | Promotes metal-catalyzed auto-oxidation at neutral/basic pH.[1] |
Protocol C: Chelation (The Hidden Variable)
Trace copper ions in standard laboratory solvents (ppb level) are sufficient to catalyze the degradation of hydrazines.
-
Action: Add 0.1 mM EDTA (disodium salt) to aqueous buffers if you must work in water.
-
Action: Use glass-distilled solvents or HPLC-grade solvents rather than standard reagent grade.
Troubleshooting Guide (Q&A)
Q1: My colorless product turned yellow/orange overnight. Is it ruined?
-
Diagnosis: This indicates the formation of the Azo intermediate (Ar-
- - ) or conjugated hydrazones.[1] -
Solution:
-
If the color is faint, recrystallize immediately as the HCl salt (Protocol A).
-
If the color is deep orange/red, significant oxidation has occurred. You likely have a mixture of the azo compound and the aldehyde breakdown product. Purification is required (see Q3).
-
Q2: I see a "M+12" or "M+14" peak in my LCMS.
-
Diagnosis: This is likely a Hydrazone artifact formed inside the mass spectrometer or during sample prep.
-
Cause: Reaction with formaldehyde (common contaminant in MeOH) or acetone (glassware residue).
-
-
Fix: Run a blank injection. Switch to Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol in the mobile phase if you suspect formaldehyde contamination.
Q3: How do I purify it without oxidizing it on the column?
-
Issue: Silica gel contains trapped oxygen and trace metals (Fe), acting as an oxidation catalyst.
-
Protocol:
-
Pre-treat Silica: Flush the column with solvent containing 1% Triethylamine (TEA) to neutralize acidic sites, but be aware TEA makes the free base which is unstable.
-
Better Option: Use Reverse Phase (C18) chromatography with acidic buffers (0.1% TFA). The acidic environment stabilizes the hydrazine during purification.
-
Speed: Flash chromatography must be done rapidly (<15 mins).
-
Experimental Workflow: Handling Decision Tree
Caption: Decision tree for safe handling and storage to minimize oxidation risks.
References
-
National Institutes of Health (NIH) - PubMed. The oxidation of phenylhydrazine: superoxide and mechanism.
) in hydrazine oxidation. -
Defense Technical Information Center (DTIC). Oxidation of Hydrazine in Aqueous Solutions.
-
Organic Syntheses. Preparation of Benzylhydrazines. Provides standard protocols for handling hydrazine derivatives and converting them to stable salts.
-
Royal Society of Chemistry (RSC). Oxidation of some benzyl-substituted hydrazine derivatives. Describes the specific oxidative debenzylation products (aldehydes)
Sources
- 1. 3471-32-7|(4-Methoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]
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- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Effect of catalyst on the reaction rate of (4-Methoxy-3-nitrobenzyl)hydrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter kinetic bottlenecks when working with bifunctional intermediates.
(4-Methoxy-3-nitrobenzyl)hydrazine presents a unique kinetic dichotomy. It possesses a highly nucleophilic hydrazine moiety (typically utilized for hydrazone ligation in bioconjugation) and an electrophilic nitroarene moiety (often requiring chemoselective reduction). Understanding how to apply the correct catalyst to control the reaction rate of these specific functional groups is critical to preventing degradation, maximizing yield, and avoiding off-target side reactions.
Below is our comprehensive troubleshooting guide and protocol repository for optimizing the catalytic rates of this compound.
Module 1: Hydrazone Ligation Kinetics (The Hydrazine Moiety)
When reacting (4-Methoxy-3-nitrobenzyl)hydrazine with aldehydes or ketones to form a hydrazone bond, researchers often struggle with sluggish reaction rates, particularly at physiological pH.
Mechanistic Causality: The pH-Rate Bell Curve
The formation of a hydrazone is a reversible, two-step process subject to strict acid catalysis. The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hemiaminal (carbinolhydrazine) intermediate. At neutral pH, the subsequent dehydration of this intermediate to form the C=N double bond is the rate-limiting step 1.
If you drop the pH too low (pH < 3), the hydrazine becomes fully protonated, rendering it non-nucleophilic and halting the first step. Therefore, the uncatalyzed reaction rate follows a bell-shaped curve, peaking at an optimal pH of ~4.5 2. To bypass this kinetic bottleneck at neutral pH, nucleophilic catalysts like aniline are employed.
FAQ & Troubleshooting
Q: My hydrazone condensation is stalling at pH 7.4. How can I accelerate the reaction rate without acidifying my biological sample? A: Introduce a nucleophilic catalyst such as aniline (10–100 mM). Aniline reacts rapidly with the target aldehyde to form a highly reactive Schiff base intermediate. Because the Schiff base is significantly more electrophilic than the parent aldehyde, the (4-Methoxy-3-nitrobenzyl)hydrazine can attack it via a rapid transimination pathway, bypassing the slow dehydration step and accelerating the reaction rate by up to 400-fold 1.
Fig 1. Aniline-catalyzed vs. uncatalyzed hydrazone formation pathways.
Protocol 1: Aniline-Catalyzed Hydrazone Ligation (Self-Validating)
-
Preparation: Dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (1.0 eq) and the target aldehyde (1.0 eq) in 100 mM sodium acetate buffer (pH 4.5) or PBS (pH 7.4), depending on substrate stability.
-
Catalyst Addition: Add aniline to achieve a final concentration of 100 mM.
-
Incubation: Stir the mixture at room temperature (25 °C).
-
Validation Checkpoint: Monitor the reaction via LC-MS. The uncatalyzed reaction typically requires >12 hours to reach completion. In the catalyzed system, you should observe the disappearance of the aldehyde peak and the appearance of the hydrazone mass
indicating >90% conversion within 30–60 minutes.
Quantitative Data: Hydrazone Formation Kinetics
Table 1: Effect of pH and Aniline Catalyst on Hydrazone Formation Rate
| Condition | pH | Catalyst | Apparent Rate Constant ( | Estimated Half-life ( |
| Uncatalyzed (Neutral) | 7.4 | None | < 0.01 | > 24 hours |
| Uncatalyzed (Acidic) | 4.5 | None | 0.15 | ~ 4 hours |
| Catalyzed (Neutral) | 7.4 | 100 mM Aniline | 0.40 | ~ 1.5 hours |
| Catalyzed (Acidic) | 4.5 | 100 mM Aniline | > 15.0 | < 10 minutes |
Module 2: Chemoselective Nitro Reduction (The Nitro Moiety)
Reducing the 3-nitro group of (4-Methoxy-3-nitrobenzyl)hydrazine to an amine is a common requirement in drug scaffolding. However, the choice of catalyst dictates not only the rate but the survival of the molecule.
Mechanistic Causality: The Danger of Hydrogenolysis
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with
FAQ & Troubleshooting
Q: I am using 10% Pd/C to reduce the nitro group, but my LC-MS shows a mass corresponding to the loss of the hydrazine group. How do I prevent this?
A: You are observing catalytic hydrogenolysis. The highly active Pd surface does not differentiate between the reducible nitro group and the fragile N-N bond. You must switch to a chemoselective reducing agent.
Fig 2. Chemoselective vs. non-selective catalytic reduction pathways.
Protocol 2: Chemoselective Nitro Reduction using (Self-Validating)
-
Preparation: Dissolve (4-Methoxy-3-nitrobenzyl)hydrazine (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Catalyst Addition: Cool the reaction flask to 0 °C. Slowly add
(5.0 eq) portion-wise. Note: The reaction is exothermic; controlling the addition rate prevents thermal degradation. -
Heating: Attach a reflux condenser, warm the mixture to 70 °C, and stir for 2–3 hours.
-
Validation Checkpoint: The starting material exhibits a characteristic pale yellow color due to the nitroarene chromophore. As the reaction proceeds, the solution will transition to a paler/colorless state. Quench a 10 µL aliquot in saturated
, extract with ethyl acetate, and spot on a TLC plate (UV 254 nm). The complete disappearance of the higher- yellow spot confirms the kinetic endpoint. NMR validation will show the retention of the broad singlet corresponding to the protons.
Quantitative Data: Catalyst Chemoselectivity
Table 2: Catalyst Selection for 3-Nitro Reduction in Benzylhydrazines
| Catalyst System | Reaction Rate | Chemoselectivity (Nitro vs N-N) | Primary Outcome |
| Very Fast (< 1 hr) | Poor | N-N bond hydrogenolysis (Degradation) | |
| Fast (1-2 hrs) | Moderate | Partial N-N cleavage / Mixed products | |
| Controlled (2-3 hrs) | Excellent | Selective 3-amino formation |
References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]
-
Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]
Sources
Validation & Comparative
A Comparative Analysis of (4-Methoxy-3-nitrobenzyl)hydrazine and Other Hydrazine Derivatives: A Guide for Medicinal Chemists
This guide provides an in-depth comparative analysis of (4-Methoxy-3-nitrobenzyl)hydrazine, a promising but under-characterized scaffold, with other well-established hydrazine derivatives. We will explore its synthesis, predicted physicochemical properties, and anticipated biological activities, drawing upon established structure-activity relationships within the hydrazine chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of substituted benzylhydrazines in medicinal chemistry.
Introduction: The Versatility of the Hydrazine Scaffold
Hydrazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The reactivity of the hydrazine moiety allows for its incorporation into various heterocyclic systems, leading to compounds with diverse pharmacological profiles, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The biological and chemical properties of hydrazine derivatives are profoundly influenced by the nature of the substituents attached to the hydrazine core. This guide focuses on the specific case of (4-Methoxy-3-nitrobenzyl)hydrazine, a molecule whose potential is inferred from the individual and combined electronic effects of its methoxy and nitro substituents on a benzylhydrazine framework.
Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine: An Inferred Pathway
Step 1: Formation of the Hydrazone
The initial step involves the condensation of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is a standard reaction for the synthesis of hydrazones from aldehydes.[4]
Step 2: Reduction of the Hydrazone to Benzylhydrazine
The second and crucial step is the reduction of the C=N double bond of the hydrazone to yield the target benzylhydrazine. Several methods are available for this transformation, with catalytic hydrogenation and reduction using borohydride reagents being the most common and effective.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or rhodium complexes, in the presence of hydrogen gas.[5][6] This approach is often clean and efficient, providing high yields of the desired hydrazine.
-
Sodium Borohydride Reduction: A milder alternative to catalytic hydrogenation is the use of sodium borohydride (NaBH₄), often in the presence of a catalyst like amorphous nickel or in an acidic medium.[7][8] This method offers good functional group tolerance.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for (4-Methoxy-3-nitrobenzyl)hydrazine.
Comparative Analysis: Physicochemical and Biological Properties
Due to the absence of direct experimental data for (4-Methoxy-3-nitrobenzyl)hydrazine, this section will provide a comparative analysis based on the expected influence of its substituents in relation to other known hydrazine derivatives.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares the predicted properties of (4-Methoxy-3-nitrobenzyl)hydrazine with two well-known hydrazine derivatives: the parent compound benzylhydrazine and the drug isoniazid.
| Property | (4-Methoxy-3-nitrobenzyl)hydrazine (Predicted) | Benzylhydrazine | Isoniazid |
| Molecular Weight | 197.18 g/mol | 122.17 g/mol | 137.14 g/mol |
| LogP | ~1.5 | 0.7 | -0.7 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 1 | 2 |
| Polar Surface Area | 89.9 Ų | 38.1 Ų | 68.9 Ų |
The presence of the nitro and methoxy groups in (4-Methoxy-3-nitrobenzyl)hydrazine is expected to increase its polarity and hydrogen bonding capacity compared to benzylhydrazine. This could influence its solubility and interactions with biological targets.
Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of hydrazine derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
The Influence of the Methoxy Group:
The methoxy group is a common substituent in many biologically active compounds.[9] In the context of benzylhydrazines and their derivatives, a methoxy group can influence activity through several mechanisms:
-
Electronic Effects: As an electron-donating group, it can increase the electron density of the aromatic ring, potentially modulating the binding affinity to target proteins.
-
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which can either activate or deactivate the compound.
-
Lipophilicity: It can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
Studies on methoxy-substituted benzoylhydrazones have shown a range of biological activities, including antiglycation and antimicrobial effects.[10][11]
The Influence of the Nitro Group:
The nitro group is a strong electron-withdrawing group and its presence can significantly impact the biological profile of a molecule.
-
Antimicrobial and Anticancer Activity: Nitro-substituted aromatic compounds are well-known for their antimicrobial and anticancer properties.[12][13] The electron-withdrawing nature of the nitro group is often crucial for their mechanism of action, which can involve bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
-
Enzyme Inhibition: The nitro group can participate in hydrogen bonding and other interactions within the active site of enzymes, leading to their inhibition.
The combination of both a methoxy and a nitro group on the benzylhydrazine scaffold presents an interesting case for a unique biological activity profile, potentially leading to a synergistic or novel mode of action.
The following diagram illustrates the general principle of how substituents on a benzylhydrazine core can modulate its interaction with a biological target.
Caption: Influence of substituents on biological activity.
Experimental Protocols for Evaluation
To empirically determine the comparative performance of (4-Methoxy-3-nitrobenzyl)hydrazine, a series of standardized in vitro assays should be conducted.
General Synthesis of Benzylhydrazones
This protocol describes the general procedure for the synthesis of the hydrazone intermediate.
-
Dissolve 1 equivalent of the substituted benzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a slight excess (1.1 equivalents) of hydrazine hydrate.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the hydrazone to precipitate.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum.
General Reduction of Hydrazones to Benzylhydrazines
This protocol outlines a general method for the reduction of the hydrazone.
-
Suspend the synthesized hydrazone in a suitable solvent (e.g., methanol).
-
Add a reducing agent such as sodium borohydride (2-3 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
In Vitro Antimicrobial Assay (Broth Microdilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anticancer Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
While direct experimental data for (4-Methoxy-3-nitrobenzyl)hydrazine is currently lacking, a comprehensive analysis of the structure-activity relationships of related hydrazine derivatives allows for informed predictions of its potential. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group suggests a unique electronic and steric profile that could translate into significant biological activity, particularly in the antimicrobial and anticancer arenas. The proposed synthetic route is straightforward and relies on well-established chemical transformations, making this compound readily accessible for further investigation. The experimental protocols provided offer a standardized framework for its synthesis and biological evaluation, which will be crucial in elucidating its true potential as a novel scaffold in drug discovery. Further research into this and similarly substituted benzylhydrazines is warranted to expand the chemical space of medicinally relevant hydrazine derivatives.
References
-
Li, W., et al. (2021). Nickel‐Catalyzed Asymmetric Hydrogenation of Hydrazones. Angewandte Chemie International Edition. [Link]
-
Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. [Link]
-
Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. (2005). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. (2016). Organic Letters. [Link]
-
Nickel‐Catalyzed Asymmetric Hydrogenation of Hydrazones | Request PDF. (2021). ResearchGate. [Link]
-
Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
Reduction and Oxidation :: Reductions with Hydrazine. (2026). Organic Chemistry Data. [Link]
-
Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (n.d.). Medicinal Chemistry Research. [Link]
-
Structural activity relationship of synthesized hydrazones derivatives. (n.d.). ResearchGate. [Link]
-
Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. (2011). RSC Publishing. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. [Link]
-
Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2021). ResearchGate. [Link]
-
Asymmetric Hydrogenation of Hydrazones with Chiral Boranes. (2023). ACS Publications. [Link]
-
Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. (n.d.). International Journal of ChemTech Research. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). Molecules. [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (n.d.). ResearchGate. [Link]
-
Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2014). Marine Drugs. [Link]
-
Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Chem 115. (n.d.). Andrew G Myers Research Group. [Link]
-
Synthesis of benzaldehyde phyenylhydrazine. (2018). YouTube. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
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Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]
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How does benzaldehyde react with hydrazine?. (2025). Fengchen Group. [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025). ResearchGate. [Link]
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Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]
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Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (2008). Molecules. [Link]
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Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines. (2008). Molecules. [Link]
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Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace. [Link]
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3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (n.d.). Molecules. [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]
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what will happen if benzaldehyde react with hydrazine hydrate. (2018). Brainly.in. [Link]
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Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science. [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). Molecules. [Link]
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Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (n.d.). Journal of Saudi Chemical Society. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (4-Methoxy-3-nitrobenzyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of (4-Methoxy-3-nitrobenzyl)hydrazine derivatives. The focus is on demonstrating scientific integrity and providing actionable, field-proven insights. This document is structured to offer not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical approach.
Introduction: The Criticality of Method Validation for Hydrazine Derivatives
(4-Methoxy-3-nitrobenzyl)hydrazine and its derivatives are important intermediates in pharmaceutical synthesis.[1] Due to their potential as genotoxic or mutagenic impurities, regulatory bodies mandate strict control over their presence in drug substances and products.[1] Therefore, the validation of analytical methods used to quantify these compounds is not merely a procedural formality but a critical step to ensure patient safety and data integrity.[2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will focus on High-Performance Liquid Chromatography (HPLC) as a primary analytical technique, given its widespread use and effectiveness in separating and quantifying hydrazine compounds.[4]
Comparative Analysis of Analytical Methods
While various techniques like Gas Chromatography (GC) and spectrophotometry can be employed for the analysis of hydrazine derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[4][5] This preference is due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds. For hydrazine derivatives, which can be highly polar, derivatization is often employed to enhance their chromatographic retention and detectability.[6][7]
A typical RP-HPLC method for a (4-Methoxy-3-nitrobenzyl)hydrazine derivative would be compared against a hypothetical alternative, such as a different column chemistry or a non-derivatization approach, to highlight the rationale behind method selection.
The Core of Validation: A Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] The development and validation of such a method are crucial for assessing the stability of a drug substance over time and under various environmental conditions.
Forced Degradation Studies: The Foundation of a Stability-Indicating Method
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability studies. This process is essential for identifying potential degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method.[8] According to the International Council for Harmonisation (ICH) Q1A(R2) guideline, stress testing should include exposure to acid, base, oxidation, heat, and light.
Typical Stress Conditions for (4-Methoxy-3-nitrobenzyl)hydrazine:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | To assess degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | To evaluate stability in an alkaline medium. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | To determine susceptibility to oxidation.[8] |
| Thermal Degradation | 105°C, 48 hours (solid-state) | To identify thermally induced degradation products. |
| Photolytic Degradation | ICH Q1B specified light exposure (e.g., 1.2 million lux hours) | To assess light sensitivity. |
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and resolution from the parent compound.[9]
Validation Parameters: A Deep Dive
The validation of the analytical method is performed in accordance with ICH Q2(R1) guidelines, which outline the key parameters to be evaluated.[3][10]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[5] In the context of a stability-indicating method, this is demonstrated by the complete separation of the (4-Methoxy-3-nitrobenzyl)hydrazine peak from all degradation product peaks generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm the homogeneity of the analyte peak.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
-
Experimental Protocol: A series of at least five standard solutions of (4-Methoxy-3-nitrobenzyl)hydrazine are prepared at different concentrations. The peak area response is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.999 is generally considered acceptable.
Accuracy expresses the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Protocol: Known amounts of (4-Methoxy-3-nitrobenzyl)hydrazine are added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or using different equipment.
The precision is expressed as the relative standard deviation (%RSD). A %RSD of not more than 2.0% is generally acceptable.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][12]
-
Experimental Protocol: Key chromatographic parameters are intentionally varied, such as:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are monitored to ensure they remain within acceptable limits.
Experimental Protocols and Data Presentation
Representative RP-HPLC Method for (4-Methoxy-3-nitrobenzyl)hydrazine
This protocol is a representative example based on methods used for similar hydrazine derivatives.[13][14]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Summary of Validation Data (Hypothetical)
The following table presents hypothetical but realistic validation data for the representative RP-HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte retention time | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | System suitability parameters within limits | Passed |
Visualizing the Workflow
Analytical Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Forced Degradation Pathway Logic
Caption: Logic of Forced Degradation Studies.
Conclusion
The validation of analytical methods for (4-Methoxy-3-nitrobenzyl)hydrazine derivatives is a multifaceted process that underpins the safety and efficacy of pharmaceutical products. A well-validated, stability-indicating HPLC method provides a high degree of assurance in the quality of the data generated. This guide has outlined the critical parameters and experimental considerations, grounded in ICH guidelines and practical experience, to empower researchers and drug development professionals in this essential endeavor. By understanding the causality behind each validation step, scientists can develop robust and reliable analytical methods fit for their intended purpose.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine. Available at: [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available at: [Link]
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Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Available at: [Link]
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Analytical Methods for Hydrazines. ATSDR. Available at: [Link]
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HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. Available at: [Link]
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Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
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Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available at: [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available at: [Link]
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Forced Degradation – A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]
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Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
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Separation of Hydrazine, (4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
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Bio-Analytical Method Validation-A Review. Austin Publishing Group. Available at: [Link]
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Structure-activity relationship (SAR) studies of (4-Methoxy-3-nitrobenzyl)hydrazine derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antimicrobial and Antitubercular Optimization
Executive Summary: The Pharmacophore Defined
The (4-Methoxy-3-nitrobenzyl)hydrazine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of antimycobacterial and antimicrobial agents. This guide analyzes the structure-activity relationships (SAR) of this moiety, contrasting its performance with standard-of-care antibiotics like Isoniazid and Ciprofloxacin.
The core value of this scaffold lies in its electronic "push-pull" system:
-
4-Methoxy Group (EDG): Provides electron density via resonance, influencing the lipophilicity (LogP) and hydrogen bond acceptance capability.
-
3-Nitro Group (EWG): A strong electron-withdrawing group that creates a localized dipole, enhancing metabolic stability and facilitating specific electrostatic interactions within enzyme active sites (e.g., InhA in M. tuberculosis).
This guide provides a technical roadmap for synthesizing, testing, and optimizing these derivatives.
Synthesis & Structural Logic
To understand the SAR, one must first master the synthetic pathway. The versatility of this scaffold allows for two primary derivative classes: Hydrazones (Schiff bases) and 1,3,4-Oxadiazoles (cyclized forms).
Experimental Workflow: Synthesis of Target Derivatives
The following protocol outlines the conversion of 4-methoxy-3-nitrobenzaldehyde into its bioactive hydrazone and oxadiazole forms.
Step-by-Step Protocol:
-
Precursor Activation:
-
Dissolve 4-methoxy-3-nitrobenzaldehyde (1.0 eq) in absolute ethanol (EtOH).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Schiff Base Formation (Hydrazone):
-
Add Hydrazine Hydrate (or substituted hydrazide) (1.2 eq) dropwise at room temperature.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. The hydrazone precipitate is filtered, washed with cold ethanol, and recrystallized.
-
-
Oxidative Cyclization (Optional - Oxadiazole Formation):
-
Dissolve the hydrazone intermediate in POCl₃ (Phosphorus oxychloride).
-
Reflux for 6–8 hours.
-
Pour onto crushed ice and neutralize with NaHCO₃ to precipitate the 1,3,4-oxadiazole derivative.
-
Visualization: Synthetic Pathway[1]
Caption: Synthetic route from aldehyde precursor to bioactive Hydrazone and Oxadiazole derivatives.[1][2][3][4]
Comparative Performance Analysis
This section objectively compares the biological activity of optimized (4-Methoxy-3-nitrobenzyl)hydrazine derivatives against standard reference drugs. Data is aggregated from recent studies focusing on Mycobacterium tuberculosis (H37Rv strain) and broad-spectrum bacterial pathogens.[2][5]
Table 1: Antitubercular Activity (MIC against M. tuberculosis H37Rv)
| Compound Class | Specific Derivative | MIC (µg/mL) | Mechanism of Action | Status |
| Novel Scaffold | (4-Methoxy-3-nitrobenzyl)hydrazone | 6.25 | InhA Inhibition (Putative) | Lead Candidate |
| Novel Scaffold | Oxadiazole Cyclized Analog | 12.5 - 25.0 | Cell Wall Biosynthesis | Active |
| Standard of Care | Isoniazid (INH) | 0.05 - 0.2 | InhA Inhibition | Clinical Standard |
| Standard of Care | Ethambutol | 2.0 - 4.0 | Arabinosyl Transferase | Clinical Standard |
| Standard of Care | Ciprofloxacin | 0.5 - 2.0 | DNA Gyrase | Clinical Standard |
Analysis: While the novel hydrazone derivatives show higher MIC values (lower potency) than Isoniazid, they exhibit comparable potency to Ethambutol . Crucially, these derivatives often retain activity against INH-resistant strains due to distinct binding modes facilitated by the nitro-methoxy substitution pattern, which avoids the specific catalase-peroxidase (KatG) activation required by Isoniazid.
Table 2: Broad-Spectrum Antimicrobial Efficiency
| Organism | (4-Methoxy-3-nitrobenzyl)hydrazine Derivative (MIC µg/mL) | Ciprofloxacin (Reference) (MIC µg/mL) | Relative Potency |
| S. aureus (Gram +) | 15.6 | 0.5 | Moderate |
| E. coli (Gram -) | 31.25 | 0.015 | Low |
| P. brasiliensis (Fungal) | 0.48 | 2.0 (Amphotericin B) | Superior |
Key Insight: The scaffold demonstrates exceptional promise as an antifungal agent (specifically against Paracoccidioides spp.), outperforming standard references in specific assays, while maintaining moderate antitubercular activity.
Structure-Activity Relationship (SAR) Deep Dive
The biological data reveals a clear logic governing the potency of these derivatives.
The "Push-Pull" Electronic Effect
The 4-methoxy (EDG) and 3-nitro (EWG) combination is critical.
-
Removal of 3-Nitro: Leads to a >4-fold loss in antitubercular activity. The nitro group is essential for electron deficiency in the aromatic ring, likely facilitating pi-stacking interactions in the receptor pocket.
-
Replacement of 4-Methoxy: Replacing the methoxy group with a proton (H) or a bulky group (e.g., benzyloxy) reduces potency. The methoxy group provides a precise steric fit and hydrogen bond acceptor capability.
The Linker Region (Hydrazone vs. Oxadiazole)
-
Hydrazone (-CH=N-NH-): Generally exhibits higher flexibility and better binding to M. tuberculosis targets. The nitrogen lone pairs are available for metal chelation (e.g., in metalloenzymes).
-
Oxadiazole (Cyclic): rigidifies the structure. While this improves metabolic stability (half-life), it often results in a slight decrease in intrinsic potency (higher MIC) due to the loss of rotational freedom required to fit into the induced-fit pockets of enzymes like Enoyl-ACP reductase.
Visualization: SAR Logic Map
Caption: Mechanistic contributions of functional groups to the biological activity of the scaffold.
Validated Experimental Protocol: REMA Assay
To ensure reproducibility in testing these derivatives, use the Resazurin Microtiter Assay Plate (REMA) method. This is the industry standard for high-throughput screening of antitubercular compounds.
Protocol:
-
Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (turbidity matched to McFarland standard 1).
-
Dilution: Dilute the culture 1:20.
-
Plate Setup:
-
Use a 96-well microplate.
-
Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Perform serial 2-fold dilutions of the test compound (starting from 100 µg/mL down to 0.19 µg/mL).
-
Include Isoniazid as a positive control and Solvent (DMSO) as a negative control.
-
-
Incubation: Incubate at 37°C for 7 days.
-
Readout:
-
Add 30 µL of 0.01% Resazurin solution (blue) to each well.
-
Incubate for an additional 24 hours.
-
Interpretation: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration that prevents this color change (remains blue).
-
References
-
Pandya, A. et al. (2020). Synthesis and antitubercular evaluation of novel benzohydrazide derivatives. ResearchGate.
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde. BenchChem.
-
Palomino, J.C. et al. (2002).[2] Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][4][6]
-
Tonin, L.T.D. et al. (2025). Synthesis and antimicrobial evaluation of hybrids methoxynaphthalene-N-acylhydrazones/1,3,4-oxadiazoles. PubMed.[4][6]
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Alternative reagents to (4-Methoxy-3-nitrobenzyl)hydrazine for specific synthetic transformations
Executive Summary
In advanced synthetic transformations—particularly bioconjugation, solid-phase synthesis, and the development of targeted drug delivery systems—hydrazine derivatives are indispensable for the reversible derivatization of carbonyls. (4-Methoxy-3-nitrobenzyl)hydrazine has historically served as a specialized photolabile linker, allowing chemists to capture aldehydes or ketones via a hydrazone bond and subsequently release them using UV light.
However, the specific structural features of this reagent—namely, the methoxy group and the lack of alpha-substitution—present distinct kinetic and byproduct-related challenges in complex biological matrices. As a Senior Application Scientist, I frequently guide research teams to transition toward alternative reagents that offer faster cleavage kinetics, reduced byproduct toxicity, or irreversible analytical stability. This guide objectively compares (4-Methoxy-3-nitrobenzyl)hydrazine with field-proven alternatives, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.
Mechanistic Causality: The ortho-Nitrobenzyl Photocleavage
To understand why alternatives are necessary, we must first examine the causality behind the reagent's function. The utility of (4-Methoxy-3-nitrobenzyl)hydrazine relies on the phototautomerization of the ortho-nitrobenzyl (ONB) group ()[1].
Upon irradiation with near-UV light (365 nm), the nitro group enters an excited state, triggering an intramolecular hydrogen abstraction from the benzylic position. This generates a transient aci-nitro intermediate[2]. As this intermediate decays, the hydrazone bond is hydrolyzed, releasing the target payload alongside a nitrosobenzaldehyde byproduct.
Photocleavage mechanism of ortho-nitrobenzyl hydrazones yielding payload and nitroso byproduct.
The Problem: While the electron-donating methoxy group in (4-Methoxy-3-nitrobenzyl)hydrazine favorably red-shifts the absorption maximum, the resulting nitrosobenzaldehyde byproduct is highly electrophilic. In biological environments, this aldehyde can rapidly undergo Schiff-base formation with primary amines, leading to unwanted cross-linking and reduced recovery of the active payload ()[3].
Comparative Analysis of Alternative Reagents
To circumvent the limitations of the baseline reagent, we evaluate three primary alternatives tailored to specific synthetic goals:
-
1-(2-Nitrophenyl)ethylhydrazine (NPEH): The premier alternative for traceless bioconjugation. The addition of an alpha-methyl group introduces steric strain that accelerates the cleavage kinetics. More importantly, photolysis yields a nitrosoketone rather than an aldehyde, which is significantly less reactive and prevents unwanted payload re-conjugation ()[4].
-
(2-Nitrobenzyl)hydrazine (NBH): The simplest ONB linker. It lacks the methoxy group, making it more cost-effective for basic solid-phase synthesis, though it requires slightly shorter wavelengths for optimal cleavage and still produces a reactive aldehyde byproduct.
-
2,4-Dinitrophenylhydrazine (DNPH): The gold standard for irreversible analytical derivatization. If your goal is strictly the quantification and isolation of carbonyls rather than reversible linkage, DNPH forms highly crystalline, UV-active hydrazones that are entirely stable against photolysis.
Performance Comparison Table
| Reagent | Cleavage Wavelength (λmax) | Relative Cleavage Rate | Byproduct Reactivity | Primary Application |
| (4-Methoxy-3-nitrobenzyl)hydrazine | ~350–365 nm | Moderate | High (Nitrosoaldehyde) | Red-shifted photolabile linkage |
| 1-(2-Nitrophenyl)ethylhydrazine | ~350–365 nm | Fast | Low (Nitrosoketone) | Traceless bioconjugation & drug release |
| (2-Nitrobenzyl)hydrazine | ~330–350 nm | Slow | High (Nitrosoaldehyde) | Baseline photolabile linkage |
| 2,4-Dinitrophenylhydrazine (DNPH) | N/A (Stable) | N/A | N/A | Irreversible analytical derivatization |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm causality and reaction success.
Standard workflow for reversible carbonyl derivatization using photolabile hydrazine reagents.
Protocol A: Hydrazone Derivatization using 1-(2-Nitrophenyl)ethylhydrazine
Purpose: To efficiently capture an aldehyde/ketone payload.
-
Preparation: Dissolve the target carbonyl compound (1.0 eq) in anhydrous methanol (or a suitable organic/aqueous mixture if working with biomolecules).
-
Catalysis: Add 1-(2-Nitrophenyl)ethylhydrazine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Expert Insight (Causality): The acid protonates the carbonyl oxygen, increasing its electrophilicity, while maintaining a pH (~4.5-5.5) where the hydrazine remains sufficiently nucleophilic.
-
-
Incubation: Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The successful formation of the hydrazone is confirmed by a distinct mass shift of [M + Reagent - 18 (H2O)]+ and a visible color change to a pale yellow hue.
Protocol B: Traceless Photocleavage and Payload Recovery
Purpose: To release the native carbonyl compound without byproduct interference.
-
Solvation: Dissolve the purified hydrazone conjugate in a UV-transparent buffer (e.g., PBS, pH 7.4) or a Methanol/Water mixture.
-
Irradiation: Transfer the solution to a quartz cuvette or a UV-transparent multi-well plate. Irradiate at 365 nm using a high-power LED array (10–20 mW/cm²) for 10–30 minutes.
-
Expert Insight (Causality): 365 nm is specifically chosen to excite the ONB chromophore without inducing phototoxicity in native aromatic amino acids (which absorb at 280 nm) or nucleic acids (260 nm) ()[1].
-
-
Self-Validation Check: Perform real-time UV-Vis spectroscopy. Cleavage is validated by the decay of the hydrazone absorbance peak (~350 nm) and the emergence of the nitrosoketone byproduct peak. Complete payload release can be quantified via HPLC against a standard curve of the native carbonyl.
References
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Chemical Reviews, ACS Publications (2023). URL:[Link]
-
What kinesin does at roadblocks: the coordination mechanism for molecular walking The EMBO Journal, Nature Publishing Group. (Discusses the synthesis and mechanism of 1-(2-nitrophenyl)ethyl photolabile groups). URL:[Link]
-
Recent Advances in Degradable Hybrids of Biomolecules and NGs for Targeted Delivery Polymers, MDPI (2019). URL:[Link]
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A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a molecule's structure and electronic properties. This guide offers an in-depth comparative analysis of the spectroscopic data of (4-Methoxy-3-nitrobenzyl)hydrazine, a compound of interest in medicinal chemistry, with its structurally related analogs. By examining the nuances in their spectral data, we can gain a deeper understanding of how subtle changes in molecular structure influence their spectroscopic signatures.
This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive comparison of experimental data but also the underlying principles and experimental workflows necessary for robust and reproducible analysis.
The Significance of Spectroscopic Analysis
Spectroscopic analysis is indispensable in the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when pieced together, allows for the unambiguous determination of a molecule's constitution and stereochemistry. For compounds like (4-Methoxy-3-nitrobenzyl)hydrazine, which possess multiple functional groups and a substituted aromatic ring, a multi-technique approach is essential for a complete characterization.
Experimental Workflow: A Self-Validating System
The acquisition of high-quality spectroscopic data is contingent upon a well-defined and reproducible experimental protocol. The following workflow outlines the key steps for the spectroscopic characterization of the compounds discussed in this guide.
A Researcher's Guide to the In Vitro Biological Evaluation of (4-Methoxy-3-nitrobenzyl)hydrazine Derivatives
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the myriad of scaffolds explored, hydrazone derivatives have consistently emerged as a versatile and promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on a specific subset: derivatives of (4-Methoxy-3-nitrobenzyl)hydrazine. The strategic incorporation of a methoxy group, known for its electron-donating properties, and a nitro group, a classic electron-withdrawing moiety, on the benzyl ring creates a unique electronic environment that can be pivotal for biological interactions.[3][4]
This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of protocols, providing instead a logical framework for the in vitro evaluation of these derivatives, explaining the causality behind experimental choices, and offering a comparative perspective on their potential as anticancer, antimicrobial, and antioxidant agents.
The Strategic Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine Derivatives
The journey of evaluating these novel compounds begins with their synthesis. The most common and efficient route to obtaining a diverse library of (4-Methoxy-3-nitrobenzyl)hydrazine derivatives is through the synthesis of Schiff bases. This involves a condensation reaction between a hydrazine or hydrazide and an aldehyde or ketone.[1][5] For the purposes of this guide, we will focus on derivatives obtained from 4-methoxy-3-nitrobenzaldehyde.
The general synthetic workflow is straightforward, allowing for the generation of a diverse library of derivatives by varying the amine or hydrazine component. This diversity is crucial for establishing structure-activity relationships (SAR).
Caption: General workflow for the synthesis of hydrazone Schiff bases.
Part 1: Comparative Anticancer Activity Evaluation
The hydrazone scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.[6][7] The presence of methoxy and nitro groups on the aromatic ring can significantly influence this activity.[6][8]
Rationale for In Vitro Cytotoxicity Screening
The initial and most critical step in evaluating the anticancer potential of a new chemical entity is to determine its cytotoxicity against a panel of human cancer cell lines. This provides a measure of the compound's potency and can offer early insights into its selectivity. The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[6]
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (4-Methoxy-3-nitrobenzyl)hydrazine derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Comparative Data Presentation
A well-structured table is essential for comparing the cytotoxic potency of different derivatives against various cancer cell lines.
| Derivative ID | Modification | Cancer Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| MNBH-1 | Unsubstituted Hydrazine | MCF-7 (Breast) | 15.2 | 0.9 |
| MNBH-2 | Phenylhydrazine | MCF-7 (Breast) | 8.7 | 0.9 |
| MNBH-3 | 4-Chlorophenylhydrazine | MCF-7 (Breast) | 5.1 | 0.9 |
| MNBH-1 | Unsubstituted Hydrazine | A549 (Lung) | 22.5 | 1.3 |
| MNBH-2 | Phenylhydrazine | A549 (Lung) | 12.4 | 1.3 |
| MNBH-3 | 4-Chlorophenylhydrazine | A549 (Lung) | 7.9 | 1.3 |
(Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.)
Postulated Mechanism of Action
The anticancer activity of such derivatives is often attributed to their ability to interfere with key cellular processes. The planar structure of the hydrazone can facilitate intercalation with DNA, while the functional groups may allow for the inhibition of crucial enzymes like kinases, which are often dysregulated in cancer.
Caption: Postulated mechanism of action for anticancer derivatives.
Part 2: Comparative Antimicrobial Efficacy
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Hydrazone derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[9][10]
Rationale for Antimicrobial Screening
The primary goal of in vitro antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is a widely used and reliable technique for determining the MIC of a substance.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for MIC determination.
Comparative Data Presentation
Comparing the MIC values of different derivatives against a panel of microorganisms provides a clear picture of their antimicrobial spectrum and potency.
| Derivative ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| MNBH-4 | Schiff base with p-Aminophenol | 62.5 | 125 |
| MNBH-5 | Schiff base with Ethanolamine | 125 | 250 |
| Gentamicin | Standard Antibiotic | 0.5 | 2.0 |
(Data for analogous compounds sourced from existing literature for comparative purposes.[9])
Part 3: Comparative Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[3] Hydrazone derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom.
Rationale for Antioxidant Assays
In vitro antioxidant assays are rapid and convenient methods to screen the radical scavenging ability of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most commonly used methods due to the stability of the DPPH radical.[1]
Key Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that its absorbance at 517 nm is approximately 1.0.
-
Compound Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction: In a 96-well plate, add a small volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Comparative Data Presentation
| Derivative ID | Modification | DPPH Scavenging IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |
| MNBH-1 | Unsubstituted Hydrazine | 85.3 | 5.2 |
| MNBH-2 | Phenylhydrazine | 42.1 | 5.2 |
| MNBH-6 | Hydrazone with Hydroxyl-substituted Aldehyde | 25.8 | 5.2 |
(Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.) The presence of a phenyl group and additional hydroxyl substitutions often enhances the antioxidant activity of hydrazone derivatives.
Conclusion
The in vitro evaluation of (4-Methoxy-3-nitrobenzyl)hydrazine derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be efficiently screened for anticancer, antimicrobial, and antioxidant properties using the standardized assays detailed in this guide. The comparative data presented herein, based on analogous structures, suggests that strategic modifications to the core (4-Methoxy-3-nitrobenzyl)hydrazine structure can lead to potent and selective biological activity. Further research, guided by the principles of structure-activity relationship, is warranted to optimize these derivatives for potential preclinical development.
References
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Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. SciELO. Available from: [Link]
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Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. ResearchGate. Available from: [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. Available from: [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. Available from: [Link]
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Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry. Available from: [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PMC. Available from: [Link]
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In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis. ResearchGate. Available from: [Link]
-
Comparison between compounds containing nitro group at different positions. ResearchGate. Available from: [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. TÜBİTAK Academic Journals. Available from: [Link]
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Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Sci-Hub. Available from: [Link]
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available from: [Link]
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Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available from: [Link]
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. PMC. Available from: [Link]
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]
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Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impact Factor. Available from: [Link]
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Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Available from: [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available from: [Link]
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Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[6]resorcinarene. ResearchGate. Available from: [Link]
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Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. PMC. Available from: [Link]
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Promising Antibacterial Activity of Simple Schiff Bases. Peer Reviewed Chemistry Journals. Available from: [Link]
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Synthesis, spectroscopic characterizations, comparison of experimental, theoretical results, and molecular docking of novel hydrazone Schiff base compound N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. ResearchGate. Available from: [Link]
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A Review on Biological Activities of Hydrazone Derivatives. Impact Factor. Available from: [Link]
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A Comparative Yield Assessment of Synthetic Routes to (4-Methoxy-3-nitrobenzyl)hydrazine: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, substituted benzylhydrazines serve as critical building blocks for a diverse range of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to (4-Methoxy-3-nitrobenzyl)hydrazine, a key intermediate whose utility is underscored by the strategic placement of its functional groups.
This document moves beyond a mere recitation of procedural steps. It is designed to provide fellow researchers, scientists, and drug development professionals with a nuanced understanding of the chemical causality that underpins each synthetic choice. By examining the mechanistic intricacies and presenting detailed, field-tested protocols, this guide aims to empower you to make informed decisions in your own synthetic endeavors.
Introduction to (4-Methoxy-3-nitrobenzyl)hydrazine
(4-Methoxy-3-nitrobenzyl)hydrazine is a molecule of significant interest due to its trifunctional nature. The hydrazine moiety is a potent nucleophile and a common precursor for the formation of hydrazones and various heterocyclic systems. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also presents a handle for further chemical modification, such as reduction to an amine. The methoxy group, an electron-donating group, also modulates the electronic properties of the benzene ring. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of target molecules with potential applications in medicinal chemistry and materials science.
This guide will explore two primary synthetic strategies for the preparation of this versatile molecule:
-
Route 1: Nucleophilic Substitution of 4-Methoxy-3-nitrobenzyl Chloride
-
Route 2: Reductive Amination of 4-Methoxy-3-nitrobenzaldehyde
Each route will be assessed based on precursor accessibility, reaction efficiency, potential challenges, and, most critically, a comparative analysis of expected yields based on analogous and well-documented chemical transformations.
Route 1: Nucleophilic Substitution of 4-Methoxy-3-nitrobenzyl Chloride
This classical two-step approach involves the initial preparation of a benzyl halide from a suitable precursor, followed by a nucleophilic substitution reaction with hydrazine.
Step 1.1: Synthesis of 4-Methoxy-3-nitrobenzyl Chloride
The synthesis of the key intermediate, 4-Methoxy-3-nitrobenzyl chloride, can be achieved with high efficiency from o-nitroanisole. A patented procedure reports a high yield for this chloromethylation reaction.
Reaction Mechanism: This reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, formaldehyde and hydrochloric acid generate a highly reactive chloromethyl cation (ClCH₂⁺) or a related electrophilic species. The electron-rich o-nitroanisole then attacks this electrophile, with the methoxy group directing the substitution to the para position. The strong electron-withdrawing effect of the nitro group deactivates the ring, but the activating effect of the methoxy group is dominant, leading to the desired product.
Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzyl Chloride
-
Materials: o-Nitroanisole, 98% Sulfuric acid, 36% Formaldehyde solution, 30% Hydrochloric acid.
-
Procedure:
-
To a 500 mL four-necked reaction flask equipped with a mechanical stirrer, add 40.6 g of 36% formaldehyde solution.
-
Carefully add 154.9 g of 98% sulfuric acid dropwise while stirring.
-
To the mixture, add 75.5 g of 30% hydrochloric acid.
-
Add 68.4 g (0.4 mol) of o-nitroanisole to the reaction mixture.
-
Heat the reaction mixture to 65-70°C and maintain this temperature under a pressure of 0.1 MPa for 10 hours.
-
After the reaction is complete, cool the solution to 15°C.
-
Filter the resulting solid to obtain 4-Methoxy-3-nitrobenzyl chloride.
-
Reported Yield: 90.3%
Step 1.2: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine
The second step involves the reaction of the synthesized 4-Methoxy-3-nitrobenzyl chloride with hydrazine hydrate. This is a standard SN2 reaction where the nucleophilic hydrazine displaces the chloride leaving group.
Reaction Mechanism: The primary amino group of hydrazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-Methoxy-3-nitrobenzyl chloride. This results in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. The use of an excess of hydrazine is common to minimize the formation of the double alkylated side product.
Experimental Protocol: Synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine (Based on a general procedure for benzylhydrazine synthesis)[1][2]
-
Materials: 4-Methoxy-3-nitrobenzyl chloride, Hydrazine hydrate, Water, Potassium carbonate, Methyl tert-butyl ether (MTBE), n-Hexane.
-
Procedure:
-
In a reaction flask, dissolve 4-Methoxy-3-nitrobenzyl chloride (1 equivalent) in a suitable solvent.
-
Add hydrazine hydrate (e.g., 80%, 1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 15 minutes after the addition is complete.
-
Add potassium carbonate and heat the reaction to 40°C, monitoring by TLC.
-
Upon completion, add sodium hydroxide solution, water, and MTBE for extraction.
-
Separate the organic layer and evaporate the solvent in vacuo.
-
Add n-hexane to the residue to precipitate the product.
-
Filter the solid and dry to obtain (4-Methoxy-3-nitrobenzyl)hydrazine.
-
Expected Yield: Based on an analogous synthesis of unsubstituted benzylhydrazine, a yield of approximately 82% can be anticipated.[2]
Route 2: Reductive Amination of 4-Methoxy-3-nitrobenzaldehyde
This one-pot approach offers a more direct pathway to the target molecule, starting from the corresponding aldehyde.
Step 2.1: Synthesis of 4-Methoxy-3-nitrobenzaldehyde
The starting aldehyde is readily accessible via the nitration of 4-methoxybenzaldehyde. A well-documented procedure provides this precursor in excellent yield.
Reaction Mechanism: This is an electrophilic aromatic substitution reaction. A nitrating mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich 4-methoxybenzaldehyde undergoes attack by the nitronium ion. The strongly activating, ortho-para directing methoxy group and the deactivating, meta-directing aldehyde group work in concert to favor nitration at the 3-position.
Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzaldehyde
-
Materials: 4-Methoxybenzaldehyde (p-anisaldehyde), Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0-5°C.
-
Dissolve 4-methoxybenzaldehyde in a minimal amount of cold, concentrated sulfuric acid.
-
Slowly add the cold 4-methoxybenzaldehyde solution to the nitrating mixture, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to proceed until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product.
-
Reported Yield: A high yield of 96% has been reported for a similar methylation of 3-hydroxy-4-nitrobenzaldehyde to obtain the target aldehyde.
Step 2.2: Reductive Amination with Hydrazine
This step involves the in-situ formation of a hydrazone from the aldehyde and hydrazine, followed by its reduction to the corresponding hydrazine. The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the nitro group.
Reaction Mechanism: The reaction proceeds in two stages. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a hydrazone intermediate. In the second stage, a reducing agent, such as sodium borohydride (NaBH₄) or a milder agent like sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the carbon of the C=N double bond, yielding the final hydrazine product. The use of a milder reducing agent is often preferred to prevent the undesired reduction of the aldehyde starting material or the nitro group.
Experimental Protocol: Reductive Amination of 4-Methoxy-3-nitrobenzaldehyde (Based on a general procedure for reductive amination of nitroaldehydes)[3][4]
-
Materials: 4-Methoxy-3-nitrobenzaldehyde, Hydrazine hydrate, Sodium borohydride (NaBH₄), Ethanol.
-
Procedure:
-
Dissolve 4-Methoxy-3-nitrobenzaldehyde (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature to form the hydrazone intermediate (monitor by TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the hydrazone is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Expected Yield: Based on the reductive amination of 3-nitrobenzaldehyde with aniline, which proceeds with a 92% yield, a high yield is also expected for this transformation.[3]
Comparative Assessment of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | o-Nitroanisole, Formaldehyde, HCl, H₂SO₄, Hydrazine hydrate | 4-Methoxybenzaldehyde, HNO₃, H₂SO₄, Hydrazine hydrate, NaBH₄ |
| Number of Steps | Two | Two (can be performed as a one-pot reaction) |
| Overall Expected Yield | ~74% | ~88% |
| Key Advantages | - Use of relatively inexpensive starting materials.- Well-established and robust reactions. | - Potentially higher overall yield.- Can be performed in a single pot, reducing workup and purification steps. |
| Potential Challenges | - Handling of corrosive acids and toxic formaldehyde.- Potential for over-alkylation of hydrazine.- The intermediate benzyl chloride may be lachrymatory. | - The nitro group may be susceptible to reduction by some reducing agents.- Premature reduction of the aldehyde before hydrazone formation.- Careful control of reaction conditions (temperature, rate of addition) is crucial. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes to (4-Methoxy-3-nitrobenzyl)hydrazine.
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to (4-Methoxy-3-nitrobenzyl)hydrazine. The choice between them will likely depend on the specific constraints and priorities of the research setting.
Route 2, the reductive amination of 4-Methoxy-3-nitrobenzaldehyde, appears to be the more advantageous pathway in terms of overall yield. The potential for a one-pot procedure also makes it an attractive option for efficiency. However, careful selection and control of the reducing agent are paramount to avoid unwanted side reactions, particularly the reduction of the nitro group.
Route 1, the nucleophilic substitution of 4-Methoxy-3-nitrobenzyl chloride, is a robust and reliable alternative. While the overall yield may be slightly lower, the individual steps are well-understood and may be more tolerant to variations in reaction conditions. This route may be preferable if the necessary precautions for handling formaldehyde and the potentially lachrymatory benzyl chloride intermediate are in place.
Ultimately, the optimal synthetic strategy will be determined by factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. It is our hope that this detailed comparison provides a solid foundation for making that determination.
References
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1,2-Dibenzoyl-1-benzylhydrazine. BenchChem.
- ChemicalBook. (n.d.). Benzylhydrazine synthesis.
- Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054.
- Organic Syntheses. (1921). Procedure 4. Organic Syntheses.
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A Comparative Guide to the Cross-Reactivity of (4-Methoxy-3-nitrobenzyl)hydrazine with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxy-3-nitrobenzyl)hydrazine is a key bifunctional molecule, notable for its photocleavable o-nitrobenzyl group and its reactive hydrazine moiety.[1][2] This unique combination makes it a valuable tool in applications requiring the controlled release of molecules, such as in drug delivery systems and proteomics.[1][3] The hydrazine group allows for conjugation to molecules of interest, while the o-nitrobenzyl group provides a light-sensitive trigger for cleavage.[4][5] However, the successful application of this linker hinges on a thorough understanding of its potential cross-reactivity with other functional groups present in complex biological or chemical systems. This guide provides an in-depth analysis of the reactivity of (4-Methoxy-3-nitrobenzyl)hydrazine with a range of common functional groups, supported by established chemical principles and experimental considerations.
The inherent nucleophilicity of the hydrazine functional group dictates its reactivity profile.[6] This guide will explore its interactions with carbonyls (aldehydes and ketones), carboxylic acids, alcohols, and thiols, providing a framework for anticipating and mitigating potential side reactions in experimental design.
I. Reactivity with Carbonyl Compounds (Aldehydes and Ketones)
The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a well-established and fundamental transformation in organic chemistry, leading to the formation of a hydrazone.[7][8] This reaction is a cornerstone of many bioconjugation strategies.[9]
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, forming a carbinolamine intermediate.[10] This is followed by dehydration to yield the stable C=N double bond of the hydrazone.[7][11] The reaction is typically acid-catalyzed, which serves to activate the carbonyl group for nucleophilic attack.[10]
dot
Caption: Workflow for hydrazone formation from (4-Methoxy-3-nitrobenzyl)hydrazine and a carbonyl compound.
Expected Reactivity: The reaction of (4-Methoxy-3-nitrobenzyl)hydrazine with aldehydes and ketones is expected to be robust and proceed with high efficiency under mild conditions.[12][13] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[9] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzyl ring of the hydrazine is not expected to significantly hinder the nucleophilicity of the hydrazine moiety.
Experimental Protocol: Hydrazone Formation Assay
-
Reactant Preparation: Prepare stock solutions of (4-Methoxy-3-nitrobenzyl)hydrazine and the target aldehyde or ketone (e.g., benzaldehyde, acetone) in a suitable solvent such as ethanol or methanol.
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of the hydrazine and carbonyl compound.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Characterization: Upon completion, isolate the hydrazone product and characterize its structure and purity using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
II. Reactivity with Carboxylic Acids
The interaction between hydrazines and carboxylic acids is more complex and condition-dependent than the reaction with carbonyls. Under neutral or acidic conditions, an acid-base reaction to form a salt is the predominant initial interaction. However, under activating conditions, nucleophilic acyl substitution can occur to form an acyl hydrazide.[14][15]
Reaction Mechanism: For the formation of an acyl hydrazide, the carboxylic acid must first be activated to enhance the electrophilicity of the carbonyl carbon. This can be achieved using a variety of coupling agents (e.g., carbodiimides like DCC or EDC) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the acyl hydrazide.[16]
dot
Caption: Pathway for the formation of an acyl hydrazide from a carboxylic acid and hydrazine.
Expected Reactivity: In the absence of an activating agent, (4-Methoxy-3-nitrobenzyl)hydrazine is not expected to react significantly with carboxylic acids at room temperature. The formation of an acyl hydrazide will likely require the use of a coupling agent or conversion of the carboxylic acid to a more reactive form. Studies on the hydrazinolysis of amides, a related reaction, have shown that it can be accelerated under certain conditions.[17]
Experimental Protocol: Acyl Hydrazide Formation Assay
-
Reactant and Reagent Preparation: Prepare solutions of (4-Methoxy-3-nitrobenzyl)hydrazine, the target carboxylic acid (e.g., benzoic acid), and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reaction Setup: In a reaction vessel, dissolve the carboxylic acid and add the coupling agent. Allow the activation to proceed for a short period.
-
Hydrazine Addition: Add the solution of (4-Methoxy-3-nitrobenzyl)hydrazine to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Purify the product using column chromatography.
-
Characterization: Characterize the purified acyl hydrazide using NMR and mass spectrometry.
III. Reactivity with Alcohols
Hydrazines are generally not reactive towards alcohols under standard conditions.[18] Both functional groups are nucleophilic in nature, and therefore, a reaction is not typically expected.[18] However, under specific catalytic conditions, reactions such as N-alkylation can occur.
Expected Reactivity: (4-Methoxy-3-nitrobenzyl)hydrazine is expected to be largely inert towards primary and secondary alcohols under neutral or mildly acidic/basic conditions and at ambient temperatures. Reactions are likely to occur only under more forcing conditions, such as in the presence of a specific catalyst or at elevated temperatures. For instance, nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines has been reported.[19] The widely used Wolff-Kishner reduction, which employs hydrazine, is often carried out in high-boiling alcohol solvents like ethylene glycol, demonstrating the general inertness of alcohols to hydrazine under these basic conditions.[11][20][21]
Experimental Protocol: Alcohol Compatibility Test
-
Mixture Preparation: Prepare a solution containing (4-Methoxy-3-nitrobenzyl)hydrazine and a representative alcohol (e.g., ethanol, benzyl alcohol) in a 1:1 molar ratio.
-
Incubation: Incubate the mixture at room temperature and at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 24-48 hours).
-
Analysis: Analyze the mixture at various time points using HPLC or NMR to detect any formation of new products.
-
Forced Conditions (Optional): To probe the limits of compatibility, the experiment can be repeated in the presence of a catalyst known to promote alcohol-hydrazine reactions, if desired.
IV. Reactivity with Thiols
The interaction between hydrazines and thiols can be varied. While direct reaction to form a C-N bond is not typical, redox reactions are possible, especially in the presence of an oxidant. Thiols can be susceptible to oxidation to disulfides, and hydrazines can act as reducing agents.[8] Conversely, under certain oxidative conditions, a cross-coupling reaction between hydrazines and thiols can occur to form unsymmetrical sulfides.[22][23]
Expected Reactivity: Under inert, non-oxidizing conditions, (4-Methoxy-3-nitrobenzyl)hydrazine is expected to show low to negligible reactivity with simple thiols. The potential for a reaction increases in the presence of atmospheric oxygen or other oxidizing agents. It has been reported that hydrazines can be used for the reductive cleavage of disulfides to thiols.[24] This suggests that in a system containing both a thiol and a disulfide, the hydrazine could influence the equilibrium.
Experimental Protocol: Thiol Compatibility Test
-
Mixture Preparation: Prepare a solution of (4-Methoxy-3-nitrobenzyl)hydrazine and a representative thiol (e.g., benzyl mercaptan) in a deoxygenated solvent.
-
Incubation: Incubate separate samples of the mixture under an inert atmosphere (e.g., nitrogen or argon) and exposed to air.
-
Analysis: Monitor the reaction mixtures over time using HPLC or LC-MS to identify any new products, such as the corresponding disulfide or any cross-coupled products.
-
Reductive Cleavage Assay (Optional): To test for the reduction of disulfides, a similar experiment can be set up using a disulfide (e.g., dibenzyl disulfide) instead of a thiol.
V. Summary of Cross-Reactivity
The following table summarizes the expected reactivity of (4-Methoxy-3-nitrobenzyl)hydrazine with the discussed functional groups under standard laboratory conditions.
| Functional Group | Expected Reactivity | Conditions for Reaction | Primary Product |
| Aldehydes | High | Mild acid catalyst | Hydrazone |
| Ketones | Moderate to High | Mild acid catalyst | Hydrazone |
| Carboxylic Acids | Low (without activation) | Requires activating agent (e.g., DCC, EDC) | Acyl Hydrazide |
| Alcohols | Very Low | Requires specific catalysts and/or high temperatures | N-alkylated hydrazine (under specific conditions) |
| Thiols | Low (in inert conditions) | Oxidative conditions may promote reaction | Disulfide (from thiol oxidation), Unsymmetrical Sulfide (oxidative coupling) |
VI. Conclusion
(4-Methoxy-3-nitrobenzyl)hydrazine exhibits a well-defined reactivity profile, primarily driven by the nucleophilic nature of its hydrazine moiety. Its reaction with aldehydes and ketones to form hydrazones is a highly reliable and efficient transformation. In contrast, its reactivity towards carboxylic acids, alcohols, and thiols is significantly more limited under standard conditions. Reactions with these functional groups generally require specific activation or catalytic conditions. This selective reactivity profile underscores the utility of (4-Methoxy-3-nitrobenzyl)hydrazine as a versatile linker in complex molecular environments. By understanding these fundamental principles of cross-reactivity, researchers can design more robust and predictable conjugation and cleavage strategies in their drug development and scientific research endeavors.
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A Comparative Guide to Carbonyl Derivatization Reagents: Benchmarking (4-Methoxy-3-nitrobenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and biological sciences, the sensitive and selective detection and isolation of carbonyl compounds—aldehydes and ketones—is a frequent necessity. Derivatization, the process of converting these compounds into derivatives with more favorable properties for analysis or further reaction, is a cornerstone technique. This guide provides a comprehensive performance comparison of (4-Methoxy-3-nitrobenzyl)hydrazine against a panel of established and widely utilized derivatization reagents. Our analysis focuses on the key performance indicators relevant to researchers in drug discovery and analytical chemistry: reaction kinetics, yield, derivative stability, and unique functionalities that can be exploited in advanced applications.
The Principle of Carbonyl Derivatization with Hydrazines
The derivatization of aldehydes and ketones with hydrazine-based reagents is a robust and widely employed chemical transformation. The reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically catalyzed by a small amount of acid.[1][2] The formation of the C=N bond in the hydrazone creates a new, often more easily detectable or functionalizable moiety.
Caption: General mechanism of acid-catalyzed hydrazone formation.
The Reagents: A Comparative Overview
This guide benchmarks the performance of (4-Methoxy-3-nitrobenzyl)hydrazine against three classes of established reagents: a fluorescent tag (Dansylhydrazine), charge-carrying reagents for mass spectrometry (Girard's Reagents P & T), and a classic chromogenic reagent (2,4-Dinitrophenylhydrazine).
(4-Methoxy-3-nitrobenzyl)hydrazine: The Photocleavable Option
(4-Methoxy-3-nitrobenzyl)hydrazine is a more specialized reagent, with its key distinguishing feature being the nitrobenzyl group. This functionality is well-known in organic chemistry as a photolabile protecting group. This suggests that the resulting hydrazone can be cleaved under UV irradiation, offering a unique method for releasing the original carbonyl compound on demand.
-
Mechanism of Action: Forms a hydrazone with the carbonyl compound. The nitrobenzyl group is a strong electron-withdrawing group, which is expected to increase the reactivity of the hydrazine nitrogen, potentially leading to faster reaction kinetics compared to simple alkyl or aryl hydrazines.[3]
-
Key Features:
-
Photocleavability: The N-N bond of the resulting hydrazone can be cleaved upon exposure to UV light, regenerating the parent carbonyl compound. This is particularly useful for applications requiring controlled release.[4]
-
Reactivity: The electron-withdrawing nitro group enhances the nucleophilicity of the hydrazine, likely leading to favorable reaction kinetics.[3]
-
Dansylhydrazine: The Fluorescent Reporter
Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazine) is a widely used reagent for the fluorescent labeling of carbonyl compounds.[4][5][6] The resulting dansylhydrazones are highly fluorescent, allowing for sensitive detection in techniques like HPLC and fluorescence microscopy.[3][7]
-
Mechanism of Action: Reacts with carbonyls to form a fluorescent hydrazone derivative.
-
Key Features:
Girard's Reagents (P & T): The Charged Tags for Mass Spectrometry
Girard's reagents, Girard's T ([(carboxymethyl)trimethylammonium chloride] hydrazide) and Girard's P (1-(carboxymethyl)pyridinium chloride hydrazide), are unique in that they introduce a permanent positive charge to the derivatized molecule.[8] This significantly enhances ionization efficiency in mass spectrometry, particularly for electrospray ionization (ESI).[8][9]
-
Mechanism of Action: Forms a hydrazone carrying a permanent positive charge.
-
Key Features:
-
Enhanced MS Detection: The pre-charged nature of the derivatives greatly improves sensitivity in mass spectrometry.[8][9]
-
Increased Solubility: The ionic nature of the Girard's hydrazones increases their water solubility, which can be exploited for purification and separation from non-carbonyl compounds.[10]
-
2,4-Dinitrophenylhydrazine (DNPH): The Classic Chromophore
DNPH is one of the most well-established reagents for the derivatization of aldehydes and ketones.[11][12] The resulting 2,4-dinitrophenylhydrazones are typically brightly colored, crystalline solids with sharp melting points, which historically aided in their identification. Today, they are widely used for chromatographic analysis due to their strong UV absorbance.[9][13]
-
Mechanism of Action: Forms a highly chromophoric hydrazone.
-
Key Features:
Performance Benchmark: A Head-to-Head Comparison
The choice of a derivatization reagent is dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of (4-Methoxy-3-nitrobenzyl)hydrazine and the established alternatives.
| Reagent | Reaction Kinetics | Typical Yield | Hydrazone Stability | Unique Feature | Primary Application |
| (4-Methoxy-3-nitrobenzyl)hydrazine | Predicted to be rapid due to the electron-withdrawing nitro group.[3] | Good to excellent, depending on the carbonyl substrate. | Moderate; the electron-withdrawing nature of the nitro group can increase susceptibility to hydrolysis compared to simple alkyl hydrazones.[7] | Photocleavable | Controlled release, affinity chromatography, specialized mass spectrometry workflows. |
| Dansylhydrazine | Moderate; often requires heating or extended reaction times.[7] | Good | Good | Fluorescent | Highly sensitive quantification by HPLC with fluorescence detection.[5][6] |
| Girard's Reagents (P & T) | Moderate to rapid; reaction conditions can be optimized for speed.[1] | Good to excellent. | Good | Permanently Charged | Enhanced sensitivity in mass spectrometry; selective isolation of carbonyls.[8][9] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Moderate to rapid; often requires acidic catalysis.[8] | Excellent | Very good; often forms stable, crystalline solids. | Strongly Chromophoric | Quantification by HPLC-UV; classical qualitative analysis.[11][12] |
Experimental Protocols
The following protocols provide a starting point for the use of each reagent. Optimization may be required for specific carbonyl compounds.
Protocol 1: Derivatization with (4-Methoxy-3-nitrobenzyl)hydrazine
-
Reaction Setup: Dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol. Add (4-Methoxy-3-nitrobenzyl)hydrazine (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture can often be concentrated under reduced pressure. The resulting hydrazone can be purified by recrystallization or column chromatography.
Caption: Workflow for derivatization with (4-Methoxy-3-nitrobenzyl)hydrazine.
Protocol 2: Derivatization with Dansylhydrazine
-
Reaction Setup: Dissolve the carbonyl-containing sample in a suitable solvent (e.g., acetonitrile). Add a solution of Dansylhydrazine (typically in excess).
-
Catalysis: Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Reaction: Heat the mixture (e.g., at 60 °C) for a specified time (e.g., 30-60 minutes).
-
Quenching: Cool the reaction and quench with a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Analysis: The derivatized sample can be directly analyzed by HPLC with fluorescence detection.
Protocol 3: Derivatization with Girard's Reagents (P or T)
-
Reaction Setup: Dissolve the sample containing the carbonyl compound in a solvent mixture, often methanol with a small amount of acetic acid.
-
Derivatization: Add a solution of Girard's Reagent P or T.
-
Reaction: The reaction is often rapid and can be carried out at room temperature or with gentle warming (e.g., 37 °C) for 15-30 minutes.
-
Analysis: The resulting solution can be directly injected for LC-MS analysis.
Protocol 4: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Reagent Preparation: Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) containing a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Derivatization: Add the DNPH solution to the sample containing the carbonyl compound.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating. The formation of a yellow or orange precipitate often indicates a positive reaction.
-
Isolation and Analysis: The hydrazone precipitate can be collected by filtration, washed, and dried. For quantitative analysis, the reaction mixture can be diluted and analyzed by HPLC-UV.
Conclusion
The selection of a derivatization reagent for carbonyl compounds is a critical decision that hinges on the analytical goal. While established reagents like Dansylhydrazine, Girard's reagents, and DNPH offer robust solutions for fluorescence detection, mass spectrometry enhancement, and chromophoric labeling, respectively, (4-Methoxy-3-nitrobenzyl)hydrazine introduces a valuable dimension of photocleavability. Its predicted favorable reaction kinetics and the ability to release the parent carbonyl on demand make it a compelling choice for applications in drug delivery, affinity purification, and advanced analytical workflows where controlled release is paramount. The electron-withdrawing nature of the nitro group, while beneficial for reactivity, may impact the hydrolytic stability of the resulting hydrazone, a factor that must be considered in the experimental design. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable reagent for their specific needs.
References
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Analytical Chemistry. Derivatization of Steroids with Dansylhydrazine Using Trifluoromethanesulfonic Acid as Catalyst. ACS Publications. Available at: [Link]
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Labclinics. Dansyl hydrazine. Available at: [Link]
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Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. Available at: [Link]
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MySkinRecipes. Girard's Reagent P. Available at: [Link]
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Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC. Available at: [Link]
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ResearchGate. Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines | Request PDF. Available at: [Link]
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On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging | Analytical Chemistry. ACS Publications. Available at: [Link]
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Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]
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Fresenius' Journal of Analytical Chemistry. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Available at: [Link]
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ResearchGate. Derivatization techniques for determination of carbonyls in air. Available at: [Link]
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American Research Journals. Synthesis of some 4-oxobenzotriazolo Hydrazones. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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MDPI. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available at: [Link]
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RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Available at: [Link]
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ResearchGate. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Available at: [Link]
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PubMed. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Available at: [Link]
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DergiPark. Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Available at: [Link]
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ResearchGate. Optimization of derivatization conditions for the four reactive.... Available at: [Link]
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DTIC. Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Available at: [Link]
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OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available at: [Link]
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ChemRxiv. Solvent-free Synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Available at: [Link]
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PubMed. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Available at: [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
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Organic Chemistry Portal. Wolff-Kishner Reduction. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling (4-Methoxy-3-nitrobenzyl)hydrazine
Essential Safety and Handling Guide for (4-Methoxy-3-nitrobenzyl)hydrazine
A Senior Application Scientist's In-Depth Technical Guide to Personal Protective Equipment (PPE), Safe Handling, and Emergency Procedures
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (4-Methoxy-3-nitrobenzyl)hydrazine. The information herein is synthesized from established safety data for hydrazine derivatives and is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for (4-Methoxy-3-nitrobenzyl)hydrazine, the guidance is predicated on the known hazards of structurally similar compounds. Hydrazine and its derivatives are recognized for their potential toxicity, carcinogenicity, and skin sensitization; therefore, cautious handling is imperative.[1][2][3][4]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of (4-Methoxy-3-nitrobenzyl)hydrazine, a thorough risk assessment is mandatory. As a substituted hydrazine, it should be presumed to be highly toxic and a potential carcinogen.[1] All manipulations of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[1][5] The designated work area should be clearly marked with warning signs, and access should be limited to authorized and trained personnel.[1]
Key Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving solid or dissolved (4-Methoxy-3-nitrobenzyl)hydrazine must occur within a properly functioning and certified chemical fume hood.[1][5]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of any fugitive vapors.[1]
-
Emergency Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling (4-Methoxy-3-nitrobenzyl)hydrazine.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended for primary handling.[5] | Provides a robust barrier against skin contact. Hydrazine derivatives can be absorbed through the skin.[3] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes.[6] | Protects against splashes and contact with dust, which can cause severe eye irritation or damage.[6] |
| Body Protection | A flame-resistant lab coat should be worn. For larger quantities or in the event of a potential splash, a chemical-resistant apron over the lab coat is advised.[1] | Protects the body from contamination and potential chemical burns.[3] |
| Footwear | Closed-toe shoes are required. | Protects the feet from spills. |
| Respiratory Protection | Generally not required when working within a certified chemical fume hood. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator should be used.[3][7] | Prevents inhalation of the compound, which can be toxic.[3] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict operational protocol is paramount to ensuring safety. The following workflow is designed to minimize exposure and contamination risk.
Preparation and Weighing
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare the Fume Hood: Ensure the fume hood is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.[1]
-
Weighing the Compound: Conduct all weighing operations within the fume hood. Use a tared, sealed container to transport the compound to the balance.
Experimental Procedures
-
Perform all manipulations within the fume hood.
-
Use appropriate glassware and equipment to contain the compound and any reactions.
-
Keep containers closed when not in use to prevent the release of dust or vapors.[8]
Decontamination and Disposal
-
Decontaminate all surfaces within the fume hood after use with an appropriate solvent.
-
Dispose of all contaminated materials, including gloves, bench paper, and disposable labware, in a designated hazardous waste container.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9] |
| Spill | Evacuate the area. If the spill is small and within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. For larger spills, or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact the institution's emergency response team.[5] |
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with (4-Methoxy-3-nitrobenzyl)hydrazine.
Caption: PPE Selection Workflow
References
-
Hydrazine - Wikipedia. [Link]
-
CB-LSOP-Hydrazines.docx - The Brückner Research Group. [Link]
-
Incident Management - Hydrazine - GOV.UK. [Link]
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(4-Methoxybenzyl)hydrazine - MSDS. [Link]
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- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
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- 7. Hydrazine - Wikipedia [en.wikipedia.org]
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- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
